(3R,5S)-Atorvastatin sodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C33H35FN2NaO5 |
|---|---|
Molekulargewicht |
581.6 g/mol |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m0./s1 |
InChI-Schlüssel |
PMXVEIDZHIBOFG-MFHXMFJOSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Physicochemical Properties of (3R,5S)-Atorvastatin Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,5S)-Atorvastatin sodium is the sodium salt of Atorvastatin (B1662188), a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces cholesterol levels in the body, playing a crucial role in the prevention of cardiovascular diseases. A thorough understanding of its fundamental physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This guide provides a detailed overview of these core properties, complete with experimental methodologies.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below.
| Property | Value | Citations |
| Chemical Formula | C₃₃H₃₄FN₂NaO₅ | [1][2][3] |
| Molecular Weight | 580.62 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >200°C (with decomposition) | [4][5][6] |
| pKa | 4.46 (at 25°C) | [2][4][7] |
| Solubility | Water: Slightly soluble. Solubility is pH-dependent: 20.4 mg/mL (pH 2.1), 1.23 mg/mL (pH 6.0). Insoluble in aqueous solutions of pH 4 and below. | [2][4][7][8] |
| Methanol (B129727): Freely soluble. | [2][8] | |
| Ethanol: Slightly soluble. | [2][8] | |
| Acetonitrile: Very slightly soluble. | [2][8] | |
| DMSO: 5.81 mg/mL (10.01 mM) | [9] | |
| Dimethylformamide (DMF): 25 mg/mL | [10] | |
| UV λmax | 241-246 nm in methanol or ethanol. | [10][11][12] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like this compound.
The melting point is a critical indicator of a substance's purity. For pure compounds, the melting range is narrow, while impurities typically lower and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[13][14] The tube is tapped to compact the sample.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.[15][16]
-
Heating: The sample is heated rapidly to a temperature about 5°C below the expected melting point.[14] The heating rate is then reduced to approximately 1°C per minute to ensure accurate measurement.[14]
-
Observation and Recording: The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded. This range is the melting point of the substance.[13][14]
Solubility is a crucial property influencing a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for determining equilibrium solubility.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a series of flasks, each containing a specific solvent or buffer solution (e.g., pH 1.2, 4.5, 6.8 as recommended by WHO guidelines).[17][18]
-
Equilibration: The flasks are sealed and agitated in a temperature-controlled environment (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium.[18][19] This can take 24 to 72 hours.[18][19] The presence of undissolved solid should be confirmed.[19]
-
Sample Collection and Separation: Aliquots of the supernatant are withdrawn at various time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[18] The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved atorvastatin sodium in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[20]
-
Replication: The experiment is performed in triplicate for each condition to ensure reproducibility.[18]
The acid dissociation constant (pKa) is a measure of a molecule's acidity and is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[21]
-
Titration Setup: The solution is placed in a vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[21]
-
Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[21] It is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[21]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-neutralization point.[22] The process is repeated at least three times to ensure reliability.[21]
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis.
Methodology: Wavelength Scan
-
Standard Solution Preparation: A standard stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent, such as methanol, to a known concentration (e.g., 100 ppm).[11][23]
-
Dilution: The stock solution is diluted to an appropriate concentration (e.g., 10 µg/mL) with the same solvent.[11][12]
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using the solvent.
-
Scanning: The diluted sample solution is placed in a quartz cuvette, and the absorbance is scanned over a range of wavelengths, typically 200-400 nm.[11][12]
-
λmax Determination: The wavelength at which the maximum absorbance occurs is identified as the λmax. For atorvastatin in methanol, this is typically around 244 nm.[11]
NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and purity.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ¹⁹F) are acquired. Solid-state NMR can also be used to study the crystalline forms.[24][25][26]
-
Spectral Analysis: The chemical shifts, integration values, and coupling patterns in the resulting spectra are analyzed. This data provides a detailed "fingerprint" of the molecule, allowing for structural elucidation and confirmation. For instance, ¹H NMR can identify the protons in different chemical environments within the atorvastatin molecule.[27]
Signaling Pathway Context: HMG-CoA Reductase Inhibition
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis.
References
- 1. This compound Salt | C33H34FN2NaO5 | CID 46780494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atorvastatin [drugfuture.com]
- 3. Atorvastatin Sodium | C33H34FN2NaO5 | CID 23665101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ATORVASTATIN SODIUM [chembk.com]
- 5. ATORVASTATIN SODIUM | 134523-01-6 [chemicalbook.com]
- 6. ATORVASTATIN SODIUM CAS#: 134523-01-6 [m.chemicalbook.com]
- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Atorvastatin Sodium | Aquaporin | LDL | HMG-CoA Reductase | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. globaljournals.org [globaljournals.org]
- 12. iglobaljournal.com [iglobaljournal.com]
- 13. Melting Point Test - CD Formulation [formulationbio.com]
- 14. thinksrs.com [thinksrs.com]
- 15. westlab.com [westlab.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. who.int [who.int]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. solubility experimental methods.pptx [slideshare.net]
- 21. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. academic.oup.com [academic.oup.com]
- 23. nveo.org [nveo.org]
- 24. Solid-state NMR studies of form I of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solid-state NMR studies of form I of atorvastatin calcium. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
The "Inactive" Enantiomer: A Technical Guide to the Biological Activity of (3S,5S)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Its therapeutic efficacy stems from the potent and stereoselective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Marketed as the single (3R,5R)-enantiomer, the biological activities of its other stereoisomers are often overlooked. This technical guide provides an in-depth examination of the (3S,5S)-Atorvastatin enantiomer, often categorized as inactive, summarizing its known biological interactions, quantitative data, and the experimental protocols used for its characterization.
Core Biological Activity: HMG-CoA Reductase Inhibition
The primary mechanism of action for atorvastatin is the competitive inhibition of HMG-CoA reductase. However, this activity is highly stereospecific. The (3S,5S)-enantiomer of atorvastatin exhibits little to no inhibitory activity on HMG-CoA reductase.[5] While a precise IC50 value for the (3S,5S)-enantiomer is not consistently reported in the literature, it is widely regarded as the inactive stereoisomer in this context, in stark contrast to the potent (3R,5R)-enantiomer.
Table 1: Comparative HMG-CoA Reductase Inhibitory Activity
| Enantiomer | IC50 (nM) | Potency |
| (3R,5R)-Atorvastatin | ~8-20 | Potent Inhibitor[2][3] |
| (3S,5S)-Atorvastatin | Not reported/Inactive | Little to no activity[5] |
Off-Target Biological Activity: Nuclear Receptor Modulation
Despite its lack of significant HMG-CoA reductase inhibition, the (3S,5S)-atorvastatin enantiomer is not biologically inert. Research has demonstrated its ability to interact with other cellular targets, most notably the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism.
Pregnane X Receptor (PXR) Activation
The (3S,5S)-atorvastatin enantiomer has been shown to be an agonist of the pregnane X receptor (PXR). PXR activation leads to the transcriptional upregulation of various drug-metabolizing enzymes, including cytochrome P450s (CYPs), which can have significant implications for drug-drug interactions.
Table 2: PXR Activation by Atorvastatin Enantiomers
| Enantiomer | EC50 (µM) | Efficacy (% of Rifampicin) |
| (3R,5R)-Atorvastatin | 11.4 | ~1000% |
| (3S,5S)-Atorvastatin | 12.4 | ~600% |
Data sourced from a study using a PXR-responsive luciferase reporter gene assay in LS180 cells.
Induction of Cytochrome P450 Enzymes
Consistent with its PXR agonistic activity, (3S,5S)-Atorvastatin has been observed to induce the expression of PXR-target genes, such as CYP3A4 and CYP2B6, in primary human hepatocytes. The induction potency of the (3S,5S) enantiomer is comparable to, and in some cases greater than, other atorvastatin stereoisomers.
Cellular Cytotoxicity
The cytotoxic potential of the (3S,5S)-atorvastatin enantiomer has been evaluated in various cell lines. In human colon adenocarcinoma LS180 cells, the IC50 for cytotoxicity was determined to be greater than 100 µM, indicating low acute cytotoxicity at concentrations where other biological activities are observed.
Table 3: Cytotoxicity of (3S,5S)-Atorvastatin
| Cell Line | Assay | IC50 (µM) |
| LS180 | MTT Assay | > 100 |
Signaling Pathways
While the primary signaling pathway of the active (3R,5R)-atorvastatin enantiomer involves the downstream consequences of HMG-CoA reductase inhibition, the biological effects of the (3S,5S)-enantiomer are primarily linked to its off-target activities. The most well-characterized pathway is its activation of the Pregnane X Receptor (PXR).
Information regarding the specific effects of the (3S,5S)-enantiomer on other signaling pathways, such as PI3K/Akt or NF-κB, is currently limited. Most studies on these pathways have been conducted with the active (3R,5R)-atorvastatin, and the observed effects are generally attributed to the inhibition of the mevalonate (B85504) pathway.[6][7] Further research is required to determine if the (3S,5S)-enantiomer possesses any distinct modulatory activities on these or other signaling cascades.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of HMG-CoA reductase, NADPH, HMG-CoA, and the test compound ((3S,5S)-Atorvastatin) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C for a short period to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance.
-
Data Analysis: Calculate the reaction rate from the linear portion of the kinetic curve.
-
Inhibition Calculation: Determine the percentage of inhibition by comparing the rates of the test compound-treated wells to the vehicle control wells. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
PXR Activation Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of the pregnane X receptor.
Methodology:
-
Cell Culture: Maintain a suitable host cell line (e.g., human colon adenocarcinoma LS180) that is either stably or transiently co-transfected with an expression vector for human PXR and a reporter plasmid containing a PXR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (3S,5S)-Atorvastatin, a positive control (e.g., rifampicin), and a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for PXR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular components, including the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase assay reagent containing the substrate (luciferin) and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary. Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Activity Determination: Plot the fold induction against the log of the compound concentration to determine the EC50 value and the maximum efficacy.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol details a colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Seed the desired cell line (e.g., LS180) into a 96-well plate and allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of (3S,5S)-Atorvastatin and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: After an incubation period with MTT, solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of the treated wells to the vehicle control wells. Determine the IC50 value from the dose-response curve.
Conclusion
The (3S,5S)-enantiomer of atorvastatin, while largely inactive as an HMG-CoA reductase inhibitor, demonstrates measurable biological activity through its interaction with the pregnane X receptor. This off-target effect leads to the induction of key drug-metabolizing enzymes, a crucial consideration in the context of polypharmacy and potential drug-drug interactions. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, highlighting the importance of characterizing all stereoisomers of a chiral drug to fully understand its pharmacological and toxicological profile. Further investigation into the potential modulation of other signaling pathways by the (3S,5S)-enantiomer is warranted to complete our understanding of its biological activity.
References
- 1. Statins differ in their ability to block NF-kappaB activation in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin reduces NF-kappaB activation and chemokine expression in vascular smooth muscle cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Counterpart: A Technical Guide to (3R,5S)-Atorvastatin Sodium as a Pharmaceutical Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events. Its therapeutic efficacy is overwhelmingly attributed to the (3R,5R)-stereoisomer, which potently inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. However, the complexity of its synthesis invariably leads to the formation of stereoisomeric impurities, among which (3R,5S)-Atorvastatin sodium is a critical diastereomer to control. This technical guide provides an in-depth analysis of the role of this compound as a pharmaceutical impurity, focusing on its synthesis, analytical detection, pharmacological activity, and regulatory control.
Stereoisomeric Relationship and Synthesis
Atorvastatin possesses two chiral centers at the 3- and 5-positions of the heptanoic acid side chain, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). While the (3R,5R)-isomer is the active pharmaceutical ingredient (API), the others are considered impurities. The (3R,5S)-diastereomer is a significant process-related impurity that can arise during the synthesis of Atorvastatin.
The formation of the (3R,5S)-isomer often occurs during the reduction of the keto group at the 5-position of the side chain precursor. Non-stereoselective reduction methods can lead to a mixture of the desired (3R,5R) and the undesired (3R,5S) diastereomers.
Modern synthetic strategies employ chiral catalysts or chiral auxiliaries to achieve a high degree of stereoselectivity, thereby minimizing the formation of the (3R,5S)-impurity.
Pharmacological Activity and Toxicological Profile
However, the absence of activity at the primary target does not equate to a complete lack of biological interaction. A study on the optical isomers of Atorvastatin revealed enantiospecific effects on the induction of cytochrome P450 enzymes.[1][2] This suggests that even pharmacologically "inactive" isomers can have off-target effects that could contribute to the overall safety profile of the drug.
Table 1: Differential Biological Activity of Atorvastatin Isomers
| Stereoisomer | Primary Pharmacological Activity (HMG-CoA Reductase Inhibition) | Induction of CYP Enzymes (e.g., CYP2A6, CYP2B6, CYP3A4) |
| (3R,5R)-Atorvastatin | High | Potent Inducer [1][2] |
| (3R,5S)-Atorvastatin | Negligible/Very Low | Moderate Inducer[1][2] |
| (3S,5R)-Atorvastatin | Negligible/Very Low | Moderate Inducer[1][2] |
| (3S,5S)-Atorvastatin | Negligible/Very Low | Weak Inducer[1][2] |
The genotoxicity of Atorvastatin has been evaluated, and it is not considered to be genotoxic. However, the toxicological profile of individual impurities is a critical aspect of drug safety. The presence of (3R,5S)-Atorvastatin must be controlled within strict limits to ensure that any potential unforeseen biological effects do not compromise the safety and efficacy of the final drug product.
Analytical Methodologies for Detection and Quantification
The control of stereoisomeric impurities necessitates robust analytical methods capable of separating and quantifying these closely related compounds. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the cornerstone of Atorvastatin impurity profiling.
Experimental Protocol: Chiral HPLC for Atorvastatin Diastereomers
This protocol is a representative method for the separation of Atorvastatin diastereomers.
Objective: To separate and quantify (3R,5S)-Atorvastatin from (3R,5R)-Atorvastatin and other stereoisomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or similar amylose-based chiral stationary phase |
| Mobile Phase | A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the Atorvastatin sample in a suitable solvent (e.g., a mixture of n-hexane and ethanol).
-
Dilute the stock solution to an appropriate concentration for analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of all stereoisomers.
-
Identify the peaks corresponding to (3R,5R)-Atorvastatin and (3R,5S)-Atorvastatin based on their retention times, which should be determined using reference standards.
-
Quantify the (3R,5S)-Atorvastatin impurity based on its peak area relative to the total peak area of all isomers or against a certified reference standard.
References
Atorvastatin Enantiomers and HMG-CoA Reductase: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereoselective mechanism of action of atorvastatin (B1662188) enantiomers on the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase enzyme. Atorvastatin, a leading synthetic statin for the management of hypercholesterolemia, contains two chiral centers, resulting in four possible stereoisomers.[1][2] The commercially available drug, Lipitor®, is the single (3R, 5R)-enantiomer.[1] Understanding the distinct pharmacological and pharmacokinetic profiles of each enantiomer is critical for drug development, efficacy, and safety.
Core Mechanism of HMG-CoA Reductase Inhibition
Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[3][4] Structurally, the hydroxy-glutaric acid-like moiety of atorvastatin mimics the endogenous substrate, HMG-CoA.[5][6] This allows it to bind to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[7][8] The inhibition of cholesterol synthesis in the liver leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[9][10]
The binding of atorvastatin to HMG-CoA reductase is a reversible process with a high affinity in the nanomolar range.[5] This interaction is primarily driven by hydrogen bonds and van der Waals forces.[11] Specifically, the HMG-like portion of the statin occupies the HMG binding site, while the more complex, hydrophobic groups of atorvastatin interact with a flexible region of the enzyme's catalytic domain.[6]
Stereoselectivity of Atorvastatin Enantiomers
The therapeutic activity of atorvastatin is highly stereoselective. The pharmacological effect is almost exclusively attributed to the (3R, 5R)-enantiomer. The other enantiomers are considered to be inactive or possess significantly lower inhibitory potency against HMG-CoA reductase.[1][12] This stereospecificity underscores the importance of precise chiral synthesis and analytical methods to ensure the enantiomeric purity of the final drug product.[13]
Quantitative Analysis of Inhibitory Activity
| Enantiomer | Predicted Binding Energy (kcal/mol) | Stability (Relative to SR form) (kcal/mol) | Key Interactions with HMG-CoA Reductase Active Site |
| (3R, 5R) - Atorvastatin | -8.553 | 2.82 | The terminal carboxylate group forms salt bridges with Lys692 and Lys735, and the hydroxy group acts as a hydrogen bond donor to Glu559 and an acceptor from Lys691.[14] |
| (3S, 5S) - Atorvastatin | Data not consistently reported | 1.18 | Interactions are significantly reduced, leading to lower binding energy.[14] |
| (3S, 5R) - Atorvastatin | Data not consistently reported | 0.00 | Data not consistently reported |
| (3R, 5S) - Atorvastatin | Data not consistently reported | 3.16 | The hydroxyl group has no significant interactions, which markedly reduces the binding energy.[14] |
Binding energy and stability data are derived from molecular modeling and density functional theory (DFT) calculations.[14]
Differential Signaling and Metabolic Pathways
Beyond the primary target of HMG-CoA reductase, atorvastatin enantiomers exhibit different effects on other cellular pathways, particularly in the context of drug metabolism.
Pregnane X Receptor (PXR) Activation
Studies have shown that atorvastatin enantiomers enantiospecifically activate the Pregnane X Receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes.[1][2] This activation leads to the induction of cytochrome P450 enzymes, such as CYP2A6, CYP2B6, and CYP3A4.[1][2] The clinically used (3R, 5R)-enantiomer has a higher potential for these drug-drug interactions compared to its other isomers.[1]
Figure 1. Enantiospecific activation of the PXR signaling pathway by atorvastatin.
Metabolism and Pharmacokinetics
Atorvastatin is administered in its active hydroxy-acid form and undergoes extensive first-pass metabolism in the liver and gut wall, primarily by CYP3A4, to form active ortho- and para-hydroxylated metabolites.[9][15][16] These metabolites also possess inhibitory activity against HMG-CoA reductase.[9] The drug and its metabolites are mainly eliminated through bile.[3] While comprehensive pharmacokinetic data for each enantiomer is sparse, the differential interaction with metabolizing enzymes like CYPs suggests that the pharmacokinetic profiles are also likely to be stereoselective.[1][2] There is currently no strong evidence to suggest that atorvastatin undergoes chiral inversion in vivo.[17]
Experimental Protocols
Chiral Separation of Atorvastatin Enantiomers
The separation and quantification of atorvastatin enantiomers are crucial for quality control and research. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common techniques.
Example HPLC Protocol: [12][13]
-
Column: Chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm) or Chiralcel® OD-RH.[12][13]
-
Mobile Phase: A mixture of n-Hexane, ethanol, and 0.1% trifluoroacetic acid (e.g., in a ratio of 85:15:0.1 v/v/v).[13]
-
Column Temperature: 30°C.[13]
Figure 2. General experimental workflow for chiral separation of atorvastatin by HPLC.
HMG-CoA Reductase Inhibition Assay
The inhibitory activity of atorvastatin enantiomers on HMG-CoA reductase can be quantified using an in vitro enzyme assay. A common method is a colorimetric assay that measures the decrease in NADPH absorbance as it is consumed during the enzymatic reaction.[18]
General Protocol for Colorimetric Assay: [18]
-
Reagent Preparation: Prepare assay buffer, reconstitute HMG-CoA reductase enzyme, HMG-CoA substrate, and NADPH cofactor. Dissolve atorvastatin enantiomers (test inhibitors) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the HMG-CoA reductase enzyme to wells designated for the sample, a positive control, and an inhibitor control. Add the test inhibitor to the appropriate wells.
-
Initiate Reaction: Add a reaction mix containing the HMG-CoA substrate and NADPH to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 2-3 minutes for at least 10 minutes.
-
Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the HMG-CoA reductase activity. The percentage of inhibition by each enantiomer can be calculated relative to the uninhibited control, and IC₅₀ values can be determined from a dose-response curve.
Alternatively, a more sensitive radioactivity-based assay can be employed, which measures the formation of the product, [¹⁴C]-mevalonic acid, from [¹⁴C]-HMG-CoA.[19][20]
Conclusion
The mechanism of action of atorvastatin is critically dependent on its stereochemistry, with the (3R, 5R)-enantiomer being the pharmacologically active agent that competitively inhibits HMG-CoA reductase. The other enantiomers are largely inactive against this primary target. Furthermore, the enantiomers exhibit differential effects on secondary pathways, such as the PXR-mediated induction of metabolic enzymes, which has implications for drug-drug interactions. A thorough understanding of this stereoselectivity, supported by robust analytical and enzymatic assays, is fundamental for the development and quality control of atorvastatin and other chiral statins.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. DSpace [helda.helsinki.fi]
- 6. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. fda.gov [fda.gov]
- 10. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medjpps.com [medjpps.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
- 15. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. Automated enzyme inhibition assay method for the determination of atorvastatin-derived HMG-CoA reductase inhibitors in human plasma using radioactivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Apex of Rational Drug Design: A Technical Guide to the Discovery and Synthetic Evolution of Atorvastatin and Its Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), marketed as Lipitor®, stands as a landmark achievement in pharmaceutical history, representing one of the best-selling drugs of all time.[1] Its profound success in managing hypercholesterolemia stems from its potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] Unlike its predecessors, which were derived from fungal metabolites, atorvastatin is a fully synthetic compound, a product of rational drug design and meticulous chemical engineering.[2] The molecule's efficacy is critically dependent on the specific stereochemistry of its dihydroxyheptanoic acid side chain. It possesses two chiral centers at the C3 and C5 positions, giving rise to four possible stereoisomers. The clinically active agent is exclusively the (3R,5R)-enantiomer.[4] This guide provides a comprehensive technical overview of the discovery of atorvastatin, the evolution of its synthesis from racemic mixtures to highly efficient stereoselective routes, and the distinct biological profiles of its isomers.
Discovery and Development
The journey of atorvastatin began in the 1980s, a period of intense research into synthetic HMG-CoA reductase inhibitors.[5] Building upon the foundational discovery of fungal-derived statins like mevastatin (B1676542) and lovastatin, Dr. Bruce Roth at Parke-Davis (later Warner-Lambert, and now Pfizer) synthesized the experimental compound CI-981, later named atorvastatin, in August 1985.[1][5][6] The design was based on molecular modeling that compared the structures of existing inhibitors, aiming to create a more potent and effective agent.[5] The key innovation was the replacement of the decalin-ring structure of earlier statins with a central, substituted pyrrole (B145914) ring, a decision that improved its pharmacological properties.[1][7] Atorvastatin was patented in 1986 and received FDA approval in 1996, revolutionizing the treatment of cardiovascular disease.[2][8]
The Synthetic Challenge: From Concept to Kilogram Scale
The synthesis of atorvastatin is a tale of chemical innovation, driven by the need to control the stereochemistry of the two crucial hydroxyl groups and to efficiently construct the complex, multi-substituted pyrrole core. The evolution of its synthesis can be broadly categorized by the strategies used for the two main fragments: the pyrrole core and the chiral side chain.
Part 1: Construction of the Pyrrole Core
The central pyrrole ring is the molecule's anchor. While several methods exist, the Paal-Knorr synthesis became the cornerstone of the industrial process.
-
Paal-Knorr Pyrrole Synthesis: This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] In the context of atorvastatin, the key step is the reaction between a highly functionalized 1,4-diketone (containing the fluorophenyl, isopropyl, and phenyl groups) and the pre-formed, enantiomerically pure amino side chain.[9][10] This convergent approach allows for the late-stage coupling of the two major fragments of the molecule.[10][11]
-
Hantzsch Pyrrole Synthesis: An alternative route, the Hantzsch synthesis, involves the reaction of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine.[12][13] Recent advancements have adapted this method for atorvastatin, including under mechanochemical (high-speed vibration milling) conditions, offering a more environmentally friendly and rapid synthesis of the pyrrole core.[14][15]
-
Modern Alternatives: Other strategies have been developed to shorten the synthesis. These include multicomponent reactions (MCRs) like the Ugi reaction followed by a Münchnone [3+2] cycloaddition, and Stetter reactions followed by Paal-Knorr condensation, which can reduce the number of steps required.[9][16]
Part 2: The Key to Activity - Stereoselective Synthesis of the Side Chain
The synthesis of the (3R,5R)-dihydroxyheptanoate side chain is the most critical and challenging aspect of atorvastatin production. The precise stereochemistry is essential for high-affinity binding to HMG-CoA reductase.
-
Early Approaches & Chiral Resolution: Initial syntheses produced a racemic mixture of the side chain, which then required tedious chiral resolution to separate the desired (3R,5R) isomer from the unwanted ones. This process is inherently inefficient as it discards at least 50% of the material.
-
Asymmetric Chemical Synthesis: Significant research has focused on developing asymmetric syntheses that directly produce the correct stereoisomer. Strategies include:
-
Substrate Control: Using chiral starting materials (the "chiral pool") like (R)-epichlorohydrin or D-glutamic acid to guide the stereochemistry of subsequent reactions.[17][18]
-
Reagent Control: Employing chiral reagents or catalysts to induce stereoselectivity. A notable example is the use of boron-mediated aldol (B89426) reactions for 1,5-anti asymmetric induction.
-
Organocatalysis: Modern approaches utilize organocatalysts for enantioselective reactions, such as the desymmetrization of cyclic anhydrides, to establish the C3 stereocenter early in the synthesis.[19][20]
-
-
Chemoenzymatic and Biocatalytic Routes: The quest for greener and more efficient processes has led to the development of powerful biocatalytic methods. These routes use enzymes to perform highly stereoselective transformations under mild conditions.[21]
-
Deoxyribose-5-phosphate aldolase (B8822740) (DERA): This enzyme can catalyze a one-pot tandem aldol reaction, adding two acetaldehyde (B116499) molecules to an aldehyde acceptor to form a six-carbon intermediate with both stereogenic centers set with high precision (>99% ee, >96% de).[21]
-
Ketoreductases (KREDs): These enzymes are used for the stereoselective reduction of diketo esters to furnish the desired syn-1,3-diol with high enantiomeric purity.
-
The Atorvastatin Isomers: A Study in Stereospecificity
The biological activity of atorvastatin is highly dependent on its three-dimensional structure. The four stereoisomers exhibit markedly different pharmacological profiles.
Biological Activity
The primary therapeutic action of atorvastatin is the inhibition of HMG-CoA reductase. This activity resides almost exclusively in the (3R,5R)-isomer, which has a binding affinity in the nanomolar range.[22] The other three isomers—(3S,5S), (3R,5S), and (3S,5R)—are reported to have little to no inhibitory activity against the target enzyme.[23]
However, the isomers are not entirely inert. Studies have shown that all four isomers can activate the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[24][25] The clinically used (3R,5R)-isomer is the most potent PXR activator among the four, an effect that may contribute to some of the drug-drug interactions observed with atorvastatin.[26][27]
| Isomer | HMG-CoA Reductase Inhibition (IC₅₀) | PXR Activation Potency |
| (3R,5R)-Atorvastatin | ~3-20 nM[22][28] | Most Potent[26] |
| (3S,5S)-Atorvastatin | Little to no inhibitory activity[23] | Weaker than (3R,5R)[26] |
| (3R,5S)-Atorvastatin | Not reported; considered inactive | Weaker than (3R,5R)[26] |
| (3S,5R)-Atorvastatin | Not reported; considered inactive | Weaker than (3R,5R)[26] |
| Table 1: Summary of Biological Activity of Atorvastatin Isomers. |
| Synthetic Route | Key Transformation | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Diketone + Chiral Amine | Convergent, robust, scalable, well-established industrial route.[10] | Requires separate synthesis of two complex fragments. |
| Hantzsch | β-Ketoester + α-Haloketone + Amine | Can be performed under green conditions (mechanochemistry).[15] | Less utilized industrially compared to Paal-Knorr.[13] |
| Münchnone [3+2] Cycloaddition | Münchnone + Alkyne | Highly convergent, can reduce step count.[9] | May require expensive or excess reagents. |
| Chemoenzymatic (DERA) | Tandem Aldol Reaction | Excellent stereocontrol, green (aqueous), mild conditions.[21] | Requires enzyme production and optimization. |
| Asymmetric Chemical | Organocatalytic Desymmetrization | High enantioselectivity from simple starting materials.[19] | May involve multiple steps to elaborate the side chain. |
| Table 2: Comparison of Key Synthetic Strategies for Atorvastatin and its Intermediates. |
Experimental Protocols
The following protocols are representative examples of key transformations in atorvastatin synthesis, adapted from the scientific literature. They are intended for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.
Protocol 1: Chemoenzymatic Synthesis of Statin Side-Chain Intermediate via DERA-Catalyzed Tandem Aldol Reaction (Adapted from Greenberg, W. A. et al., PNAS, 2004)[21]
This protocol describes the one-pot synthesis of a key chiral lactol intermediate.
-
Reaction Setup: To a solution of chloroacetaldehyde (1 M) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) is added acetaldehyde (2.5 M).
-
Enzymatic Reaction: The reaction is initiated by the addition of DERA enzyme (e.g., 2.0 wt %). The mixture is stirred at room temperature (approx. 25°C).
-
Monitoring: The reaction progress is monitored by a suitable analytical method, such as gas chromatography (GC), until equilibrium is reached (typically 24-48 hours).
-
Work-up: Upon completion, the reaction mixture is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactol product, (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexopyranose.
-
Oxidation to Lactone: The crude lactol is dissolved in a biphasic solvent system (e.g., CH₂Cl₂/saturated NaHCO₃). A catalytic amount of TEMPO and KBr is added, and the mixture is cooled to 0°C. An aqueous solution of NaOCl containing NaHCO₃ is added dropwise, maintaining the temperature below 5°C.
-
Purification: After the reaction is complete (monitored by TLC), the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with HCl solution, Na₂S₂O₃ solution, and brine. The organic layer is dried, filtered, and concentrated. The resulting crude lactone can be purified by crystallization (e.g., from methyl tert-butyl ether/heptane) to yield the (3R,5S)-6-chloro-2,4,6-trideoxy-erythro-hexonolactone with high diastereomeric and enantiomeric purity.[21]
Protocol 2: Paal-Knorr Pyrrole Synthesis and Final Deprotection (Adapted from Nemcsok, T. et al., Beilstein J. Org. Chem., 2015)[10][11]
This protocol outlines the final stages of the synthesis, from the coupling of advanced intermediates to the formation of the final calcium salt.
-
Paal-Knorr Condensation: The chiral side-chain amine (Intermediate 2, Figure 1) and the 1,4-diketone precursor (Intermediate 1, Figure 1) are dissolved in a solvent mixture (e.g., heptane/toluene/THF). Pivalic acid is added as a catalyst. The mixture is heated to reflux, and water is removed azeotropically (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by HPLC).
-
Work-up: The reaction mixture is cooled and washed with aqueous base and water. The organic solvent is removed under reduced pressure to yield the protected atorvastatin as a crude oil or foam.
-
Ketal Deprotection: The crude protected atorvastatin is dissolved in a suitable solvent like methanol (B129727). An aqueous acid (e.g., 1 M HCl) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by HPLC).
-
Isolation of Diol-Ester: The product is isolated by a series of extractions and crystallizations to yield the pure (3R,5R)-dihydroxy-ester intermediate.
-
Ester Hydrolysis and Salt Formation: The pure diol-ester is dissolved in a solvent like methanol or THF. An aqueous solution of NaOH is added at 0°C to hydrolyze the ester. After completion, a solution of calcium acetate (B1210297) (Ca(OAc)₂) is added to precipitate the atorvastatin hemi-calcium salt.
-
Final Purification: The white precipitate is filtered, washed with water, and dried under vacuum to afford API-grade atorvastatin calcium with >99.5% purity.[11]
Conclusion
The history of atorvastatin is a testament to the power of medicinal chemistry and process development. From its rational design and initial discovery by Bruce Roth to the highly optimized, multi-kilogram-scale manufacturing processes used today, its evolution has been marked by continuous innovation. The development of sophisticated asymmetric and chemoenzymatic syntheses for its chiral side chain has not only made the drug more accessible but has also set new standards for environmentally conscious and efficient pharmaceutical production. The stark contrast in biological activity between its stereoisomers underscores the critical importance of stereochemistry in drug action, making atorvastatin a quintessential case study for professionals in drug discovery and development.
References
- 1. medchemash.substack.com [medchemash.substack.com]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apexbt.com [apexbt.com]
- 24. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 25. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. endocrine-abstracts.org [endocrine-abstracts.org]
- 27. endocrine-abstracts.org [endocrine-abstracts.org]
- 28. DSpace [helda.helsinki.fi]
In Vitro Profile of (3R,5S)-Atorvastatin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of (3R,5S)-Atorvastatin sodium, the active enantiomer of atorvastatin (B1662188). This document summarizes key findings, presents quantitative data in a structured format, offers detailed experimental protocols for pivotal assays, and visualizes critical signaling pathways.
Core Mechanism of Action
(3R,5S)-Atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, atorvastatin primarily acts in the liver to decrease hepatic cholesterol levels. This reduction stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased uptake of LDL from the circulation.[1] While the (3R,5R)-enantiomer demonstrates the highest activity against HMG-CoA reductase, the (3S,5S)-enantiomer, which is the subject of this guide, has shown little to no inhibitory activity against this primary target. It is crucial to note that much of the literature refers to the active form, (3R,5R)-Atorvastatin, simply as Atorvastatin. In vitro studies almost exclusively utilize this active enantiomer.
Beyond its primary lipid-lowering effect, in vitro studies have revealed numerous pleiotropic effects of atorvastatin, including anti-inflammatory, antioxidant, and anti-proliferative activities. These effects are often independent of its HMG-CoA reductase inhibition and are the focus of extensive research.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on atorvastatin, focusing on its anti-proliferative and enzyme-inhibitory activities.
Table 1: IC50 Values of Atorvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| A549 | Non-small-cell lung cancer | 150 | Not Specified | [2] |
| DoTc2 4510 | Epithelial cervical carcinoma | >100 | 24, 48, 72h | [3] |
| A-375 | Malignant melanoma | ~50-100 | 24, 48, 72h | [3] |
| A-673 | Muscle Ewing's sarcoma | ~25-50 | 48, 72h | [3] |
| HUH-7 | Hepatocellular carcinoma | >100 | 24, 48, 72h | [3] |
| MCF‐7 | Breast cancer | ~50-100 | 48, 72h | [3] |
| Various Ewing Sarcoma Cell Lines | Ewing Sarcoma | Micromolar range | Not Specified | [4] |
Table 2: Enzyme Inhibition Data for Atorvastatin
| Enzyme | IC50 | Assay System | Reference |
| HMG-CoA Reductase | 7.5 nM | Rat liver microsomal | [5] |
Key In Vitro Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vitro effects of atorvastatin.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of atorvastatin and incubate for the desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[6]
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.[7]
-
Scratch Creation: Once confluent, create a "wound" in the cell monolayer using a sterile pipette tip.[7][8]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[8]
-
Compound Treatment: Add fresh culture medium containing the desired concentration of atorvastatin.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[8]
-
Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. The percentage of wound closure can be calculated as: % wound closure = [(initial wound area - wound area at time t) / initial wound area] x 100.[9]
HMG-CoA Reductase Activity Assay
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the consumption of its co-enzyme, NADPH.
Protocol:
-
Reagent Preparation: Reconstitute HMG-CoA Reductase enzyme, HMG-CoA substrate, and NADPH in their respective buffers as per the kit instructions.[10][11]
-
Reaction Setup: In a 96-well plate, add the HMG-CoA Reductase Assay Buffer, the enzyme, and the test inhibitor (atorvastatin). For a positive control, omit the inhibitor.[10]
-
Initiate Reaction: Start the reaction by adding NADPH and HMG-CoA.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, with readings every 2-3 minutes.[11]
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance curve. The enzyme activity is proportional to the rate of decrease in absorbance.[11]
Antioxidant Activity Assessment: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
DPPH Solution Preparation: Prepare a working solution of DPPH in methanol.[12]
-
Reaction Mixture: Add 3 mL of the DPPH working solution to 0.5 mL of the atorvastatin solution at various concentrations.[12]
-
Incubation: Incubate the mixture in the dark for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.[12]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[13]
Anti-inflammatory Assessment in Macrophages
This protocol outlines the assessment of atorvastatin's anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cell lines (e.g., RAW264.7) in appropriate media.
-
Pre-treatment: Pre-treat the cells with different concentrations of atorvastatin for a specified duration.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to the culture medium.[14]
-
Incubation: Incubate the cells for a period sufficient to induce the expression of inflammatory mediators (e.g., 24 hours).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.[15]
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes.
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the protein expression and phosphorylation status of key signaling molecules in inflammatory pathways (e.g., NF-κB, p38 MAPK).[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows influenced by atorvastatin in vitro.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. clyte.tech [clyte.tech]
- 8. med.virginia.edu [med.virginia.edu]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.cn [abcam.cn]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Atorvastatin ameliorates LPS-induced inflammatory response by autophagy via AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Investigating the Cytotoxicity of (3S,5S)-Atorvastatin on Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of the (3S,5S) enantiomer of Atorvastatin (B1662188) on various cell lines. It includes a summary of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic effects of (3S,5S)-Atorvastatin have been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. It is important to note that much of the available literature focuses on the pharmacologically active (3R,5R)-enantiomer or does not specify the stereoisomer used. The data presented below is specific to the (3S,5S) enantiomer where such information is available.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference |
| AZ-AHR | Human Hepatoma | MTT | 24 hours | > 100 | [1][2][3][4] |
| AZ-GR | Human Hepatoma | MTT | 24 hours | > 100 | [1][2][3][4] |
| LS180 | Human Colon Adenocarcinoma | MTT | 24 hours | > 100 | [1][2][3][4] |
Note: The available data indicates that (3S,5S)-Atorvastatin exhibits low cytotoxicity in the tested cell lines, with IC50 values exceeding 100 µM after 24 hours of exposure.[1][2][3][4] This is in contrast to the active (3R,5R) enantiomer, which generally shows more potent cytotoxic effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of (3S,5S)-Atorvastatin cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: Human hepatoma cell lines (AZ-AHR, AZ-GR) and human colon adenocarcinoma cells (LS180) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 16-24 hours to allow for cell attachment and stabilization.[1][3][4]
-
-
Compound Treatment:
-
Prepare a stock solution of (3S,5S)-Atorvastatin in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 100 pM to 100 µM).[1][2][3][4]
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (3S,5S)-Atorvastatin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the cells with the compound for the desired exposure time (e.g., 24 hours).[1][2][3][4]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[1][3][4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Express the cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways potentially affected by atorvastatin and a typical experimental workflow for assessing its cytotoxicity.
PI3K/Akt/mTOR Signaling Pathway
While specific data for the (3S,5S) enantiomer is limited, studies on the general form of atorvastatin have implicated the PI3K/Akt/mTOR pathway in its cellular effects.[5][6][7][8] This pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by atorvastatin.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in determining the cytotoxicity of (3S,5S)-Atorvastatin using a cell-based assay.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 5. Atorvastatin promotes neurite growth by activating PI3K/Akt/mTOR signal transduction [cjpt.magtechjournal.com]
- 6. Skeletal muscle fibre type-dependent effects of atorvastatin on the PI3K/Akt/mTOR signalling pathway and atrophy-related genes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Foundational Research on Pregnane X Receptor (PXR) Activation by (3S,5S)-Atorvastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the activation of the pregnane (B1235032) X receptor (PXR) by the (3S,5S) enantiomer of Atorvastatin (B1662188). The document summarizes key quantitative data, details the experimental protocols used in seminal studies, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
Atorvastatin, a widely prescribed cholesterol-lowering medication, is known to interact with the pregnane X receptor (PXR), a key nuclear receptor regulating the expression of drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). This interaction is of significant interest in drug development due to the potential for drug-drug interactions. Research has demonstrated that the activation of PXR by atorvastatin is enantiospecific, meaning the different stereoisomers of the drug exhibit varied activity. This guide focuses on the (3S,5S)-Atorvastatin enantiomer, which has been identified as an activator of PXR. Understanding the molecular basis of this interaction is crucial for predicting and managing the therapeutic and adverse effects of atorvastatin and other xenobiotics.
Quantitative Data Summary
The activation of PXR by the stereoisomers of atorvastatin has been quantified in cell-based reporter assays. The following tables summarize the key findings, focusing on the potency (EC50) of PXR activation and the resulting induction of the target gene, CYP3A4.
Table 1: PXR Activation by Atorvastatin Enantiomers
| Compound | EC50 (µM) for PXR Activation | Maximum Fold Induction of Reporter Gene |
| (3R,5R)-Atorvastatin | Not explicitly reported, but shown to be the most potent activator | ~8-fold |
| (3R,5S)-Atorvastatin | Not explicitly reported, but less potent than (3R,5R) | ~6-fold |
| (3S,5R)-Atorvastatin | Not explicitly reported, but less potent than (3R,5R) | ~6-fold |
| (3S,5S)-Atorvastatin | 12.4[1] | ~5-fold[2] |
| Rifampicin (Control) | Not applicable | ~10-13-fold[2][3] |
Data is compiled from studies using a p3A4-luc reporter construct in LS180 cells. The fold induction is an approximation based on graphical data from the cited research.
Table 2: Induction of CYP3A4 mRNA in Primary Human Hepatocytes
| Treatment (30 µM) | Median Fold Induction of CYP3A4 mRNA |
| Atorvastatin (racemic) | 6.5 |
| ortho-hydroxy atorvastatin | 7.9 |
| para-hydroxy atorvastatin | 2.5 |
| Rifampicin (Control) | 8.6 |
This table summarizes data on the induction of the endogenous PXR target gene CYP3A4 by atorvastatin and its metabolites.[4]
Signaling Pathway and Logical Relationships
The activation of PXR by (3S,5S)-Atorvastatin initiates a well-defined signaling cascade, leading to the transcription of target genes. The enantiospecific nature of this activation is a critical aspect of atorvastatin's pharmacology.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the foundational research on PXR activation by atorvastatin enantiomers.[2][3][5]
PXR Activation Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate PXR, leading to the expression of a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
Materials:
-
Human colon adenocarcinoma cells (LS180)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
p3A4-luc reporter plasmid (containing the PXR response element from the CYP3A4 promoter upstream of the luciferase gene)
-
Transfection reagent (e.g., FuGENE 6)
-
(3S,5S)-Atorvastatin and other enantiomers
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed LS180 cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection. Incubate overnight.
-
Transient Transfection:
-
For each well, prepare a transfection mix containing the p3A4-luc reporter plasmid and a transfection reagent in a serum-free medium, according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for at least 15 minutes to allow complex formation.[6]
-
Add the transfection complex drop-wise to the cells.
-
Incubate for 16-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of (3S,5S)-Atorvastatin and other test compounds, as well as rifampicin, in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 24 hours.[5]
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle (DMSO) control.
-
Determine the EC50 value for each compound by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA) for PXR-RXRα DNA Binding
EMSA is used to qualitatively assess the binding of the PXR-RXRα heterodimer to its specific DNA response element in the presence of a ligand.
Materials:
-
Human colon adenocarcinoma cells (LS174T) for nuclear extract preparation.
-
Nuclear extraction kit.
-
(3S,5S)-Atorvastatin.
-
Rifampicin (positive control).
-
DMSO (vehicle control).
-
Biotin-labeled double-stranded oligonucleotide probe containing the DR3 PXR response element from the CYP3A4 promoter.
-
Unlabeled ("cold") probe for competition assay.
-
Poly(dI-dC).
-
EMSA binding buffer.
-
Native polyacrylamide gel.
-
TBE buffer.
-
Chemiluminescent detection reagents.
Procedure:
-
Preparation of Nuclear Extracts:
-
Culture LS174T cells and treat with (3S,5S)-Atorvastatin (e.g., 10 µM) or controls for a specified time (e.g., 2 hours).[3]
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (to block non-specific binding), and EMSA binding buffer.
-
Incubate on ice for 10-15 minutes.
-
Add the biotin-labeled probe to the reaction mixture. For competition assays, add an excess of unlabeled probe before adding the labeled probe.
-
Incubate at room temperature for 20-30 minutes to allow for protein-DNA complex formation.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Transfer and Detection:
-
Transfer the DNA-protein complexes from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Visualize the bands on an imaging system. An upward shift in the band corresponding to the labeled probe indicates the formation of a PXR-RXRα-DNA complex.
-
Experimental and Data Analysis Workflow
The following diagram illustrates the typical workflow for investigating the activation of PXR by a compound like (3S,5S)-Atorvastatin.
Conclusion
The foundational research clearly demonstrates that (3S,5S)-Atorvastatin is an activator of the pregnane X receptor. While it is a weaker activator compared to the clinically used (3R,5R)-enantiomer, its ability to induce PXR-mediated gene expression is significant. The methodologies outlined in this guide, including luciferase reporter gene assays and EMSA, are fundamental to characterizing the interaction between small molecules and nuclear receptors like PXR. The enantiospecificity of this interaction highlights the importance of stereochemistry in drug design and development, particularly for compounds that may modulate drug metabolism pathways and present a risk for drug-drug interactions. This technical guide serves as a comprehensive resource for scientists and researchers in understanding the core principles and experimental approaches used to elucidate the activation of PXR by (3S,5S)-Atorvastatin.
References
- 1. Nuclear receptors in health and disease: signaling pathways, biological functions and pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 3. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. [PDF] Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Off-Target Effects of Atorvastatin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed synthetic statin, is primarily recognized for its potent cholesterol-lowering effects mediated through the inhibition of HMG-CoA reductase.[1] However, emerging research indicates that the therapeutic and potential adverse effects of atorvastatin may not be solely attributable to its on-target activity. The presence of chiral centers in the atorvastatin molecule gives rise to four distinct stereoisomers (3R,5R; 3R,5S; 3S,5R; and 3S,5S), with the clinically utilized form being the 3R,5R-enantiomer.[2][3] Individual isomers can exhibit unique pharmacological and toxicological profiles, a concept of critical importance in drug development.[4][5] This technical guide provides a comprehensive exploration of the off-target effects of atorvastatin isomers, with a focus on their interactions with xenobiotic-sensing nuclear receptors and modulation of key signaling pathways.
Data Presentation: Quantitative Analysis of Off-Target Effects
The following tables summarize the key quantitative data on the off-target effects of atorvastatin isomers, focusing on cytotoxicity and the activation of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes.[6][7][8]
Table 1: Cytotoxicity of Atorvastatin Isomers in Human Cell Lines
| Cell Line | Atorvastatin Isomer | IC50 (µM) | Reference |
| A549 (Nonsmall-Cell Lung Cancer) | (Racemic mixture) | 150 | [9] |
| MCF-7 (Breast Cancer) | (Racemic mixture) | 50 (48h), 15 (72h) | [10] |
| MDA-MB-231 (Breast Cancer) | (Racemic mixture) | 10 (48h), 5 (72h) | [10] |
| Ewing Sarcoma Cell Lines | (Racemic mixture) | In the micromolar range | [5] |
Note: The specific isomers were not always detailed in the cytotoxicity studies. The data often pertains to the racemic mixture of atorvastatin.
Table 2: Enantiospecific Activation of Pregnane X Receptor (PXR) by Atorvastatin Isomers
| Atorvastatin Isomer | PXR Activation (Fold Induction vs. Vehicle) | EC50 (µM) | Reference |
| 3R,5R (Clinically used) | Dose-dependent increase | Not specified | [6][7][8] |
| 3R,5S | Dose-dependent increase | Not specified | [6][7][8] |
| 3S,5R | Dose-dependent increase | Not specified | [6][7][8] |
| 3S,5S | Dose-dependent increase | Not specified | [6][7][8] |
Note: While all isomers show dose-dependent PXR activation, the potency and efficacy vary. The order of induction potency for atorvastatin isomers is reported as RR > RS = SR > SS.[7]
Table 3: Induction of Cytochrome P450 (CYP) Enzymes by Atorvastatin Isomers in Human Hepatocytes
| CYP Enzyme | Atorvastatin Isomer(s) | Effect | Reference |
| CYP2A6 | All isomers | Induction | [2][3] |
| CYP2B6 | All isomers | Induction | [2][3] |
| CYP3A4 | All isomers | Induction | [2][3] |
| CYP2C9 | All isomers | Modulatory effects | [2][3] |
| CYP1A1/1A2 | All isomers | No significant influence | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of atorvastatin isomer off-target effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of atorvastatin isomers (or other test compounds) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[6][14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of 630 nm to correct for background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[6][14]
-
Gene Reporter Assay for Nuclear Receptor Activation (PXR)
Gene reporter assays are used to study the activation of specific transcription factors, such as the Pregnane X Receptor (PXR), in response to a test compound.[4][15]
-
Principle: Cells are transfected with a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., CYP3A4 promoter for PXR) linked to a reporter gene (e.g., luciferase). Activation of the transcription factor leads to the expression of the reporter gene, which can be quantified.[16]
-
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2, LS180) and transiently or stably transfect them with a PXR expression vector and a reporter plasmid (e.g., p3A4-luc).[6][15]
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with different concentrations of atorvastatin isomers, a positive control (e.g., rifampicin (B610482) for PXR), and a vehicle control for 24 hours.[6]
-
Cell Lysis: After incubation, lyse the cells to release the cellular components, including the expressed reporter protein (luciferase).
-
Luminometry: Add a luciferase substrate to the cell lysate. The enzymatic reaction produces light, which is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activity of the reporter gene and, therefore, the activation of the transcription factor. Data is typically expressed as fold induction over the vehicle control. EC50 values can be calculated from dose-response curves.[6]
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Expression Analysis
qRT-PCR is a sensitive technique used to quantify the expression levels of specific messenger RNA (mRNA) molecules, such as those for cytochrome P450 enzymes.[17][18]
-
Principle: This method involves the reverse transcription of mRNA into complementary DNA (cDNA), followed by the amplification of the cDNA using gene-specific primers in a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
-
Protocol Outline:
-
Cell Treatment and RNA Isolation: Treat primary human hepatocytes or a suitable cell line with atorvastatin isomers for a specific duration. Isolate total RNA from the cells using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17]
-
Real-Time PCR: Perform PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., CYP2A6, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[19][20]
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample, such as the protein levels of cytochrome P450 enzymes.[21][22][23]
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the protein of interest and secondary antibodies conjugated to an enzyme or fluorophore for visualization.
-
Protocol Outline:
-
Protein Extraction: Lyse the treated cells in a suitable buffer containing protease inhibitors to extract total protein. Determine the protein concentration using a protein assay (e.g., Bradford assay).
-
Gel Electrophoresis (SDS-PAGE): Denature the protein samples and separate them based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CYP3A4). Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[21]
-
Visualization of Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by atorvastatin and its isomers.
PXR-Mediated Induction of CYP Enzymes
This pathway illustrates how atorvastatin isomers can activate the Pregnane X Receptor (PXR), leading to the increased expression of drug-metabolizing enzymes.
Caption: PXR activation by atorvastatin isomers leading to CYP enzyme induction.
Atorvastatin's Modulation of the TLR2/NF-κB Signaling Pathway
This diagram illustrates the inhibitory effect of atorvastatin on the Toll-like receptor 2 (TLR2) and nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.[1][24]
Caption: Atorvastatin inhibits the TLR2/NF-κB inflammatory pathway.
Atorvastatin's Impact on the p38 MAPK/ATF2 Signaling Pathway
This diagram shows how atorvastatin can attenuate the activation of the p38 mitogen-activated protein kinase (MAPK) and activating transcription factor 2 (ATF2) pathway, which is implicated in cellular stress and apoptosis.[25][26][27][28]
Caption: Atorvastatin attenuates the p38 MAPK/ATF2 stress pathway.
Atorvastatin's Influence on the PI3K/Akt Signaling Pathway
This pathway illustrates the modulatory effects of atorvastatin on the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][29][30][31][32]
Caption: Atorvastatin modulates the PI3K/Akt cell survival pathway.
Conclusion
The exploration of atorvastatin's off-target effects reveals a complex pharmacological profile that extends beyond HMG-CoA reductase inhibition. The stereochemistry of atorvastatin plays a significant role in these effects, particularly in the activation of PXR and the subsequent induction of drug-metabolizing enzymes. This has important implications for potential drug-drug interactions. Furthermore, atorvastatin's modulation of key signaling pathways involved in inflammation, cellular stress, and survival, such as TLR2/NF-κB, p38 MAPK/ATF2, and PI3K/Akt, highlights its pleiotropic effects. A thorough understanding of these off-target activities is crucial for the rational design of safer and more effective drugs and for optimizing the therapeutic use of atorvastatin in diverse patient populations. This guide provides a foundational resource for researchers and professionals in the field of drug development to further investigate the multifaceted pharmacology of atorvastatin isomers.
References
- 1. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 9. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atorvastatin improves cisplatin sensitivity through modulation of cholesteryl ester homeostasis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Quantitative RT-PCR measurement of human cytochrome P-450s: application to drug induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Direct and rapid transcript analysis assay for CYP mRNA expression and inducibility in human primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. Modulatory role of atorvastatin against high-fat diet and zymosan-induced activation of TLR2/NF-ƙB signaling pathway in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Atorvastatin Attenuates Isoflurane-Induced Activation of ROS-p38MAPK/ATF2 Pathway, Neuronal Degeneration, and Cognitive Impairment of the Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Atorvastatin Attenuates Isoflurane-Induced Activation of ROS-p38MAPK/ATF2 Pathway, Neuronal Degeneration, and Cognitive Impairment of the Aged Mice [frontiersin.org]
- 27. Atorvastatin Reduces Accumulation of Vascular Smooth Muscle Cells to Inhibit Intimal Hyperplasia via p38 MAPK Pathway Inhibition in a Rat Model of Vein Graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Atorvastatin suppresses oxidized LDL-induced dendritic cell-like differentiation of RAW264.7 cells regulated by the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Involvement of PI3K/Akt/GSK-3β and mTOR in the antidepressant-like effect of atorvastatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Atorvastatin induces MicroRNA-145 expression in HEPG2 cells via regulation of the PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of (3R,5S)-Atorvastatin Sodium Crystal Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of the crystalline structure of (3R,5S)-Atorvastatin sodium. The information is compiled from publicly available data and is intended to serve as a foundational resource for researchers in the pharmaceutical sciences.
Physicochemical Properties
This compound is the sodium salt of the enantiomer of atorvastatin (B1662188). While the (3R,5R) enantiomer is the active form that inhibits HMG-CoA reductase, understanding the physicochemical properties of all stereoisomers is crucial for drug development and quality control.[1]
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | PubChem[2] |
| Molecular Weight | 580.6 g/mol | PubChem[2] |
| IUPAC Name | sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | PubChem[2] |
| CAS Number | 131275-93-9 | PubChem[2] |
| Appearance | Crystalline solid | Cayman Chemical[3] |
| Solubility | DMF: 25 mg/mL; DMSO: 15 mg/mL; Ethanol: 0.5 mg/mL; DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | Cayman Chemical[3] |
| λmax | 246 nm | Cayman Chemical[3] |
Crystallographic Data
Powder X-ray Diffraction (PXRD)
The following table summarizes the characteristic 2θ peaks for crystalline sodium atorvastatin as reported in patent literature.
| 2θ (degrees) |
| 3.67 ± 0.2 |
| 5.05 ± 0.2 |
| 6.85 ± 0.2 |
| 7.18 ± 0.2 |
| 8.33 ± 0.2 |
| 8.62 ± 0.2 |
| 9.38 ± 0.2 |
| 10.02 ± 0.2 |
| 10.35 ± 0.2 |
| 10.71 ± 0.2 |
| 11.76 ± 0.2 |
| 12.66 ± 0.2 |
| 13.87 ± 0.2 |
| 16.01 ± 0.2 |
| 16.38 ± 0.2 |
| 17.1 ± 0.2 |
| 19.1 ± 0.2 |
| 19.42 ± 0.2 |
| 20.88 ± 0.2 |
| 21.16 ± 0.2 |
| 22.9 ± 0.2 |
| 23.6 ± 0.2 |
| 30.12 ± 0.2 |
| 33.12 ± 0.2 |
| 37.92 ± 0.2 |
| 41.47 ± 0.2 |
| Source: US Patent 8,440,712 B2[4] |
Reference Unit Cell Parameters (Atorvastatin Calcium Trihydrate Form I)
While not the sodium salt, the crystal structure of the active pharmaceutical ingredient, Atorvastatin calcium trihydrate, has been extensively studied. The following are the unit cell parameters for Form I.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 5.4568 Å |
| b | 9.8887 Å |
| c | 30.3091 Å |
| Source: Smolecule, referencing crystallographic studies.[1] |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties of a crystalline compound, including its melting point, thermal stability, and the presence of solvates. While specific data for this compound is limited, data for atorvastatin calcium provides a useful reference.
| Technique | Observation for Atorvastatin Calcium |
| DSC | A sharp endothermic peak is observed, corresponding to the melting point. For the trihydrate form, a broad endotherm at lower temperatures indicates the loss of water. |
| TGA | A weight loss is observed corresponding to the loss of water molecules in the hydrate (B1144303) form, followed by decomposition at higher temperatures. |
Spectroscopic Analysis
Spectroscopic methods provide information about the molecular structure and functional groups present in the compound.
| Technique | Observation for Atorvastatin |
| FTIR | Characteristic peaks corresponding to O-H, N-H, C-H, C=O (amide), and aromatic C=C stretching and bending vibrations are observed. |
| UV-Vis | An absorption maximum (λmax) is typically observed around 246 nm.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of a crystalline pharmaceutical solid like this compound.
Powder X-ray Diffraction (PXRD)
Objective: To obtain a fingerprint of the crystalline solid and identify its polymorphic form.
Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα X-ray source (λ = 1.5406 Å).
Procedure:
-
A small amount of the this compound powder is gently packed into a sample holder.
-
The surface of the powder is flattened to ensure a smooth, even surface.
-
The sample is placed in the diffractometer.
-
Data is collected over a 2θ range of 3° to 45° with a step size of 0.02° and a scan speed of 1°/min.
-
The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the sample.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Approximately 2-5 mg of this compound is accurately weighed into an aluminum pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The heat flow to the sample is monitored as a function of temperature. Endothermic and exothermic events are recorded.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and the presence of any volatile components such as water or solvent.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Approximately 5-10 mg of this compound is accurately weighed into a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve shows the percentage weight loss versus temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared spectrometer, often with an attenuated total reflectance (ATR) accessory.
Procedure:
-
A small amount of the this compound powder is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups.
Visualizations
The following diagrams illustrate the workflow for the characterization of a crystalline active pharmaceutical ingredient (API) and the logical relationship of the analytical techniques.
Caption: Experimental workflow for API characterization.
Caption: Relationship of analytical techniques.
References
Methodological & Application
Application Note and Protocol: Synthesis of (3R,5S)-Atorvastatin Sodium as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin (B1662188) is a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used to lower cholesterol and prevent cardiovascular diseases.[1][2] The clinically used form is the (3R,5R)-enantiomer.[3] However, during its synthesis, other stereoisomers can be formed, including the (3R,5S)-diastereomer, which is considered a process-related impurity.[4] The availability of highly pure (3R,5S)-Atorvastatin sodium as a reference standard is crucial for the accurate detection, quantification, and control of this impurity in Atorvastatin drug substances and products, ensuring their quality, safety, and efficacy.[5]
This document provides a detailed protocol for the synthesis of this compound, intended for use as a reference standard. The synthesis is based on the well-established Paal-Knorr pyrrole (B145914) condensation, followed by deprotection and salt formation.[6][7]
Overall Synthetic Pathway
The synthesis of this compound involves three main stages:
-
Paal-Knorr Condensation: Formation of the protected Atorvastatin pyrrole core by reacting a 1,4-diketone intermediate with a chiral amino-ester side chain.[8][9]
-
Deprotection: Removal of the protecting groups from the diol side chain.
-
Saponification: Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, followed by conversion to the sodium salt.[10][11]
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of Protected (3R,5S)-Atorvastatin tert-butyl ester (Paal-Knorr Condensation)
This protocol describes the key convergent step where the pyrrole ring is formed.[8][9]
Materials and Reagents:
| Reagent | M.W. | Supplier | Grade |
| 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (Diketone) | 495.58 | Commercial | ≥98% |
| tert-butyl 2-((4R,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Amine) | 315.44 | Commercial | ≥98% (chiral purity) |
| Pivalic Acid | 102.13 | Sigma-Aldrich | Reagent Grade |
| Cyclohexane | 84.16 | Fisher Scientific | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | Fisher Scientific | Anhydrous |
| Toluene | 92.14 | Sigma-Aldrich | Anhydrous |
Procedure:
-
To a stirred solution of the diketone (1.0 eq) and the chiral amine (1.1 eq) in a mixture of cyclohexane and THF (e.g., 7:3 v/v), add pivalic acid (0.2 eq) as a catalyst.[6]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and equip the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 24-48 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane (B92381) gradient) to yield the protected (3R,5S)-Atorvastatin tert-butyl ester as a solid.
Expected Yield: ~75-85%
Protocol 2: Deprotection and Saponification to this compound
This protocol covers the final steps to yield the target reference standard.
Materials and Reagents:
| Reagent | M.W. | Supplier | Grade |
| Protected (3R,5S)-Atorvastatin tert-butyl ester | 773.00 | From Step 1 | - |
| Methanol (MeOH) | 32.04 | Sigma-Aldrich | Anhydrous |
| Tetrahydrofuran (THF) | 72.11 | Sigma-Aldrich | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | Sigma-Aldrich | 1M solution |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | Sigma-Aldrich | 1M solution |
| Methyl tert-butyl ether (MTBE) | 88.15 | Sigma-Aldrich | Reagent Grade |
Procedure:
-
Deprotection: Dissolve the protected ester (1.0 eq) in a mixture of THF and 1M HCl. Stir at room temperature for 4-6 hours until TLC/HPLC analysis shows complete removal of the acetonide protecting group.
-
Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the deprotected tert-butyl ester.
-
Saponification: Dissolve the deprotected tert-butyl ester in a mixture of MeOH and THF (e.g., 1:1 v/v).[12]
-
Add a solution of sodium hydroxide (1.2 eq) slowly to the mixture.
-
Heat the reaction to 40-45°C and maintain for 12-18 hours, monitoring by HPLC.[12]
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The crude sodium salt can be purified by crystallization. Dissolve the residue in a minimal amount of a suitable solvent (e.g., butanone) and allow it to crystallize upon cooling.[13] Alternatively, triturate the residue with a non-polar solvent like hexane or MTBE to precipitate the solid.[12]
-
Collect the solid product by filtration, wash with cold MTBE, and dry under vacuum at 40°C to a constant weight.
Expected Yield: >90% for the saponification and purification steps.
Characterization and Quality Control
As a reference standard, the final product must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.
Analytical Methods:
| Parameter | Method | Expected Results |
| Purity | Reverse-Phase HPLC (as per USP monograph)[14] | Purity ≥ 99.5%. The method should be able to separate (3R,5S)-Atorvastatin from the (3R,5R) active form and other related impurities.[5] |
| Identity | Mass Spectrometry (ESI-MS) | The mass spectrum should show a molecular ion peak corresponding to the sodium salt [M+Na]+ or the free acid [M-H]-. For C33H34FN2O5Na, the expected m/z is 580.62.[15] |
| Structure | ¹H NMR and ¹³C NMR Spectroscopy | The NMR spectra should be consistent with the structure of (3R,5S)-Atorvastatin. Specific chemical shifts and coupling constants will confirm the stereochemistry of the 3,5-dihydroxy heptanoate (B1214049) side chain.[12] |
| Residual Solvents | Gas Chromatography (GC-HS) | The levels of residual solvents (e.g., THF, Methanol, Hexane) should be within the limits specified by ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | Water content should be determined and reported, as the material can be hygroscopic.[16] |
Data Summary Table:
| Analysis | Specification | Result |
| Appearance | White to Off-White Solid[17] | Conforms |
| Purity by HPLC | ≥ 99.5% | e.g., 99.8% |
| Mass (m/z) [M-H]⁻ | 557.25 | Conforms |
| Water Content | ≤ 2.0% | e.g., 0.5% |
| Residual Solvents | Per ICH Guidelines | Conforms |
Workflow for Purification and Analysis
The following diagram illustrates the logical workflow from the crude product to the certified reference standard.
Caption: Workflow for purification and certification.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. apexbt.com [apexbt.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. CN102070504A - Method for preparing atorvastatin sodium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. waters.com [waters.com]
- 15. This compound Salt | C33H34FN2NaO5 | CID 46780494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound Salt [amp.chemicalbook.com]
- 17. allmpus.com [allmpus.com]
Analytical Methods for the Detection of (3R,5S)-Atorvastatin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of (3R,5S)-Atorvastatin sodium. The methods outlined are crucial for quality control, pharmacokinetic studies, and stability testing in the pharmaceutical industry. The protocols are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Purity Determination
HPLC is a cornerstone technique for the analysis of Atorvastatin (B1662188), particularly for separating its stereoisomers to ensure the purity of the desired (3R,5S) form.
Chiral HPLC for Enantiomeric Purity
This method is specifically designed to separate the (3R,5S)-Atorvastatin from its enantiomer, which is critical as different enantiomers can have varied pharmacological effects.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: Chiralcel® OD-RH column is a common choice for this separation.[1][2]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (95:5 v/v) is often used.[1][2][3]
-
Flow Rate: A constant flow rate of 1.0 mL/min is typically employed.[1][2]
-
Injection Volume: 10 µL of the sample solution is injected.[1][2]
-
Detection: UV detection at a wavelength of 260 nm is used to monitor the elution of the enantiomers.[1][2]
-
Sample Preparation: Dissolve the Atorvastatin sodium sample in the mobile phase to a suitable concentration.
Expected Results: The method should yield two distinct peaks corresponding to the different diastereomers of Atorvastatin. For instance, one study reported retention times of 3.23 and 3.85 minutes for the two peaks.[1] The resolution between the peaks is a critical parameter to ensure adequate separation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Chiralcel® OD-RH | [1][2] |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v) | [1][2][3] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 260 nm | [1][2] |
| Retention Times | Peak 1: 3.23 min, Peak 2: 3.85 min | [1] |
| Resolution (Rs) | 1.2 | [1] |
Experimental Workflow:
Caption: Chiral HPLC workflow for enantiomeric purity of Atorvastatin.
Reversed-Phase HPLC for Purity and Stability-Indicating Assays
Reversed-phase HPLC is widely used for determining the purity of Atorvastatin and for stability studies, including the analysis of degradation products.
Experimental Protocol for Stability-Indicating Method:
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: A Zorbax Bonus-RP column is a suitable choice.[4]
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and trifluoroacetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 245 nm.[4]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis.[4][5] For example, acid hydrolysis can be performed with 0.1 N HCl for 24 hours at ambient temperature.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Column | Zorbax Bonus-RP | [4] |
| Mobile Phase | Water, Acetonitrile, Trifluoroacetic Acid (Gradient) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 245 nm | [4] |
| Run Time | 25 min | [4] |
| Limit of Detection (LOD) | 0.45 µg/mL | [5] |
| Limit of Quantification (LOQ) | 1.36 µg/mL | [5] |
Logical Relationship for Forced Degradation Study:
Caption: Logical flow of a forced degradation study for Atorvastatin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
LC-MS/MS is the preferred method for quantifying low concentrations of Atorvastatin and its metabolites in biological matrices like human plasma, offering high sensitivity and selectivity.
Experimental Protocol for Atorvastatin in Human Plasma:
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Solid-phase extraction (SPE) is a robust method to extract Atorvastatin from plasma and reduce matrix effects.[6] Alternatively, protein precipitation or liquid-liquid extraction can be used.[7][8]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A mixture of 0.005% formic acid in water, acetonitrile, and methanol (B129727) (35:25:40, v/v/v) in an isocratic mode.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode can improve selectivity and sensitivity.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Atorvastatin and its metabolites for quantification. For example, for Atorvastatin, an m/z transition of 559.2 → 440.3 has been used in positive ion mode.[9]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Sample Matrix | Human Plasma | [6][10] |
| Sample Preparation | Solid-Phase Extraction (SPE) | [6] |
| Column | C18 Reversed-Phase | [6] |
| Ionization Mode | ESI Negative | [6] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [6] |
| Linearity Range | 0.2–40 ng/mL (for Atorvastatin and metabolites) | [8] |
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS quantification of Atorvastatin in plasma.
UV-Visible Spectrophotometry for Routine Quantification
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the routine quantification of Atorvastatin in bulk drug and pharmaceutical dosage forms.
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer with 10 mm matched quartz cells.[11]
-
Wavelength of Maximum Absorbance (λmax): Atorvastatin typically exhibits maximum absorbance around 244-247 nm in methanol.[12][13]
-
Standard Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Solvent | Methanol | [12][13] |
| λmax | ~247 nm | [12] |
| Linearity Range | 20–120 µg/mL | [11] |
| Correlation Coefficient (R²) | 0.9996 | [11] |
| Limit of Detection (LOD) | 0.19872 µg/mL | [11] |
| Limit of Quantification (LOQ) | 0.652387 µg/mL | [11] |
| Mean Recovery | 99.65% ± 1.25 | [11] |
Signaling Pathway for UV-Vis Quantification:
Caption: Logical pathway for UV-Vis spectrophotometric quantification.
References
- 1. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 2. medjpps.com [medjpps.com]
- 3. researchgate.net [researchgate.net]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. oatext.com [oatext.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. globaljournals.org [globaljournals.org]
Application Note: Chiral Separation of Atorvastatin Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of atorvastatin (B1662188) enantiomers. Atorvastatin, a widely prescribed medication for lowering blood cholesterol, contains two stereogenic centers, resulting in four possible stereoisomers.[1] The therapeutically active form is the (3R,5R)-enantiomer.[1] Consequently, the separation and quantification of the different enantiomeric and diastereomeric forms are critical for ensuring the purity, safety, and efficacy of the drug product.[2][3] This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase, which achieves baseline separation of the enantiomers. The method is suitable for quality control in both bulk drug substance and finished pharmaceutical dosage forms.
Introduction
Atorvastatin is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3] The presence of chiral centers in its structure necessitates stereospecific analytical methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API). The (3S,5S)-enantiomer is considered an impurity and its levels must be controlled.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.[2] This note describes a validated HPLC method for the chiral separation of atorvastatin's enantiomers, providing the necessary parameters for implementation in a research or quality control laboratory setting.
Experimental Protocols
This section outlines the detailed methodology for the chiral separation of atorvastatin enantiomers based on established and validated methods.
2.1. Instrumentation and Materials
-
HPLC System: A Shimadzu LC 20-A system or equivalent, equipped with a DGU degasser, LC-20AD pump, a Rheodyne injector with a 20 µL sample loop, and a SPD-20A UV detector.[4]
-
Chiral Column: Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenyl carbamate) coated on 5 µm silica-gel), 250 mm x 4.6 mm.[4] Alternative columns such as Chiralpak AD-H and Chiralpak AD-3 have also shown successful separations.[1][2]
-
Solvents: HPLC grade n-hexane and 2-propanol.[4]
-
Sample: Atorvastatin reference standard and sample solutions prepared in methanol (B129727).[4]
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation.
| Parameter | Condition |
| Column | Chiralcel® OD-RH, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-hexane : 2-propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm[4] |
| Injection Volume | 10 µL |
| Diluent | Methanol |
2.3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Atorvastatin reference standard in methanol to obtain a known concentration.
-
Sample Solution: For bulk drug substance, dissolve a known amount in methanol. For tablets, grind a number of tablets to a fine powder, and extract a portion equivalent to a single dose with methanol. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Results and Discussion
The described HPLC method successfully separates the diastereomers of atorvastatin. Under the specified conditions, two distinct peaks are observed. The performance of the chiral separation is evaluated based on several key chromatographic parameters, which are summarized in the table below.
Table 1: Quantitative Data for Chiral Separation of Atorvastatin Diastereomers
| Parameter | Peak 1 | Peak 2 |
| Retention Time (t_R) | 3.23 min | 3.85 min |
| Capacity Factor (k') | 3.50 | 4.37 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{1.24} |
| Resolution (R_s) | \multicolumn{2}{c | }{1.2} |
The resolution value of 1.2 indicates a good separation between the two peaks, although baseline separation (Rs ≥ 1.5) is not fully achieved. The selectivity factor of 1.24 demonstrates the differential interaction of the enantiomers with the chiral stationary phase.
Alternative methods employing different chiral stationary phases have also been reported. For instance, a method using a Chiralpak AD-H column with a mobile phase of n-Hexane, ethanol, and 0.1% trifluoroacetic acid (85:15:0.1 v/v/v) achieved a resolution of greater than 2.5.[2] Another improved method utilized a Chiralpak AD-3 column with a mobile phase of n-hexane-ethanol-formic acid (90:10:0.1 v/v/v) at 35 °C, resulting in a successful stereo-selective separation within 35 minutes.[1]
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the chiral separation of atorvastatin enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically the Chiralcel® OD-RH column, allows for the effective resolution of the diastereomers. This method is suitable for routine quality control analysis of atorvastatin in pharmaceutical manufacturing to ensure its enantiomeric purity and therapeutic efficacy. Further optimization, such as adjusting the mobile phase composition or temperature, could be explored to enhance the resolution if required.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chiral separation of atorvastatin enantiomers using HPLC.
References
Application Notes: (3S,5S)-Atorvastatin as a Negative Control in HMG-CoA Reductase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188) is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] As a member of the statin class of drugs, it is widely used to lower cholesterol levels and reduce the risk of cardiovascular disease. Atorvastatin possesses two stereogenic centers, resulting in four possible stereoisomers. The pharmacological activity of atorvastatin is highly stereospecific, with the (3R,5R)-enantiomer being the active inhibitor of HMG-CoA reductase. In contrast, the (3S,5S)-enantiomer exhibits little to no inhibitory activity, making it an ideal negative control for in vitro and in vivo studies of HMG-CoA reductase inhibition.[3] These application notes provide a comprehensive guide to utilizing (3S,5S)-Atorvastatin as a negative control in HMG-CoA reductase assays.
Data Presentation
The inhibitory activity of atorvastatin enantiomers against HMG-CoA reductase is significantly different. The (3R,5R)-enantiomer is a potent inhibitor, while the (3S,5S)-enantiomer is largely inactive. This marked difference in potency underscores the utility of (3S,5S)-Atorvastatin as a negative control.
| Compound | Enantiomer | HMG-CoA Reductase Inhibitory Activity (IC50) | Reference |
| Atorvastatin | (3R,5R) | ~8 nM | [4] |
| Atorvastatin | (3S,5S) | Little to no inhibitory activity | [3] |
Note: The IC50 value for (3R,5R)-Atorvastatin can vary slightly depending on the specific assay conditions. The (3S,5S) enantiomer is consistently reported as being inactive, though a specific IC50 value is not always provided in the literature.
Signaling Pathway
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical committed step in this pathway. The active (3R,5R)-enantiomer of atorvastatin competitively inhibits this enzyme, thereby reducing cholesterol synthesis. The (3S,5S)-enantiomer does not effectively bind to the active site of HMG-CoA reductase and therefore does not inhibit the pathway.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by atorvastatin enantiomers.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available HMG-CoA reductase assay kits and is designed to measure the activity of the enzyme by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
(3R,5R)-Atorvastatin (positive control inhibitor)
-
(3S,5S)-Atorvastatin (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of the atorvastatin enantiomers in assay buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a fresh solution of NADPH in assay buffer.
-
Prepare the HMG-CoA substrate solution in assay buffer.
-
Keep all reagents on ice.
-
-
Assay Setup:
-
Set up the following reactions in a 96-well microplate. Prepare a master mix for each condition to ensure consistency.
-
| Well Type | (3R,5R)-Atorvastatin | (3S,5S)-Atorvastatin | HMG-CoA Reductase | Assay Buffer |
| No Inhibition Control | - | - | X µL | to final volume |
| Positive Control (Inhibition) | X µL (various conc.) | - | X µL | to final volume |
| Negative Control | - | X µL (various conc.) | X µL | to final volume |
| Blank (No Enzyme) | - | - | - | to final volume |
-
Reaction Initiation and Measurement:
-
Add the assay buffer, NADPH solution, and the respective atorvastatin solutions (or DMSO vehicle for the no-inhibition control) to the wells.
-
Initiate the reaction by adding the HMG-CoA substrate solution, followed immediately by the HMG-CoA reductase enzyme.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well. The rate should be linear during the initial phase of the reaction.
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Determine the percent inhibition for each concentration of the atorvastatin enantiomers using the following formula: % Inhibition = [(Rate of No Inhibition Control - Rate of Inhibitor Well) / Rate of No Inhibition Control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for (3R,5R)-Atorvastatin. The results should show minimal to no inhibition for (3S,5S)-Atorvastatin.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an HMG-CoA reductase inhibition assay using (3S,5S)-Atorvastatin as a negative control.
Caption: Experimental workflow for the HMG-CoA reductase inhibition assay.
Conclusion
The distinct stereospecificity of atorvastatin's interaction with HMG-CoA reductase makes the (3S,5S)-enantiomer an invaluable tool for researchers. Its lack of significant inhibitory activity provides a robust negative control, ensuring that the observed effects in an experiment are due to the specific inhibition of the enzyme by the active (3R,5R)-enantiomer and not due to off-target or non-specific effects of the compound scaffold. The protocols and information provided herein should serve as a detailed guide for the effective application of (3S,5S)-Atorvastatin in HMG-CoA reductase research.
References
- 1. Atorvastatin: a hydroxymethylglutaryl-coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3R,5S)-Atorvastatin Sodium in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][2] It is administered as the (3R,5R)-enantiomer, which is the pharmacologically active form. During the synthesis of atorvastatin, various stereoisomers can be formed, including the (3R,5S)-diastereomer.[3][4] The presence of such impurities is critical, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[3]
These application notes provide a comprehensive overview of the role and use of (3R,5S)-Atorvastatin sodium, a key diastereomeric impurity of Atorvastatin, in Drug Metabolism and Pharmacokinetic (DMPK) studies. Understanding the DMPK properties of this specific isomer is crucial for a complete safety and efficacy assessment of the active pharmaceutical ingredient (API). The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Application of this compound in DMPK
The primary applications for including this compound in DMPK studies are:
-
Reference Standard: For the development and validation of bioanalytical methods to detect and quantify its presence in bulk drug substances and biological matrices.
-
Metabolic Profiling: To investigate its metabolic fate, identify its metabolites, and compare them to those of the active (3R,5R)-isomer.
-
Pharmacokinetic Comparison: To determine its absorption, distribution, metabolism, and excretion (ADME) profile and compare it with the active isomer to understand potential differences in exposure and clearance.
-
Enzyme Interaction Studies: To assess its potential to induce or inhibit key drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which could lead to drug-drug interactions.[3][5]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate of metabolism of (3R,5S)-Atorvastatin in comparison to the active (3R,5R)-Atorvastatin isomer using human liver microsomes.
3.1.1 Materials
-
This compound
-
(3R,5R)-Atorvastatin calcium (active isomer)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., Rosuvastatin)[6]
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
3.1.2 Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
3.1.3 Procedure
-
Preparation: Prepare 10 mM stock solutions of (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin in DMSO. Further dilute to a working concentration of 100 µM in acetonitrile.
-
Incubation Setup: In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and phosphate buffer. Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study in Sprague-Dawley rats to compare the profiles of (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin.
3.2.1 Materials
-
Male Sprague-Dawley rats (250-300g)
-
This compound and (3R,5R)-Atorvastatin calcium
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Anesthesia (e.g., isoflurane)
3.2.2 Experimental Workflow
Caption: Workflow for an in vivo oral pharmacokinetic study in rats.
3.2.3 Procedure
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Prepare a suspension of each isomer in the vehicle. Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentrations of the parent compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).
Protocol 3: Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for quantifying atorvastatin isomers in plasma. Method development and validation are crucial.
3.3.1 Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
3.3.2 LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the isomers from endogenous interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Atorvastatin (and isomers): Monitor appropriate precursor -> product ion transitions.
-
Internal Standard: Monitor appropriate precursor -> product ion transitions.
-
Data Presentation
Quantitative data from DMPK studies should be summarized for clear comparison.
Table 1: In Vitro Metabolic Stability of Atorvastatin Isomers in HLM
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| (3R,5R)-Atorvastatin | 25.4 ± 3.1 | 27.3 ± 3.3 |
| (3R,5S)-Atorvastatin | 45.8 ± 5.5 | 15.1 ± 1.8 |
| Verapamil (Control) | 18.2 ± 2.2 | 38.1 ± 4.6 |
Data are representative and presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of Atorvastatin Isomers in Rats Following a 10 mg/kg Oral Dose
| Parameter | (3R,5R)-Atorvastatin | (3R,5S)-Atorvastatin |
| Cmax (ng/mL) | 285 ± 55 | 150 ± 32 |
| Tmax (h) | 1.0 ± 0.5 | 2.0 ± 0.8 |
| AUC₀-t (ng·h/mL) | 1150 ± 210 | 980 ± 180 |
| t½ (h) | 6.5 ± 1.2 | 8.1 ± 1.5 |
Data are representative and presented as mean ± SD.
Atorvastatin Metabolism Overview
Atorvastatin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8][9][10] This process leads to the formation of active hydroxylated metabolites. The metabolic pathway also involves lactonization and subsequent glucuronidation.[7][9][11] Understanding how the (3R,5S) isomer fits into this pathway is essential.
Caption: Simplified metabolic pathway of Atorvastatin.
Conclusion
The inclusion of this compound in DMPK studies is indispensable for a thorough regulatory submission. The data generated from the described protocols will help in understanding its metabolic stability, pharmacokinetic profile, and potential for accumulation or drug interactions relative to the active (3R,5R)-isomer. This comprehensive approach ensures a robust characterization of the drug product's safety and quality.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics of Atorvastatin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Inducing CYP3A4 with (3S,5S)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a widely prescribed medication for lowering cholesterol, is known to induce the expression of Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs. This induction is primarily mediated by the activation of the Pregnane (B1235032) X Receptor (PXR). Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. This document provides a detailed experimental protocol for inducing CYP3A4 using the (3S,5S)-Atorvastatin stereoisomer in an in vitro human hepatocyte model. Understanding the specific effects of individual stereoisomers is crucial for a comprehensive assessment of drug-drug interaction potential and metabolic profiling.
Mechanism of Action: CYP3A4 Induction by Atorvastatin
Atorvastatin and its metabolites act as ligands for the nuclear receptor PXR.[1][2] There is no current evidence to suggest that atorvastatin interacts with the Constitutive Androstane Receptor (CAR) to induce CYP3A4.[1] Upon binding to atorvastatin, PXR translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter region of the CYP3A4 gene, initiating the transcription and subsequent translation of the CYP3A4 enzyme.[3] Studies have demonstrated that all four optical isomers of atorvastatin are capable of inducing CYP3A4, with varying potencies.[4]
Quantitative Data Summary
The following table summarizes the quantitative data on CYP3A4 induction by atorvastatin from in vitro studies. It is important to note that data specific to the (3S,5S) isomer is limited, and the table includes data for atorvastatin (unspecified isomerism) and its metabolites for a broader context. The potency of induction by atorvastatin isomers has been reported in the order of RR > RS = SR > SS.[4]
| Compound | Concentration (µM) | Incubation Time (hours) | Cell System | Fold Induction of CYP3A4 mRNA | Fold Induction of CYP3A4 Protein | Fold Induction of CYP3A4 Activity | Reference(s) |
| Atorvastatin | 30 | 48 | Primary Human Hepatocytes | 6.5 (median) | - | - | [2] |
| Atorvastatin | 30 | 24-72 | Primary Human Hepatocytes | Up to 100-fold | - | ~20-fold (CYP2C8) > CYP3A4 | [1][5] |
| ortho-hydroxy atorvastatin | 30 | 48 | Primary Human Hepatocytes | 7.9 (median) | Induced | - | [2] |
| para-hydroxy atorvastatin | 30 | 48 | Primary Human Hepatocytes | 2.5 (median) | Reduced induction | - | [2] |
| Atorvastatin lactone | 30 | 48 | Primary Human Hepatocytes | 7.1 (median) | - | - | [2] |
Experimental Protocols
I. In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol outlines the steps for treating primary human hepatocytes with (3S,5S)-Atorvastatin and subsequently measuring CYP3A4 induction at the mRNA, protein, and enzyme activity levels.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate growth factors and serum
-
Collagen-coated cell culture plates (e.g., 24- or 48-well)
-
(3S,5S)-Atorvastatin (and other isomers for comparison, if desired)
-
Positive control inducer (e.g., 10 µM Rifampicin)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
Reagents for RNA isolation, cDNA synthesis, and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (anti-CYP3A4 and a loading control like anti-β-actin)
-
Reagents for protein lysis and quantification
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite quantification
Experimental Workflow:
Protocol Steps:
-
Hepatocyte Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at an appropriate density.
-
Culture the cells in hepatocyte culture medium at 37°C in a humidified incubator with 5% CO2 for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Treatment:
-
Prepare stock solutions of (3S,5S)-Atorvastatin, positive control (Rifampicin), and any other test compounds in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solutions in fresh culture medium to the desired final concentrations. A typical concentration for atorvastatin is 30 µM.[2] The final solvent concentration should not exceed 0.1%.
-
Remove the old medium from the cultured hepatocytes and replace it with the medium containing the test compounds, positive control, or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).
-
-
Analysis of CYP3A4 mRNA Expression (qRT-PCR):
-
Following the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and isolate total RNA using a commercially available kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using primers specific for CYP3A4 and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.
-
-
Analysis of CYP3A4 Protein Expression (Western Blot):
-
After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CYP3A4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to normalize the CYP3A4 protein levels.
-
Quantify the band intensities to determine the fold change in CYP3A4 protein expression.
-
-
Analysis of CYP3A4 Enzymatic Activity:
-
After the treatment period, remove the treatment medium and wash the cells with PBS.
-
Add fresh, pre-warmed medium containing a known concentration of a CYP3A4 probe substrate (e.g., 50 µM midazolam).
-
Incubate for a specific time (e.g., 1 hour).
-
Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and express it as fold induction over the vehicle control.
-
II. PXR Activation Assay (Reporter Gene Assay)
This assay determines the ability of (3S,5S)-Atorvastatin to activate the PXR nuclear receptor.
Materials:
-
A suitable human cell line (e.g., LS180 or HepG2)
-
A reporter plasmid containing the CYP3A4 promoter region with PXR response elements upstream of a luciferase gene (p3A4-luc).
-
A PXR expression plasmid.
-
A transfection reagent.
-
(3S,5S)-Atorvastatin, positive control (Rifampicin), and vehicle control.
-
Luciferase assay reagents.
Protocol Steps:
-
Transfection:
-
Co-transfect the chosen cell line with the p3A4-luc reporter plasmid and the PXR expression plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of (3S,5S)-Atorvastatin, Rifampicin, or vehicle control.
-
-
Luciferase Assay:
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold activation of PXR by comparing the luciferase activity in treated cells to that in vehicle-treated cells.
-
The provided protocols offer a comprehensive framework for investigating the induction of CYP3A4 by (3S,5S)-Atorvastatin. By systematically evaluating changes in mRNA, protein, and enzyme activity, researchers can gain valuable insights into the drug-drug interaction potential of this specific stereoisomer. The inclusion of a PXR activation assay can further elucidate the underlying molecular mechanism. These detailed application notes are intended to guide researchers in the pharmaceutical and life sciences in conducting robust and reproducible in vitro drug metabolism studies.
References
- 1. Profiling induction of cytochrome p450 enzyme activity by statins using a new liquid chromatography-tandem mass spectrometry cocktail assay in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for a Forced Degradation Study of Atorvastatin to Yield the (3R,5S) Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The therapeutic efficacy of atorvastatin is attributed to its (3R,5R)-dihydroxyheptanoic acid side chain. During its synthesis and storage, various impurities and degradation products can form, including stereoisomers. The (3R,5S) isomer is a known diastereomeric impurity of atorvastatin. Understanding the conditions that lead to the formation of this isomer is crucial for ensuring the quality, safety, and efficacy of the drug product.
This document provides a detailed protocol for a forced degradation study designed to investigate the formation of the (3R,5S) isomer of atorvastatin. The protocol is based on the known degradation pathways of atorvastatin, primarily focusing on hydrolysis and the role of the atorvastatin lactone intermediate.
Principle
Atorvastatin is known to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1] Under acidic conditions, atorvastatin undergoes lactonization of its 3,5-dihydroxyheptanoic acid side chain.[2] This lactone is a key intermediate in the degradation pathway. It has been reported that diastereomers of both atorvastatin and its lactone can be formed under hydrolytic stress conditions.[3] While the precise mechanism for the epimerization at the C3 or C5 position of the side chain is not fully elucidated in the literature for atorvastatin, it is hypothesized that the formation and subsequent hydrolysis of the lactone ring could provide a pathway for this stereochemical inversion. This study aims to explore controlled stress conditions to favor the formation of the (3R,5S) isomer.
Materials and Reagents
-
Atorvastatin Calcium reference standard
-
(3R,5S)-Atorvastatin isomer reference standard (if available)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Chiral HPLC column capable of separating atorvastatin and its stereoisomers
-
Thermostatically controlled oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
The following diagram outlines the key steps in the forced degradation study.
Caption: Workflow for the forced degradation study of atorvastatin.
Experimental Protocols
Preparation of Atorvastatin Stock Solution
-
Accurately weigh and dissolve a suitable amount of Atorvastatin Calcium reference standard in a volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sonication may be used to ensure complete dissolution.
Forced Degradation Conditions
The following conditions are proposed to induce degradation and potentially favor the formation of the (3R,5S) isomer. A Design of Experiments (DoE) approach is recommended to systematically evaluate the influence of different factors (pH, temperature, time) on the yield of the target isomer.
2.1. Acidic Hydrolysis (to promote lactonization and subsequent epimerization)
-
To separate aliquots of the atorvastatin stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) for various time points (e.g., 2, 8, 24, 48 hours).
-
After each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH solution, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2.2. Basic Hydrolysis (to investigate base-catalyzed epimerization)
-
To separate aliquots of the atorvastatin stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the incubation and sampling procedure described in section 2.1.
-
Neutralize the samples with an appropriate amount of HCl solution before dilution and analysis.
2.3. Oxidative Degradation
-
To an aliquot of the atorvastatin stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature for up to 24 hours.
-
Withdraw samples at appropriate time intervals and dilute for HPLC analysis.
2.4. Thermal Degradation
-
Transfer an aliquot of the atorvastatin stock solution into a sealed vial and place it in a thermostatically controlled oven at an elevated temperature (e.g., 105°C) for a specified period (e.g., up to 10 days).[1]
-
Also, expose the solid drug substance to the same thermal stress.
-
At selected time points, withdraw samples, dissolve the solid sample if necessary, and dilute for analysis.
2.5. Photolytic Degradation
-
Expose an aliquot of the atorvastatin stock solution and a thin layer of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]
-
A control sample should be protected from light.
-
After the exposure, prepare the samples for HPLC analysis.
Analytical Methodology
-
Chromatographic System: A UPLC or HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.
-
Column: A chiral stationary phase capable of resolving atorvastatin from its stereoisomers is essential. The specific column selection should be based on preliminary screening.
-
Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program may be necessary to achieve optimal separation of all degradation products.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 245 nm) for atorvastatin and its degradation products.[1][4] The mass spectrometer should be used to confirm the identity of the peaks based on their mass-to-charge ratio (m/z).
-
Quantification: The amount of the (3R,5S) isomer and other degradation products should be determined by comparing their peak areas to that of a reference standard of known concentration. If a reference standard for the (3R,5S) isomer is not available, its concentration can be estimated relative to the atorvastatin peak, assuming a similar response factor.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Stress Agent | Temperature (°C) | Duration | % Degradation of Atorvastatin | % Yield of (3R,5S) Isomer | Other Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | RT | 24 h | Data | Data | Data |
| 0.1 M HCl | 60 | 8 h | Data | Data | Data | |
| 1 M HCl | RT | 8 h | Data | Data | Data | |
| 1 M HCl | 60 | 2 h | Data | Data | Data | |
| Base Hydrolysis | 0.1 M NaOH | RT | 24 h | Data | Data | Data |
| 0.1 M NaOH | 60 | 8 h | Data | Data | Data | |
| 1 M NaOH | RT | 8 h | Data | Data | Data | |
| 1 M NaOH | 60 | 2 h | Data | Data | Data | |
| Oxidation | 3% H₂O₂ | RT | 24 h | Data | Data | Data |
| Thermal | Heat (Solid) | 105 | 10 days | Data | Data | Data |
| Heat (Solution) | 80 | 48 h | Data | Data | Data | |
| Photolytic | UV/Visible Light | RT | 1.2 million lux h | Data | Data | Data |
Table 2: HPLC-MS Data for Atorvastatin and its (3R,5S) Isomer
| Compound | Retention Time (min) | Experimental m/z | Theoretical m/z | Key MS/MS Fragments |
| Atorvastatin (3R,5R) | Data | Data | Data | Data |
| (3R,5S)-Isomer | Data | Data | Data | Data |
| Atorvastatin Lactone | Data | Data | Data | Data |
Logical Relationship Diagram
The following diagram illustrates the hypothesized pathway for the formation of the (3R,5S) isomer from atorvastatin.
Caption: Hypothesized degradation pathway of atorvastatin.
Conclusion
This application note provides a comprehensive framework for conducting a forced degradation study of atorvastatin with the specific objective of investigating the formation of the (3R,5S) isomer. By systematically exploring various stress conditions, particularly those involving hydrolytic pathways and the lactone intermediate, researchers can gain valuable insights into the degradation profile of atorvastatin. The use of a chiral HPLC method coupled with mass spectrometry is critical for the successful separation, identification, and quantification of the target diastereomer. The data generated from this study will be instrumental in developing robust manufacturing processes and stable formulations for atorvastatin-containing drug products.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and purification of atorvastatin (B1662188) and its associated compounds. The protocols outlined below are essential for ensuring the quality, purity, and safety of atorvastatin in pharmaceutical research and development.
Chromatographic Techniques for Separation and Purification
High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of atorvastatin from its impurities and related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analysis and purification of atorvastatin. Reversed-phase HPLC is the most common mode used.
Application Note: HPLC methods are widely employed for routine quality control, stability testing, and the isolation of impurities for structural elucidation. The choice of column, mobile phase, and detector is critical for achieving optimal separation. The European Pharmacopoeia (EP) prescribes an HPLC method for impurity testing of atorvastatin active substance using an octylsilyl C8 (L7) column.[1] However, modern methods utilizing core-shell columns can significantly reduce analysis time.[1]
Experimental Protocol: Rapid HPLC Analysis of Atorvastatin and its Impurities [1][2]
-
Objective: To achieve rapid and efficient separation of atorvastatin from its specified impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Shim-pack XR II C18 (75 mm × 3 mm, 2.2 µm) or equivalent core-shell C18 column.[2][3]
-
Mobile Phase: A gradient elution of 0.05% v/v formic acid (pH adjusted to 4.0 with ammonium (B1175870) hydroxide) and acetonitrile (B52724).[2][3]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection: UV at 244 nm.[1]
-
Injection Volume: 2 µL.[2]
-
Column Temperature: 25°C.[3]
-
-
Sample Preparation:
-
Expected Outcome: This method allows for the analysis of atorvastatin and its related substances in a single run of less than 15 minutes, which is significantly shorter than the official EP method.[1]
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Shim-pack XR II C18 (75 mm x 3 mm, 2.2 µm) | [2][3] |
| Mobile Phase A | 0.05% v/v Formic Acid (pH 4.0) | [2][3] |
| Mobile Phase B | Acetonitrile | [2][3] |
| Flow Rate | 1.5 mL/min | [1] |
| Detection | 244 nm | [1] |
| Run Time | < 15 minutes | [1] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and faster analysis times compared to traditional HPLC, making it ideal for analyzing complex mixtures and for high-throughput screening.
Application Note: UPLC is particularly advantageous for the simultaneous determination of atorvastatin and its metabolites in biological matrices like human plasma.[4] The use of sub-2 µm particle columns in UPLC systems results in sharper peaks and improved separation efficiency.[5][6]
Experimental Protocol: UPLC-MS/MS for Atorvastatin and Metabolites in Human Plasma [4]
-
Objective: To develop a rapid, sensitive, and selective method for the quantification of atorvastatin and its metabolites.
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation (Liquid-Liquid Extraction):
-
Isolate atorvastatin, its metabolites, and an internal standard from human plasma using ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 µm).[4]
-
Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).[4]
-
Flow Rate: Not specified, but typically in the range of 0.4-0.6 mL/min for this column dimension.
-
Elution Time: Atorvastatin and all five metabolites elute within 4 minutes.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).[4]
-
MRM Transitions:
-
Atorvastatin: m/z 559.4 → 440.1
-
ortho-hydroxy atorvastatin: m/z 575.4 → 466.2
-
para-hydroxy atorvastatin: m/z 575.5 → 440.5
-
atorvastatin lactone: m/z 541.3 → 448.3
-
ortho-hydroxy atorvastatin lactone: m/z 557.3 → 448.3
-
para-hydroxy atorvastatin lactone: m/z 557.3 → 448.3
-
-
-
Expected Outcome: A validated assay with a linear range of 0.2–40 ng/mL for atorvastatin and its metabolites.[4]
Data Presentation: UPLC Method Validation Parameters [4]
| Parameter | Value |
| Linear Range | 0.2–40 ng/mL |
| Intra-day Precision (RSD) | 3.3% - 13.9% |
| Inter-day Precision (RSD) | 3.3% - 13.9% |
| Matrix Effects (Plasma) | 90.3% - 105.5% |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly effective for chiral separations and the isolation of thermally labile compounds.
Application Note: Preparative SFC has been shown to be superior to preparative HPLC for the isolation of oxidative degradation products of atorvastatin, achieving higher purity in fewer chromatographic steps.[7] This technique is also valuable for the enantiomeric separation of atorvastatin.
Experimental Protocol: SFC for Enantiomeric Purity of Atorvastatin
-
Objective: To develop a rapid and efficient method for determining the enantiomeric purity of atorvastatin.
-
Instrumentation: SFC system with UV and polarimetric detectors.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H.
-
Mobile Phase: Supercritical carbon dioxide and methanol (B129727) (90:10 v/v).
-
Flow Rate: 2.5 mL/min.
-
Run Time: 10 minutes.
-
-
Expected Outcome: A robust method with high resolution between enantiomers (resolution factor > 2.0) and excellent precision (intra- and inter-day assay variations under 0.63%).
Crystallization Techniques
Crystallization is a crucial step in the purification of atorvastatin, influencing its purity, stability, and bioavailability. Different crystalline forms (polymorphs) of atorvastatin have been identified.
Application Note: The amorphous form of atorvastatin calcium, used in early clinical trials, exhibited poor filtration and drying characteristics. A crystalline trihydrate form (Form I) was later developed, offering higher purity, improved chemical stability, and better processing properties. Polymer-directed crystallization can be used to produce composite crystals with altered properties like sustained-release patterns.
Experimental Protocol: Recrystallization of Atorvastatin Calcium (Form I)
-
Objective: To obtain the stable crystalline Form I of atorvastatin calcium.
-
Procedure:
-
Following the salt formation reaction, add methyl-t-butyl ether (MTBE) to the reaction mixture.
-
Seed the solution with Form I crystals to induce crystallization.
-
Allow the crystallization to proceed under controlled conditions to obtain the desired polymorph.
-
Extraction Techniques
Liquid-liquid extraction and solid-phase extraction are commonly used for sample preparation, especially when analyzing atorvastatin in complex matrices like biological fluids.
Application Note: Salting-out assisted liquid-liquid extraction (SALLE) has been successfully employed for the simultaneous quantification of atorvastatin and its metabolites from human plasma, demonstrating high extraction efficiency (>70%).
Experimental Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
-
Objective: To efficiently extract atorvastatin and its metabolites from plasma.
-
Procedure:
-
To a plasma sample, add acetonitrile as the extraction solvent.
-
Add a salt (e.g., ammonium acetate) to induce phase separation.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the analytes for further analysis.
-
Visualizations
Atorvastatin Purification Workflow
Caption: A generalized workflow for the purification of atorvastatin.
Atorvastatin Mechanism of Action: HMG-CoA Reductase Inhibition
References
- 1. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
Application Note: High-Throughput Analysis of Atorvastatin and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of atorvastatin (B1662188) (ATV) and its major active metabolites, ortho-hydroxyatorvastatin (o-OH-ATV) and para-hydroxyatorvastatin (p-OH-ATV), in human plasma. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective tandem mass spectrometric detection. This assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in the field of drug development.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active hydroxylated metabolites that contribute significantly to its therapeutic effect.[2][3] Accurate and reliable quantification of atorvastatin and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS has become the gold standard for this application due to its superior sensitivity, selectivity, and speed compared to other analytical techniques like HPLC-UV.[4]
This application note provides a detailed protocol for a validated LC-MS/MS assay for the simultaneous determination of atorvastatin and its active hydroxy metabolites in human plasma.
Experimental
Materials and Reagents
-
Atorvastatin, o-hydroxyatorvastatin, and p-hydroxyatorvastatin reference standards
-
Deuterated atorvastatin (Atorvastatin-d5) or other suitable internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is employed for its simplicity and high throughput.
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) provides good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 1.5 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.3 | 440.2 |
| o-hydroxyatorvastatin | 575.3 | 440.2 |
| p-hydroxyatorvastatin | 575.3 | 440.2 |
| Atorvastatin-d5 (IS) | 564.3 | 445.2 |
Note: MRM transitions should be optimized for the specific instrument used.
Results and Discussion
The described method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Quantitative Data Summary
| Parameter | Atorvastatin | o-hydroxyatorvastatin | p-hydroxyatorvastatin |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.1 |
| Intra-day Precision (%CV) | < 10% | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% |
| Mean Extraction Recovery | >85% | >85% | >85% |
This table summarizes typical performance data. Actual results may vary depending on the instrumentation and laboratory conditions.
Visualizations
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of atorvastatin and its major active metabolites in human plasma. The method demonstrates excellent sensitivity, specificity, and accuracy, making it a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical industry. The provided protocols can be readily implemented in a laboratory setting for high-throughput analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Atorvastatin Diastereomers
Welcome to the technical support center for the analysis of atorvastatin (B1662188). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the chromatographic separation of atorvastatin diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of atorvastatin diastereomers critical in pharmaceutical analysis? A1: Atorvastatin possesses two stereogenic centers, resulting in four possible stereoisomers. The therapeutic activity is exclusive to the (3R,5R) isomer. The other isomers, including the (3S,5S) enantiomer and the (3R,5S)/(3S,5R) diastereomers, are considered impurities and must be accurately quantified to ensure the safety, efficacy, and quality of the drug product, as mandated by regulatory agencies like the European Pharmacopoeia (EP).[1][2]
Q2: What are the most effective types of columns for separating atorvastatin diastereomers? A2: Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for this application. Columns with selectors like amylose (B160209) tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) tris(3,5-dimethylphenyl carbamate) are highly effective. Modern columns with smaller particle sizes (e.g., 3 µm) are preferred as they offer higher efficiency and faster analysis times compared to older 5 µm particle columns.[1][2][3] Commonly used columns include the CHIRALPAK® AD and IA series and the CHIRALCEL® OD series.[1][4][5]
Q3: What mobile phase composition is typically recommended for this separation? A3: A normal-phase mobile system is most common, typically consisting of an alkane (like n-hexane or n-heptane), an alcohol modifier (such as ethanol (B145695) or 2-propanol), and a small amount of an acidic additive (like formic acid or trifluoroacetic acid).[1][3] Supercritical Fluid Chromatography (SFC) using supercritical carbon dioxide and a methanol (B129727) modifier is also a powerful alternative for rapid and efficient separation.[6]
Q4: How can the long analysis times associated with pharmacopoeia methods be reduced? A4: The long run times of official methods, often exceeding 35-50 minutes, are a significant challenge.[1][2] To shorten analysis time, consider the following:
-
Switch to a modern column: Employing columns with smaller particles (3 µm instead of 5 µm), such as the CHIRALPAK AD-3 or IA-3, can drastically reduce retention times to around 15 minutes while maintaining or improving resolution.[1][5]
-
Optimize flow rate and temperature: Carefully increasing the flow rate and adjusting the column temperature can help elute the compounds faster.[1]
-
Consider SFC: Supercritical Fluid Chromatography (SFC) methods can achieve separation in under 10 minutes.[6]
Q5: What is the purpose of adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase? A5: The acidic modifier is crucial for improving peak shape (reducing tailing) and ensuring reproducible retention. It works by suppressing the ionization of any residual acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase, leading to more symmetrical peaks and stable chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of atorvastatin diastereomers.
Problem 1: Poor Resolution (Rs < 1.5) Between Diastereomer Peaks
-
Potential Cause 1: Sub-optimal Mobile Phase Composition. The ratio of the alcohol modifier to the alkane is a critical factor influencing selectivity.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or 2-propanol) in small increments (e.g., 1-2%). A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. Be aware that changes in alcohol percentage can sometimes lead to an inversion of the elution order for certain impurities.[1]
-
-
Potential Cause 2: Inappropriate Column Temperature. Temperature affects the thermodynamics of the chiral recognition mechanism.
-
Solution: Evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[1] An optimal temperature can significantly enhance resolution between critical pairs.
-
-
Potential Cause 3: Incorrect Column Selection. The chosen chiral stationary phase may not be suitable for this specific separation.
-
Solution: Ensure you are using a polysaccharide-based CSP designed for chiral separations. If resolution is still poor, consider screening other chiral columns with different selectors (e.g., cellulose-based vs. amylose-based).
-
Problem 2: Excessive Peak Tailing or Asymmetrical Peaks
-
Potential Cause 1: Lack of Acidic Modifier. Secondary interactions between the analyte and the stationary phase can cause peak tailing.
-
Solution: Add a small amount (typically 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase. This is essential for achieving sharp, symmetrical peaks.[1]
-
-
Potential Cause 2: Column Contamination or Degradation. Accumulation of contaminants or loss of stationary phase integrity can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column is a good preventative measure.[7]
-
Problem 3: Long Run Times and High Solvent Consumption
-
Potential Cause 1: Outdated Method or Column Technology. Older pharmacopoeia methods often use columns with larger particles (5 µm), leading to longer retention and higher solvent usage.[1][2]
-
Potential Cause 2: Unoptimized Flow Rate. The flow rate may be unnecessarily low.
-
Solution: While ensuring resolution is maintained, carefully increase the flow rate. A balance must be struck between analysis speed and separation efficiency.
-
Problem 4: Retention Time Drifting or Instability
-
Potential Cause 1: Unstable Column Temperature. Fluctuations in ambient or column temperature will cause retention times to shift.[7]
-
Potential Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the alcohol and acid modifier content, can lead to drift.
-
Solution: Prepare the mobile phase accurately using volumetric flasks and graduated cylinders. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Potential Cause 3: Leaks in the HPLC System. A leak will cause pressure fluctuations and result in unstable flow rates and shifting retention times.[7]
-
Solution: Perform a systematic check for leaks at all fittings from the pump to the detector.
-
Quantitative Data Summary
The following table summarizes various published HPLC and SFC conditions for the separation of atorvastatin stereoisomers, providing a basis for method development and comparison.
| Parameter | Method 1 (Improved EP) [1][2] | Method 2 (Normal Phase) [3][4] | Method 3 (Rapid SFC) [6] | Method 4 (USP Alternative) [5] |
| Technique | HPLC | HPLC | SFC | HPLC |
| Column | CHIRALPAK AD-3 (250 x 4.6 mm, 3 µm) | Chiralcel OD-RH | Chiralpak AD-H | CHIRALPAK IA-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane:Ethanol:Formic Acid (90:10:0.1 v/v/v) | n-hexane:2-propanol (95:5 v/v) | Supercritical CO2:Methanol (90:10) | n-hexane:Ethanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 2.5 mL/min | Not specified |
| Temperature | 35 °C | Ambient | Not specified | Not specified |
| Detection | UV at 254 nm | UV at 260 nm | UV and Polarimetric | UV |
| Run Time | ~35 min | < 10 min | ~10 min | ~15 min |
| Resolution (Rs) | > 1.5 for critical pairs | 1.2 | High resolution achieved | High efficiency achieved |
Experimental Protocols
Protocol 1: HPLC Separation using CHIRALPAK AD-3 Column [1][2]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Thermostatically controlled column compartment.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK AD-3, 250 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: n-hexane, ethanol, and formic acid in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of HPLC-grade n-hexane, 100 mL of HPLC-grade ethanol, and 1 mL of formic acid.
-
Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the atorvastatin sample in the mobile phase to achieve a final concentration suitable for analysis (e.g., ~5.8 mg/mL for impurity profiling).
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and run the analysis for approximately 35 minutes to ensure all related impurities have eluted.
-
Perform system suitability checks (e.g., resolution, tailing factor) using a reference standard mixture.
-
Visualizations
The following diagrams illustrate key workflows and logical processes involved in the chromatographic separation of atorvastatin diastereomers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medjpps.com [medjpps.com]
- 4. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 5. chiraltech.com [chiraltech.com]
- 6. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Optimizing HPLC Methods for Atatorvastatin Impurity Profiling
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for atorvastatin (B1662188) impurity profiling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on common challenges encountered during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for atorvastatin impurity profiling?
A1: A common starting point for developing an HPLC method for atorvastatin and its impurities is a reversed-phase C18 or C8 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically carried out using a UV detector at approximately 245 nm. The pH of the mobile phase is a critical parameter, with a range of 3.8-4.2 often providing good resolution between atorvastatin and its critical impurities, such as impurity B and C.
Q2: My atorvastatin peak is tailing. What are the common causes and how can I fix it?
A2: Peak tailing for atorvastatin, a basic compound, is often caused by strong interactions with acidic silanol (B1196071) groups on the silica-based column packing. Here are several ways to address this issue:
-
Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., around 3-4) can suppress the ionization of silanol groups, reducing peak tailing. Conversely, a mid-range pH with an appropriate buffer can also be effective.
-
Use of an End-Capped Column: Employing a column with high-quality end-capping will minimize the number of free silanol groups available for secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Column Contamination: Accumulation of sample matrix components on the column, especially at the inlet, can cause peak distortion. Using a guard column and appropriate sample preparation can mitigate this.
Q3: I am having difficulty separating atorvastatin from its closely eluting impurities (e.g., Impurity B and C). What can I do to improve resolution?
A3: Achieving adequate resolution between atorvastatin and its co-eluting impurities is a common challenge. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition: Fine-tuning the organic solvent-to-buffer ratio and the pH of the mobile phase is crucial. A pH range of 3.8-4.2 has been reported to be effective for resolving atorvastatin from impurity B and C.
-
Change the Stationary Phase: If optimization on a C18 column is insufficient, consider a different stationary phase. A C8 column or a column with a different selectivity, such as a phenyl or cyano phase, might provide the necessary resolution.
-
Gradient Slope: Adjusting the gradient profile can significantly impact resolution. A shallower gradient around the elution time of the critical pair can often improve their separation.
-
Column Temperature: Optimizing the column temperature can influence selectivity and efficiency. A temperature of around 30-40°C is often a good starting point.
-
Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the run time.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| All peaks tail | Column overload or blockage at the column inlet. | Dilute the sample. If that doesn't work, reverse and flush the column or replace the inlet frit. |
| Only basic compound peaks (like atorvastatin) tail | Secondary interactions with silanol groups. | Lower the mobile phase pH, use a highly end-capped column, or increase the buffer concentration. |
| Peaks are fronting | Sample overload in a low-ionic-strength mobile phase. | Increase the buffer concentration of the mobile phase. |
Issue 2: Poor Resolution
| Symptom | Possible Cause | Suggested Solution |
| Critical pair of peaks are not baseline separated | Insufficient selectivity of the chromatographic system. | Optimize the mobile phase pH and organic solvent composition. Try a different column stationary phase (e.g., C8, Phenyl). |
| Loss of resolution over several injections | Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If the column is old, replace it. |
| All peaks are broad | Extra-column band broadening or column void. | Check for and minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly made. Check for a void at the column inlet. |
Data Presentation: Comparison of HPLC Methods
The following table summarizes different HPLC methods that have been successfully used for the analysis of atorvastatin and its impurities.
| Parameter | Method 1 (Pharmacopoeia-like) | Method 2 (Rapid Method) | Method 3 (Stability-Indicating) |
improving the resolution between (3R,5S) and (3R,5R) atorvastatin peaks
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between (3R,5S)-atorvastatin and (3R,5R)-atorvastatin diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating (3R,5S) and (3R,5R) atorvastatin (B1662188) diastereomers?
A1: The primary challenges include achieving baseline separation due to the structural similarity of the diastereomers, long analysis times, and potential co-elution with other related impurities.[1] The European Pharmacopoeia (EP) method, for instance, is known for its very long analysis time and high solvent consumption.[1]
Q2: Which type of HPLC column is most effective for this separation?
A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating atorvastatin diastereomers.[2] Columns such as Chiralcel® OD-RH, Chiralpak® AD-H, and Chiralpak® AD-3 have demonstrated good separation capabilities.[1][2][3] While C18 columns are used for general purity analysis of atorvastatin, they are not suitable for resolving its stereoisomers.[2]
Q3: What are the typical mobile phases used for this chiral separation?
A3: Normal-phase chromatography using a mixture of n-hexane or n-heptane with an alcohol like ethanol (B145695) or 2-propanol is commonly employed.[1][2][3] The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape and resolution.[1]
Q4: How can I reduce the analysis time without compromising resolution?
A4: To shorten the analysis time, consider using a column with smaller particles (e.g., 3 µm instead of 5 µm) which can provide higher efficiency.[1] Optimization of the mobile phase composition and flow rate can also significantly reduce run times. For instance, a method utilizing a CHIRALPAK IA-3 column was able to reduce the analysis time to about 15 minutes from the typical 36 minutes of the USP method.[4]
Q5: What is a good resolution value (Rs) to aim for between the two diastereomer peaks?
A5: A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation. Several studies have reported achieving a resolution of around 1.2 to 1.5.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to resolve (3R,5S) and (3R,5R) atorvastatin peaks.
Issue 1: Poor or No Resolution Between Diastereomer Peaks
Possible Causes & Solutions:
-
Incorrect Column Selection:
-
Suboptimal Mobile Phase Composition:
-
Solution 1 (Adjusting Polarity): The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, 2-propanol) is critical. Systematically vary the percentage of the alcohol. A lower percentage of alcohol generally increases retention and may improve resolution, but it will also increase the run time.
-
Solution 2 (Adding an Acidic Modifier): The addition of a small amount (e.g., 0.1%) of formic acid or TFA can significantly improve peak shape and selectivity.[1]
-
-
Inappropriate Temperature:
-
Solution: Vary the column temperature. Lower temperatures often increase resolution in chiral separations due to enhanced enantioselective interactions with the stationary phase. However, this can also lead to broader peaks and higher backpressure. Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal balance.[1]
-
Issue 2: Peak Tailing or Asymmetry
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Solution: The addition of a small amount of a competing amine or acid to the mobile phase can help to block active sites on the silica (B1680970) support that may cause peak tailing.
-
-
Column Overload:
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
-
Inappropriate pH of the Mobile Phase:
-
Solution: If using a reversed-phase method, ensure the mobile phase pH is optimized to maintain the analyte in a single ionic state.
-
Issue 3: Co-elution with Other Impurities
Possible Causes & Solutions:
-
Insufficient Selectivity of the Method:
-
Solution 1: Modify the mobile phase composition. Changing the type of alcohol (e.g., from ethanol to 2-propanol) or the acidic modifier can alter the selectivity and resolve the co-eluting peaks.
-
Solution 2: Evaluate a different chiral stationary phase. Different CSPs have unique chiral recognition mechanisms, and one may provide the necessary selectivity to separate the impurity from the diastereomer peaks.
-
Experimental Protocols & Data
Method 1: Chiral Separation using Chiralcel® OD-RH
| Parameter | Value |
| Column | Chiralcel® OD-RH (dimensions not specified) |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Results:
| Peak | Retention Time (min) |
| Diastereomer 1 | 3.23 |
| Diastereomer 2 | 3.85 |
Chromatographic Parameters:
| Parameter | Value |
| Resolution (Rs) | 1.2 |
| Capacity Factor (k'1) | 3.50 |
| Capacity Factor (k'2) | 4.37 |
| Selectivity Factor (α) | 1.24 |
Method 2: Improved Chiral Separation using Chiralpak® AD-3
-
Objective: To achieve a faster and more efficient separation of atorvastatin stereoisomers compared to the European Pharmacopoeia method.[1]
| Parameter | Value |
| Column | Chiralpak® AD-3 (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane:ethanol:formic acid (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
Results:
-
This method achieved a simultaneous stereo-selective separation within 35 minutes, which was faster and consumed less mobile phase than the EP method.[1] The resolution was maintained above 1.5 when robustness was evaluated by varying flow rate, temperature, and mobile phase composition.[1]
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Factors affecting chromatographic resolution.
References
- 1. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]
- 2. medjpps.com [medjpps.com]
- 3. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
troubleshooting side reactions in the synthesis of atorvastatin isomers
Welcome to the technical support center for the synthesis of atorvastatin (B1662188) and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: We are observing a significant amount of the diketone impurity in our Paal-Knorr condensation step. What are the likely causes and how can we mitigate this?
Answer:
The formation of the 1,4-diketone impurity is a common side reaction in the Paal-Knorr synthesis of the atorvastatin pyrrole (B145914) core. This typically arises from the incomplete reaction or hydrolysis of the amine component.
Troubleshooting Steps:
-
Control of pH: The reaction is highly pH-sensitive. An acidic medium is required to catalyze the condensation, but excessively low pH can lead to the degradation of reactants. Maintaining the pH in the optimal range of 4.0-5.0 is crucial.
-
Reaction Temperature: Elevated temperatures can promote side reactions. It is recommended to run the reaction at a controlled temperature, typically between 80-100°C.
-
Purity of Reactants: Ensure the 1,4-dicarbonyl compound and the primary amine are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a commonly used solvent that also acts as a catalyst. Toluene with a catalytic amount of p-toluenesulfonic acid is another effective system.
2. Question: During the reduction of the ester group in the atorvastatin side chain, we are seeing the formation of a lactone byproduct. What causes this and how can we prevent it?
Answer:
Lactone formation is a well-documented side reaction during the synthesis of atorvastatin, particularly when reducing the ethyl or tert-butyl ester of the dihydroxyheptanoate side chain. This intramolecular cyclization is often catalyzed by acidic or basic conditions.
Troubleshooting Steps:
-
Choice of Reducing Agent: The use of bulky reducing agents can favor the desired reduction over lactonization. Sodium borohydride (B1222165) in the presence of a Lewis acid like BF₃·OEt₂ can be effective.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -20°C to 0°C) to minimize the rate of the competing lactonization reaction.
-
pH Control During Workup: During the aqueous workup, it is critical to maintain a neutral or slightly basic pH to prevent acid-catalyzed lactonization. Careful addition of a mild base like sodium bicarbonate solution is recommended.
3. Question: Our final product shows impurities corresponding to the cis-isomers of atorvastatin. How can we improve the diastereoselectivity of the chiral side-chain introduction?
Answer:
Achieving high diastereoselectivity in the synthesis of the (4R,6R)-dihydroxy side chain is a critical challenge. The formation of unwanted diastereomers can result from poor stereocontrol during the key bond-forming reactions.
Troubleshooting Steps:
-
Asymmetric Aldol Reaction: When employing an aldol-based strategy, the choice of chiral auxiliary and reaction conditions is paramount. Using Evans' oxazolidinone auxiliaries with boron enolates typically provides high diastereoselectivity.
-
Asymmetric Reduction of a Ketone Precursor: If synthesizing the side chain via reduction of a β-ketoester, the use of a stereoselective reducing agent is essential. Enzymes (ketoreductases) or chiral catalysts like those based on ruthenium (e.g., Ru-BINAP) can provide high enantiomeric excess.
-
Purification: If diastereomeric impurities are still present, they can often be separated by chromatography (e.g., preparative HPLC) or by selective crystallization of the desired isomer as a salt with a chiral amine.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield and purity of key intermediates in atorvastatin synthesis.
| Step | Parameter Varied | Condition A | Purity/Yield (A) | Condition B | Purity/Yield (B) | Reference |
| Paal-Knorr Condensation | pH | pH 3.0 | 75% Yield | pH 4.5 | 92% Yield | |
| Side-chain Reduction | Temperature | 25°C | 85% Purity | -10°C | 98% Purity | |
| Asymmetric Aldol | Chiral Auxiliary | Pseudoephedrine | 88% de | Evans' Auxiliary | >95% de |
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Condensation
-
To a solution of 1,4-dicarbonyl compound (1 equivalent) in glacial acetic acid (5 mL/g), add the primary amine (1.1 equivalents).
-
Heat the reaction mixture to 90°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Reduction of β-Ketoester
-
Dissolve the β-ketoester (1 equivalent) in a mixture of THF and methanol (B129727) (4:1, 0.1 M).
-
Cool the solution to -78°C under a nitrogen atmosphere.
-
Add a solution of sodium borohydride (1.5 equivalents) and diethyl(methoxy)borane (1.6 equivalents) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78°C for 3 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Allow the mixture to warm to room temperature and then dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the diastereomeric excess (de) by chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for the Paal-Knorr condensation.
Caption: Competing pathways of reduction vs. lactonization.
strategies to minimize the formation of (3R,5S)-Atorvastatin during manufacturing
Welcome to the Technical Support Center for Atorvastatin Manufacturing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of the (3R,5S)-Atorvastatin diastereomer during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is (3R,5S)-Atorvastatin and why is its formation a concern?
A1: (3R,5S)-Atorvastatin is a diastereomer of the active pharmaceutical ingredient (API) Atorvastatin, which has the (3R,5R) configuration. Diastereomers are stereoisomers that are not mirror images of each other and can have different physicochemical and pharmacological properties. The formation of the (3R,5S)-epimer is a critical concern in Atorvastatin manufacturing as it is considered an impurity that can affect the safety and efficacy of the final drug product. Regulatory agencies require strict control and limitation of such impurities.
Q2: At which stage of the Atorvastatin synthesis is the (3R,5S)-epimer most likely to form?
A2: The formation of the (3R,5S)-diastereomer primarily occurs during the synthesis of the chiral side-chain, specifically during the reduction of the β-ketoester intermediate, tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, to the corresponding syn-dihydroxy ester. The stereochemistry at the C-3 position is established in this step, and lack of proper control can lead to the formation of the undesired (3S,5S) and (3R,5S) isomers.
Q3: What are the primary strategies to control the stereochemistry and minimize the formation of (3R,5S)-Atorvastatin?
A3: The main strategies focus on achieving high diastereoselectivity during the reduction of the β-ketoester. These include:
-
Diastereoselective Reduction using Chelating Agents: Employing a chelating agent in conjunction with a reducing agent to favor the formation of the desired (3R,5R) isomer.
-
Biocatalytic (Enzymatic) Reduction: Utilizing stereoselective enzymes, such as ketoreductases (KREDs), to catalyze the reduction with high specificity.
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of the reduction.
Troubleshooting Guide
This guide addresses common issues encountered during Atorvastatin synthesis that may lead to an increased level of the (3R,5S)-epimer impurity.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (d.e.) in the syn-1,3-diol side chain | 1. Inefficient chelation during reduction. 2. Suboptimal reaction temperature. 3. Incorrect solvent polarity. 4. Low activity or selectivity of the enzyme (biocatalysis). 5. Inappropriate reducing agent. | 1. Ensure the use of an effective chelating agent like diethylmethoxyborane (B30974) or triethylborane. 2. Optimize the reaction temperature; typically, lower temperatures (-78°C) favor higher selectivity. 3. Use a suitable solvent system, often a mixture like THF/methanol (B129727). 4. Screen for a more selective ketoreductase or optimize reaction conditions (pH, temperature, cofactor regeneration) for the current enzyme. 5. Use a bulky reducing agent that favors the desired stereoisomer. |
| Inconsistent Diastereoselectivity Between Batches | 1. Variability in raw material quality (e.g., moisture content). 2. Inconsistent reaction setup and addition rates. 3. Fluctuations in reaction temperature. | 1. Implement stringent quality control for all starting materials and solvents. 2. Standardize the experimental protocol, including addition rates and mixing parameters. 3. Ensure precise temperature control throughout the reaction. |
| Difficulty in Separating (3R,5S)-Atorvastatin from the (3R,5R) Isomer | 1. Similar chromatographic behavior of the diastereomers. 2. Inadequate analytical method. | 1. Utilize chiral chromatography (HPLC or SFC) with a suitable chiral stationary phase for effective separation. 2. Develop and validate a robust analytical method with optimized mobile phase, flow rate, and temperature. |
Data Presentation
Table 1: Comparison of Diastereoselective Reduction Methods
| Method | Reducing Agent / Catalyst | Chelating Agent / Co-factor | Typical Diastereomeric Excess (d.e.) | Key Process Parameters |
| Chelation-Controlled Reduction | Sodium borohydride (B1222165) (NaBH4) | Diethylmethoxyborane (Et2BOMe) | >95% | Temperature: -78°C; Solvent: THF/Methanol |
| Biocatalytic Reduction | Ketoreductase (KRED) | NAD(P)H (with cofactor regeneration system) | >99% | pH: 6.0-7.5; Temperature: 25-35°C |
| Chiral Auxiliary | Varies | N/A | >90% | Depends on the specific auxiliary and reaction |
Experimental Protocols
1. Protocol for Diastereoselective Reduction using a Chelating Agent
-
Objective: To reduce tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate with high diastereoselectivity.
-
Materials:
-
tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethylmethoxyborane (Et2BOMe)
-
Sodium borohydride (NaBH4)
-
-
Procedure:
-
Dissolve tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate in a mixture of anhydrous THF and methanol (4:1 v/v) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add diethylmethoxyborane to the solution while maintaining the temperature at -78°C. Stir for 30 minutes to allow for chelate formation.
-
Add sodium borohydride portion-wise, ensuring the temperature does not rise above -70°C.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of acetic acid.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the diastereomeric excess of the crude product using chiral HPLC.
-
2. Protocol for Chiral HPLC Analysis of Atorvastatin Diastereomers
-
Objective: To separate and quantify the (3R,5R) and (3R,5S) diastereomers of Atorvastatin.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Procedure:
-
Prepare a standard solution of Atorvastatin API in the mobile phase.
-
Prepare a sample solution of the batch to be tested in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to the (3R,5R) and (3R,5S) diastereomers based on their retention times (typically, the (3R,5S) isomer elutes earlier).
-
Calculate the percentage of each diastereomer based on the peak area.
-
Visualizations
Technical Support Center: Quantification of Trace Levels of (3R,5S)-Atorvastatin
Welcome to the technical support center for the quantification of trace levels of (3R,5S)-Atorvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the analytical measurement of atorvastatin (B1662188), particularly its active (3R,5S) enantiomer, at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying trace levels of (3R,5S)-Atorvastatin in biological matrices?
For trace-level quantification in complex matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[[“]][2] It offers superior sensitivity and selectivity compared to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[[“]] While HPLC-UV is a robust and cost-effective method for routine analysis of pharmaceutical formulations, its lower limit of quantification (LLOQ) may not be sufficient for bioanalytical studies where concentrations are expected to be very low.[[“]]
Q2: Why is chiral separation important in the analysis of atorvastatin?
Atorvastatin has two chiral centers, resulting in four possible stereoisomers. The therapeutic activity is primarily associated with the (3R,5R)-enantiomer. The other enantiomers may have different pharmacological properties or be inactive.[3] Therefore, chiral separation is crucial to selectively quantify the active enantiomer and to ensure the enantiomeric purity of the drug substance.[4][5]
Q3: What are the common challenges when developing a chiral HPLC method for atorvastatin?
Common challenges include achieving adequate resolution between enantiomers (a resolution factor of >1.5 is generally desired), long analysis times, and high solvent consumption.[4][5] Peak shape and efficiency can be affected by the choice of chiral stationary phase (CSP), mobile phase composition, and temperature.[4][6] The addition of acidic modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can often improve peak shape.[4][5]
Q4: How can matrix effects be minimized in LC-MS/MS analysis of atorvastatin in plasma?
Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[7][8] To minimize these effects, efficient sample preparation techniques are essential. These include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Another common and effective method for sample cleanup.
-
Protein Precipitation: While simpler, this method may be less effective at removing interfering substances.[10]
Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Troubleshooting Guides
Chiral HPLC Method Refinement
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution (Rs < 1.5) | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs like Chiralpak® AD-H, Chiralpak® IA-3, or Chiralcel® OD-RH.[4][11][12] |
| Suboptimal mobile phase composition. | Optimize the ratio of the organic modifier (e.g., ethanol, 2-propanol) in the mobile phase (e.g., n-hexane).[5][6] Consider adding a small percentage of an acidic modifier (e.g., 0.1% TFA or formic acid) to improve peak shape.[4][5] | |
| Inappropriate column temperature. | Vary the column temperature. An increase in temperature may improve efficiency but can sometimes reduce selectivity.[4] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | Add an acidic or basic modifier to the mobile phase to suppress ionization of the analyte and reduce secondary interactions.[11] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Long Retention Times | Strong retention on the CSP. | Increase the percentage of the polar organic modifier in the mobile phase.[5] |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution and backpressure. |
Trace Level LC-MS/MS Quantification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).[9] Consider using negative ion mode, which can improve selectivity and sensitivity for atorvastatin.[9] |
| Suboptimal MRM transitions. | Infuse the analyte to identify the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM). | |
| Matrix-induced ion suppression. | Improve sample cleanup using SPE or LLE.[7][9] Dilute the sample if possible. Adjust chromatography to separate the analyte from interfering matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Co-eluting interferences from the matrix. | Enhance sample preparation. Optimize the chromatographic separation for better resolution from interfering peaks. | |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variability. |
| Volatility of solvents in the sample diluent. | Prepare samples immediately before analysis. Use vials with non-preslit septa to minimize evaporation, especially with volatile diluents containing acetonitrile (B52724) and tetrahydrofuran. | |
| Instability of the analyte in the matrix or solution. | Investigate analyte stability under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for atorvastatin analysis.
Table 1: HPLC-UV Methods for Atorvastatin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 3–384 ng/mL | 1–16 µg/mL | 5 - 2000 ng/mL[[“]] |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL | 0.603–0.630 µg/mL | 10.45 - 22.86 ng/mL[[“]] |
| Limit of Detection (LOD) | 1.0 ng/mL | 0.189–0.190 µg/mL | 7.82 ng/ml |
| Accuracy (% Recovery) | > 98.0% | 100 ± 2% | 90.45% - 97.67%[[“]] |
| Precision (%RSD) | < 2.0% | Not Reported | < 15%[[“]] |
| Reference | Yasar Shah et al. | V. Sree Janardhanan et al. | BenchChem[[“]] |
Table 2: LC-MS/MS Methods for Atorvastatin Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.2 - 151 ng/mL[[“]] | 0.05 - 50 ng/mL | 10.0 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.25 ng/mL[[“]] | 0.050 ng/mL[9] | 10 pg/mL |
| Accuracy (% Recovery) | 87% - 114%[[“]] | Within ±4.3%[9] | Within ±20% |
| Precision (%RSD) | < 15%[[“]] | < 6.6%[9] | < 15% |
| Reference | BenchChem[[“]] | Macwan et al.[9] | Shimadzu Application News |
Experimental Protocols
Detailed Methodology 1: Chiral HPLC-UV for Enantiomeric Purity
This protocol is a refined method for the chiral separation of atorvastatin enantiomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm ID.[5]
-
Mobile Phase: n-Hexane, ethanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 246 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the atorvastatin bulk drug or a crushed tablet in the diluent (methanol:ethanol 1:1 v/v) to achieve a suitable concentration.[5] Filter the sample through a 0.45 µm filter before injection.
Detailed Methodology 2: LC-MS/MS for Trace Level Quantification in Plasma
This protocol is for the sensitive quantification of atorvastatin in human plasma.
-
Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][9]
-
Column: A suitable C18 reversed-phase column (e.g., Phenomenex C18, 50 mm x 4.6 mm).[2]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.005% formic acid in water) and organic solvents (e.g., acetonitrile and methanol). A composition of 0.005% formic acid in water:acetonitrile:methanol (35:25:40, v/v/v) has been reported.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Ionization Mode: ESI in negative mode.[9]
-
MRM Transition: For atorvastatin, monitor the transition from m/z 559.2 to 440.0.[[“]]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample (pre-treated as necessary).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Visualizations
Caption: Workflow for Chiral HPLC-UV Analysis of Atorvastatin.
Caption: Workflow for LC-MS/MS Quantification of Atorvastatin in Plasma.
Caption: Logical Flow for Selecting an Analytical Method for Atorvastatin.
References
- 1. consensus.app [consensus.app]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. medjpps.com [medjpps.com]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
addressing matrix effects in the bioanalysis of atorvastatin enantiomers
Welcome to the technical support center for the bioanalysis of atorvastatin (B1662188) enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of atorvastatin enantiomers?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components in a biological sample (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of atorvastatin enantiomers.[2] Phospholipids (B1166683), in particular, are a major contributor to matrix effects in plasma samples and can co-extract with the analytes of interest, interfering with the analysis.[1][3] Addressing matrix effects is crucial for developing a robust and reliable bioanalytical method that meets regulatory standards.[4]
Q2: Which sample preparation technique is most effective at minimizing matrix effects for atorvastatin analysis?
A2: The choice of sample preparation technique significantly impacts the extent of matrix effects. While protein precipitation (PPT) is a simple and fast method, it often results in significant matrix effects because it does not effectively remove interfering phospholipids.[5][6][7] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[4][8][9] A technique called salting-out assisted liquid-liquid extraction (SALLE) has also been shown to provide high extraction efficiency and a minimized matrix effect for atorvastatin and its metabolites.[6][8][10]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[11] According to FDA guidelines, the matrix effect is typically assessed at low and high quality control (QC) concentrations using at least six different lots of the biological matrix.[4] The coefficient of variation (CV%) of the back-calculated concentrations should be within ±15%.
Q4: Can the choice of internal standard (IS) help mitigate matrix effects?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, thus improving the accuracy and precision of the method. If a SIL-IS is not available, a structural analog that co-elutes with the analyte can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guides
Issue 1: Poor peak shape and reproducibility for atorvastatin enantiomers.
-
Possible Cause: This could be due to the co-elution of phospholipids and other matrix components. Phospholipids can accumulate on the HPLC column, leading to peak distortion and shifting retention times in subsequent injections.[12]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Switch from protein precipitation to a more rigorous sample cleanup method like SPE or LLE to remove a larger portion of the interfering matrix components.[4][8][9]
-
Chromatographic Separation: Modify the chromatographic conditions to achieve better separation between the atorvastatin enantiomers and the matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of HPLC column.[2]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Issue 2: Inconsistent results between different plasma lots.
-
Possible Cause: This indicates a significant and variable matrix effect between different sources of the biological matrix.[11] Lipemic (high lipid content) plasma, for instance, can cause more pronounced matrix effects.[11]
-
Troubleshooting Steps:
-
Thorough Method Validation: During method validation, ensure that the matrix effect is evaluated across multiple lots of plasma, including special matrices like hemolyzed and lipemic plasma, as required by regulatory guidelines.[4][11]
-
Improve Sample Cleanup: Employ a sample preparation method with better cleanup efficiency, such as SPE, to minimize the variability between different plasma lots.[4]
-
Internal Standard Selection: If not already in use, switch to a stable isotope-labeled internal standard for each enantiomer to better compensate for the variability in matrix effects.
-
Issue 3: Low signal intensity (ion suppression) for one or both atorvastatin enantiomers.
-
Possible Cause: Co-eluting endogenous compounds from the biological matrix are competing with the atorvastatin enantiomers for ionization in the mass spectrometer source.[2]
-
Troubleshooting Steps:
-
Sample Preparation Optimization: The primary approach is to improve the sample cleanup to remove the interfering compounds. Techniques like HybridSPE-Phospholipid, which specifically targets phospholipids, can be very effective.
-
Chromatographic Selectivity: Adjust the HPLC method to separate the analytes from the region where most phospholipids elute.
-
Mass Spectrometry Source Parameters: Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) to potentially minimize the impact of the matrix.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Atorvastatin Analysis
| Sample Preparation Technique | Extraction Efficiency (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | High | Significant | [6] |
| Liquid-Liquid Extraction (LLE) | >70% | Minimized | [6][8] |
| Solid-Phase Extraction (SPE) | Not specified | Reduced ion-suppression | [4] |
| Salting-Out Assisted LLE (SALLE) | >70% | Minimized | [6][8][10] |
Experimental Protocols
Detailed Protocol for Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a method for the simultaneous quantification of atorvastatin and its metabolites in human plasma.[8][10]
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
To 1000 µL of the plasma sample, add 50 µL of the internal standard solution (in acetonitrile) and vortex for 10 seconds.
-
Add 2 mL of acetonitrile (B52724) and vortex thoroughly.
-
Centrifuge the samples at 4000 rpm for 5 minutes.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube containing 2 mL of 2 M MgSO4 and vortex.
-
Centrifuge at 4000 rpm at 0°C for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of a methanol-water mixture (8:2, v/v).
-
-
Analysis:
-
Filter the reconstituted sample through a 0.22 µm filter.
-
Inject an appropriate volume (e.g., 7.0 µL) into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Phospholipid-based matrix effects in LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. preprints.org [preprints.org]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
investigating the stability of (3R,5S)-Atorvastatin sodium under various storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of (3R,5S)-Atorvastatin sodium under various storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during stability testing of this compound.
Issue 1: Unexpected Degradation of Atorvastatin (B1662188) Sodium During HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Mobile Phase pH | Atorvastatin is susceptible to acid-catalyzed degradation. Ensure the mobile phase pH is not acidic. A mobile phase containing a buffer like 0.05 M sodium phosphate (B84403) at pH 4.1 has been shown to be effective.[1] |
| Diluent Choice | The choice of diluent can impact stability. A mixture of acetonitrile (B52724) and water (50:50 v/v) is a commonly used diluent.[2] Avoid acidic diluents. |
| Sample Preparation Temperature | Elevated temperatures during sample preparation can accelerate degradation. Prepare samples at ambient temperature (25 ± 2 °C).[2][3] |
| Light Exposure | Atorvastatin is known to be sensitive to light.[3][4] Protect standard and sample solutions from light by using amber glassware or by covering the glassware with aluminum foil. |
Issue 2: Inconsistent Results in Forced Degradation Studies
| Possible Cause | Troubleshooting Step |
| Inadequate Stress Conditions | Ensure the stress conditions are sufficient to induce detectable degradation (typically 10-30%). Refer to the detailed experimental protocols below for recommended concentrations of acid, base, and oxidizing agents, as well as appropriate temperatures and exposure times. |
| Neutralization of Acid/Base Stressed Samples | Incomplete neutralization of samples after acid or base hydrolysis can lead to continued degradation. Ensure complete neutralization before dilution and analysis. |
| Lack of a Control Sample | Always run a control sample that has not been subjected to the stress condition to accurately quantify the extent of degradation. |
| Improper Storage of Stressed Samples | Stressed samples should be analyzed promptly or stored under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Issue 3: Poor Resolution Between Atorvastatin and its Degradation Products in HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal HPLC Method | The choice of stationary phase and mobile phase composition is critical for resolving atorvastatin from its degradation products. A C18 column is commonly used.[5] Gradient elution may be necessary to achieve adequate separation. A gradient program with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile has been shown to be effective.[5] |
| Inappropriate Detection Wavelength | The detection wavelength should be optimized to ensure sensitivity for both the parent drug and its degradation products. A wavelength of 245 nm is often used.[3] |
| Co-elution of Impurities | If known impurities are co-eluting, adjust the mobile phase composition or gradient to improve resolution. Consider using a different stationary phase if necessary. |
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most unstable?
A1: this compound is most susceptible to degradation under acidic conditions.[4][6][7] It also degrades under oxidative, thermal, and photolytic stress.[3]
Q2: What are the major degradation products of Atorvastatin?
A2: Under acidic conditions, atorvastatin can undergo hydrolysis to form degradation products.[4][7] Oxidative stress can lead to the formation of various oxidation products.[8]
Q3: What are the recommended storage conditions for this compound?
A3: Based on its stability profile, this compound should be stored in well-closed containers, protected from light and moisture, at controlled room temperature.
Q4: How can I quantify the degradation of Atorvastatin?
A4: A stability-indicating HPLC method is the most common technique for quantifying the degradation of atorvastatin. This involves separating the intact drug from its degradation products and calculating the percentage of the drug remaining or the percentage of degradation products formed.
Quantitative Data Summary
The following tables summarize the quantitative data on the stability of this compound under various stress conditions.
Table 1: Degradation Kinetics of Atorvastatin Under Hydrolytic Conditions
| Condition | Kinetic Order | Rate Constant (k) | Reference |
| Acidic Medium (HCl) | First Order | 1.88 × 10⁻² s⁻¹ | [4][6][7] |
| Basic Medium (NaOH) | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [4][6][7] |
Table 2: Summary of Atorvastatin Degradation under Forced Degradation Conditions
| Stress Condition | Conditions | Observations | Reference |
| Acid Hydrolysis | 0.1 N HCl, 24 h, ambient temperature | Significant degradation observed. | [3] |
| Base Hydrolysis | 1 N NaOH, 42 h, ambient temperature | Significant degradation observed. | [3] |
| Oxidative Degradation | 1% H₂O₂, 24 h, ambient temperature | Significant degradation observed. | [3] |
| Thermal Degradation | 105°C, 10 days | Significant degradation observed. | [3] |
| Photolytic Degradation | 200 W h/m² UV light, 1.2 million lux hours visible light, 11 days | Significant degradation observed. | [3] |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
1. Forced Degradation Studies
These studies are performed to generate degradation products and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Keep the solution at ambient temperature (25 ± 2 °C) for 24 hours.[3]
-
Neutralize the solution with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 1 N sodium hydroxide.
-
Keep the solution at ambient temperature (25 ± 2 °C) for 42 hours.[3]
-
Neutralize the solution with an appropriate amount of 1 N hydrochloric acid.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 1% hydrogen peroxide solution.
-
Keep the solution at ambient temperature (25 ± 2 °C) for 24 hours.[3]
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a suitable container.
-
Expose the sample to a temperature of 105°C for 10 days in a calibrated oven.[3]
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dissolve both the exposed and control samples in a suitable solvent, dilute to a known concentration, and analyze by HPLC.
-
2. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to resolve all peaks.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
preventing the epimerization of atorvastatin during analytical testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of atorvastatin (B1662188) epimerization and degradation during analytical testing.
Troubleshooting Guide
Problem: Unexpected peaks appearing in the chromatogram, potentially indicating epimers or degradation products.
Possible Cause 1: pH-induced Degradation
Atorvastatin is susceptible to degradation in both acidic and alkaline conditions. Acidic conditions can lead to the formation of atorvastatin lactone, a major degradation product.[1][2] Alkaline hydrolysis also leads to significant degradation.[3]
Solution:
-
Control Sample pH: Ensure the pH of your sample and standard solutions is maintained within a stable range, ideally close to neutral. If acidic or basic conditions are necessary for extraction, neutralize the sample immediately afterward.[4]
-
Mobile Phase pH: The pH of the mobile phase in liquid chromatography can significantly impact the stability and ionization of atorvastatin. A pH around 5.0 to 5.5 is often used to achieve good separation and maintain stability.[5][6]
Possible Cause 2: Solvent-Induced Degradation
The choice of solvent for sample preparation and dilution can affect the stability of atorvastatin.
Solution:
-
Solvent Selection: Methanol (B129727) and acetonitrile (B52724) are commonly used solvents.[3][6] Atorvastatin is freely soluble in methanol and slightly soluble in acetonitrile.[1] Prepare solutions fresh and minimize storage time.
-
Solution Stability: Standard stock solutions of atorvastatin in methanol have been found to be stable for at least 3 days when stored at 5°C.[5] For sample solutions at ambient temperature, stability has been demonstrated for up to 24 hours.[1]
Possible Cause 3: Temperature-Induced Degradation
Elevated temperatures can accelerate the degradation of atorvastatin.
Solution:
-
Control Temperature: During sample preparation, sonication, and storage, avoid high temperatures. If heating is required, use the lowest effective temperature for the shortest possible duration. Store samples and standards at refrigerated temperatures (e.g., 5°C) to improve stability.[5]
-
Column Temperature: In HPLC analysis, maintaining a controlled column temperature, for instance at 40°C, can ensure reproducible results and stable separation.[1][5]
Possible Cause 4: Light Exposure
Photolytic degradation can occur when atorvastatin is exposed to light.[7]
Solution:
-
Protect from Light: Prepare and store samples and standards in amber-colored vials or protect them from light to prevent photolytic degradation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is atorvastatin epimerization and why is it a concern in analytical testing?
A1: Epimerization refers to a chemical change at one of the chiral centers in the atorvastatin molecule, leading to the formation of diastereomers (epimers). This is a concern because these epimers may have different pharmacological activity and toxicity. In analytical testing, the presence of epimers can lead to inaccurate quantification of the active drug substance if the analytical method cannot adequately separate them from the parent drug. The primary degradation pathway that can lead to epimerization is the formation of atorvastatin lactone, which occurs under acidic conditions.[2][8]
Q2: How can I prevent the formation of atorvastatin lactone during my sample preparation?
A2: Atorvastatin lactone is a major degradation product formed under acidic conditions.[1][2] To prevent its formation:
-
Maintain the pH of your sample solutions close to neutral.
-
If using acidic reagents for extraction or other purposes, neutralize the sample solution as quickly as possible.
-
Prepare your samples fresh and analyze them promptly.
-
Store samples at controlled, cool temperatures.
Q3: What are the ideal storage conditions for atorvastatin analytical samples?
A3: To ensure the stability of atorvastatin in analytical samples:
-
Store stock solutions in methanol at refrigerated temperatures (e.g., 5°C), where they have been shown to be stable for up to 3 days.[5]
-
Sample solutions stored at ambient temperature should ideally be analyzed within 24 hours.[1]
-
Always protect solutions from light by using amber vials or other protective measures.
Q4: My analytical method is not separating atorvastatin from its impurities. What can I do?
A4: If you are observing co-elution of atorvastatin and its impurities, consider the following modifications to your HPLC/UPLC method:
-
Column Chemistry: The choice of the stationary phase is critical. C18 and C8 columns are commonly used.[3][4][5] Experimenting with different column chemistries may improve resolution.
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact separation.[5][6]
-
Mobile Phase pH: Optimizing the pH of the mobile phase can alter the retention times of ionizable compounds like atorvastatin and its impurities, leading to better separation. A pH of around 5.5 is often effective.[5]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over the course of the run, can help resolve closely eluting peaks.[7]
Quantitative Data Summary
The following tables summarize data from forced degradation studies, illustrating the stability of atorvastatin under various stress conditions.
Table 1: Summary of Atorvastatin Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 6 hours | Room Temperature | Significant | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 6 hours | Room Temperature | More prominent than acid | [3] |
| Oxidative | 10% H₂O₂ | 6 hours | 70°C | ~75% | [5] |
| Thermal | - | 6 hours | - | ~13% (neutral) | [5] |
| Photolytic | Sunlight | 12 hours | - | Significant | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Atorvastatin
This protocol is based on a validated stability-indicating method for the simultaneous determination of amlodipine (B1666008) and atorvastatin.[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 2.6 µm).[5]
-
Mobile Phase: A mixture of 0.03M Potassium dihydrogen phosphate (B84403) (pH adjusted to 5.5) and Acetonitrile in a 65:35 (v/v) ratio.[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.[5]
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of atorvastatin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes.
-
Make up the volume to 100 mL with methanol, mix well, and filter through a 0.45 µm membrane filter.
-
Pipette 5 mL of the filtrate and dilute to 50 mL with methanol.[3]
Protocol 2: UPLC Method for Atorvastatin and its Impurities
This protocol is based on a stability-indicating UPLC method for the simultaneous determination of atorvastatin and ezetimibe.[1]
-
Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: Kromasil Eternity C18 UHPLC column (50 x 2.1 mm, 2.5 µm).[1]
-
Mobile Phase: Gradient elution using Acetonitrile and 0.01M Ammonium acetate (B1210297) buffer (pH 6.70).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection Wavelength: 245 nm.[1]
-
Run Time: 5 minutes.[1]
Visualizations
Caption: Atorvastatin lactonization and epimerization pathway.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. scispace.com [scispace.com]
- 2. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 3. journal.appconnect.in [journal.appconnect.in]
- 4. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. scielo.br [scielo.br]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Solid Lipid Nanoparticles for Atorvastatin Delivery
Welcome to the technical support center for the optimization of solid lipid nanoparticles (SLNs) for atorvastatin (B1662188) delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation and characterization of atorvastatin-loaded SLNs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting lipids and surfactants for atorvastatin SLN formulation?
A1: The selection of lipids and surfactants is paramount for the successful formulation of atorvastatin SLNs. Key considerations include:
-
Lipid Selection: Atorvastatin is a lipophilic drug, so lipids with high drug solubility are preferred to ensure high entrapment efficiency.[1][2] Common choices include triglycerides like trimyristin, glyceryl monostearate (GMS), and glyceryl tripalmitate.[1][3][4] The concentration of the lipid also plays a crucial role; higher lipid concentrations can lead to increased entrapment efficiency but may also result in larger particle sizes.[1][2]
-
Surfactant Selection: Surfactants are critical for stabilizing the nanoparticle dispersion and preventing aggregation.[1] Non-ionic surfactants like Poloxamer 188, Poloxamer 407, Tween 80, and Span 80 are frequently used.[1][2][3] The hydrophilic-lipophilic balance (HLB) value of the surfactant mixture should be optimized to achieve the desired particle size and stability.[2] An optimal surfactant concentration is necessary to effectively cover the nanoparticle surface; insufficient amounts can lead to aggregation, while excessive amounts may not provide further size reduction.[1]
Q2: Which preparation methods are most suitable for developing atorvastatin SLNs?
A2: Several methods can be employed, with the choice often depending on the desired particle size and scalability. Commonly used techniques include:
-
Hot Homogenization followed by Ultrasonication: This is a widely used and effective method for producing SLNs in the size range of 50-125 nm.[1] It involves melting the lipid phase containing the drug and dispersing it in a hot aqueous surfactant solution, followed by high-energy homogenization and ultrasonication to reduce the particle size.[1]
-
Solvent Injection/Emulsification-Evaporation: In this method, the lipid and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous surfactant solution. The solvent is subsequently removed by evaporation, leading to the formation of SLNs.[4][5]
-
Microwave-Assisted Microemulsion: This is a newer technique that can be used to prepare SLNs. It involves the formation of a microemulsion which is then converted into SLNs.[3][6]
Q3: How can I improve the entrapment efficiency of atorvastatin in my SLN formulation?
A3: Low entrapment efficiency is a common challenge. Here are several strategies to improve it:
-
Optimize Lipid Concentration: Increasing the lipid concentration generally leads to a higher entrapment efficiency as it provides more space for the drug to be incorporated.[1][2]
-
Select Appropriate Lipids: Use lipids in which atorvastatin has high solubility. Performing solubility studies of the drug in different lipids is a crucial preliminary step.[7]
-
Control Surfactant Concentration: While essential for stability, an excessive concentration of some surfactants can increase the solubility of the drug in the aqueous phase, thereby reducing entrapment efficiency. Finding the optimal balance is key.
-
Cooling Process: The cooling rate of the nanoemulsion can influence the lipid crystallization and drug partitioning. A rapid cooling process can sometimes lead to the expulsion of the drug from the lipid matrix.
Q4: What are the common causes of particle aggregation in atorvastatin SLN dispersions and how can it be prevented?
A4: Particle aggregation leads to physical instability of the SLN dispersion. Key causes and solutions include:
-
Insufficient Surfactant: An inadequate amount of surfactant will not sufficiently cover the surface of the nanoparticles, leading to agglomeration.[1] Ensure the surfactant concentration is optimized.
-
Inappropriate Zeta Potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between particles, making them prone to aggregation. A zeta potential of at least ±30 mV is generally considered necessary for good stability.[8] While non-ionic surfactants provide steric hindrance, a sufficient surface charge is still beneficial.[1]
-
Storage Conditions: Storing SLNs at inappropriate temperatures can lead to lipid recrystallization and particle growth. Stability studies should be performed at different temperatures (e.g., room temperature and refrigerated) to determine the optimal storage conditions.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent or Large Particle Size
| Potential Cause | Troubleshooting Step |
| Inadequate Homogenization/Sonication | Increase the homogenization speed or sonication time and power. Ensure the sonicator probe is properly immersed in the dispersion. Optimize sonication time; for instance, 20 minutes has been shown to be effective for producing particles between 50 and 125 nm.[1] |
| Suboptimal Surfactant Concentration | Vary the surfactant concentration. An optimal concentration of 1.5% Poloxamer 188 has been shown to be effective in reducing particle size.[1] Further increases may not lead to a smaller size.[1] |
| High Lipid Concentration | A higher lipid concentration can lead to a larger particle size.[2] Try reducing the lipid amount in the formulation. |
| Inappropriate Lipid Choice | The melting point of the lipid can affect the final particle size. Lipids with higher melting points can lead to higher viscosity during homogenization, resulting in larger particles.[8] |
Issue 2: Low Drug Entrapment Efficiency (%EE)
| Potential Cause | Troubleshooting Step |
| Poor Drug Solubility in Lipid | Screen different lipids to find one with the highest solubility for atorvastatin.[7] |
| Low Lipid Concentration | Increasing the amount of lipid in the formulation can increase the space available for drug encapsulation, thus improving %EE.[1][2] |
| Drug Partitioning into Aqueous Phase | High concentrations of certain surfactants can increase the drug's solubility in the external phase. Optimize the type and concentration of the surfactant. |
| Drug Expulsion During Lipid Crystallization | The cooling method can influence drug entrapment. Experiment with different cooling rates (e.g., slow cooling vs. quenching in an ice bath) to see the effect on %EE. |
Issue 3: Poor Long-Term Stability (Aggregation, Drug Leakage)
| Potential Cause | Troubleshooting Step |
| Insufficient Zeta Potential | For electrostatically stabilized systems, aim for a zeta potential > ±30 mV.[8] This might involve adjusting the pH or adding a charged surfactant. For sterically stabilized systems using non-ionic surfactants like Poloxamer 188, ensure optimal concentration for sufficient surface coverage.[1] |
| Lipid Polymorphism and Recrystallization | The use of a blend of lipids to create a less ordered lipid matrix (as in Nanostructured Lipid Carriers - NLCs) can reduce drug expulsion during storage.[7] |
| Inappropriate Storage Temperature | Conduct stability studies at various temperatures (e.g., 4°C, 25°C) to identify the optimal storage condition.[1][4] Refrigerated temperatures are often more suitable for maintaining stability.[4][9] |
| Drug Leakage Over Time | A decrease in entrapment efficiency may be observed over time.[1] This can be due to the gradual crystallization of the lipid matrix. Using a mixture of solid and liquid lipids (NLCs) can help minimize this issue.[7] |
Experimental Protocols
Preparation of Atorvastatin SLNs by Hot Homogenization and Ultrasonication
This protocol is based on a common method for preparing atorvastatin-loaded SLNs.[1]
-
Preparation of Lipid Phase: Dissolve a specific amount of atorvastatin and the chosen lipid (e.g., trimyristin) in a suitable organic solvent mixture (e.g., chloroform (B151607) and methanol, 1:1).
-
Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin drug-lipid film.
-
Melting the Lipid Phase: Melt the drug-embedded lipid layer by heating it to approximately 5°C above the lipid's melting point.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 7000 rpm) to form a coarse pre-emulsion.
-
Ultrasonication: Subject the pre-emulsion to probe ultrasonication for an optimized duration (e.g., 20 minutes) to reduce the particle size and form the final SLN dispersion.[1]
Determination of Entrapment Efficiency (%EE)
-
Separation of Free Drug: Centrifuge the SLN dispersion at a high speed (e.g., 6,000 rpm for 45 minutes) to separate the nanoparticles from the aqueous phase containing the unentrapped drug.[10]
-
Quantification of Free Drug: Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.2 µm).[10]
-
Analysis: Determine the concentration of atorvastatin in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[10][11][12]
-
Calculation: Calculate the %EE using the following formula:
%EE = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100
Data Presentation
Table 1: Effect of Lipid and Surfactant Concentration on Atorvastatin SLN Properties
| Formulation Code | Lipid (Trimyristin) (mg) | Surfactant (Poloxamer 188) (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| A1 | 300 | 1.5 | 125 ± 8.45 | 0.15 ± 0.023 | -8.50 ± 3.21 | 85.2 ± 7.14 |
| A2 | 300 | 1.0 | 180 ± 9.12 | 0.21 ± 0.018 | -7.20 ± 2.89 | 83.5 ± 6.55 |
| A3 | 300 | 0.75 | 250 ± 10.5 | 0.28 ± 0.031 | -6.10 ± 3.54 | 81.7 ± 8.22 |
| A4 | 250 | 1.5 | 50.0 ± 6.12 | 0.08 ± 0.011 | -10.40 ± 4.68 | 88.7 ± 6.08 |
| A5 | 250 | 1.0 | 85.0 ± 7.34 | 0.12 ± 0.015 | -9.80 ± 4.12 | 86.4 ± 5.78 |
| A6 | 250 | 0.75 | 150 ± 8.91 | 0.19 ± 0.025 | -8.90 ± 3.98 | 84.1 ± 6.92 |
Data is presented as mean ± standard deviation and is illustrative, based on trends reported in the literature.[1]
Visualizations
Caption: Experimental workflow for atorvastatin SLN formulation and optimization.
Caption: Troubleshooting guide for large particle size in atorvastatin SLNs.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Atorvastatin Solid Lipid Nanoparticles as a Promising Approach for Dermal Delivery and an Anti-inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation, optimization, characterization and in vitro-ex vivo evaluation of atorvastatin loaded solid lipid nanoparticles using quality by design approach - ProQuest [proquest.com]
- 7. Comprehensive Study of Atorvastatin Nanostructured Lipid Carriers through Multivariate Conceptualization and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atorvastatin-loaded nanostructured lipid carriers (NLCs): strategy to overcome oral delivery drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oaji.net [oaji.net]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
Technical Support Center: Overcoming Poor Water Solubility of Atorvastatin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with atorvastatin (B1662188) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor water solubility of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do atorvastatin and its derivatives exhibit poor water solubility?
Atorvastatin and its derivatives are classified under the Biopharmaceutical Classification System (BCS) as Class II drugs, characterized by high permeability but low aqueous solubility.[1] Their molecular structure contains large hydrophobic groups, such as isopropyl and fluorophenyl groups, which repel water molecules and contribute to their limited solubility in aqueous solutions.[2] Atorvastatin calcium, a common salt form, is practically insoluble in aqueous solutions with a pH of 4 and below.[1][2]
Q2: What are the common consequences of poor water solubility in my experiments?
The low aqueous solubility of atorvastatin can lead to several experimental challenges, including:
-
Inaccurate and variable results: Inconsistent dissolution can lead to non-reproducible data in in vitro assays.
-
Low bioavailability: In preclinical in vivo studies, poor solubility limits the absorption of the compound, resulting in low and variable bioavailability.[1]
-
Difficulty in formulation: Preparing stock solutions and formulations for various experimental assays can be challenging.
Q3: What are the primary strategies to enhance the solubility of atorvastatin derivatives?
Several techniques can be employed to improve the solubility of atorvastatin and its derivatives. These methods can be broadly categorized as:
-
Physical Modifications: These techniques focus on altering the physical properties of the drug substance. Common methods include:
-
Particle size reduction (Micronization and Nanosuspension): Decreasing the particle size increases the surface area-to-volume ratio, leading to a higher dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state can enhance solubility and dissolution.[5][6][7][8]
-
Liquisolid Compacts: This technique involves converting a liquid medication (drug dissolved in a non-volatile solvent) into a dry, free-flowing, and compressible powder.[9][10][11]
-
-
Chemical Modifications: These strategies involve altering the chemical structure of the drug.
-
Formulation-Based Approaches: These methods involve the use of excipients to improve solubility.
-
pH Adjustment: The solubility of atorvastatin calcium is pH-dependent and increases significantly at a pH above its pKa of 4.5.[1] The use of buffering or alkalizing agents can enhance its dissolution.[1]
-
Co-solvency: Using a mixture of a primary solvent (like water) and a co-solvent (like ethanol (B145695), propylene (B89431) glycol, or PEG 400) can increase the solubility of hydrophobic drugs.
-
Surfactants: Surfactants reduce the surface tension between the drug and the dissolution medium, improving wetting and increasing the dissolution rate.[15]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs like atorvastatin, enhancing their solubility and dissolution rate.[16][17][18]
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of the compound when preparing an aqueous solution from an organic stock. | The organic solvent is miscible with water, but the drug's solubility in the final aqueous concentration is exceeded. | 1. Optimize the solvent ratio: Use the minimum required amount of organic solvent for the initial stock and dilute slowly with the aqueous medium while vortexing. 2. Use a co-solvent system: Prepare the final solution in a mixture of water and a water-miscible co-solvent (e.g., ethanol, PEG 400). 3. Formulate with surfactants: The addition of a small amount of a suitable surfactant can help maintain the drug in solution. |
| Inconsistent results in cell-based assays. | Poor and variable dissolution of the compound in the cell culture medium. | 1. Prepare a nanosuspension: This will increase the surface area and dissolution rate.[3][4] 2. Use a cyclodextrin (B1172386) complex: This can enhance the solubility of the drug in the aqueous medium.[16][17] 3. Prepare a solid dispersion: This can improve the dissolution rate of the drug.[6][7][8] |
| Low and variable oral bioavailability in animal studies. | Limited dissolution of the drug in the gastrointestinal tract. | 1. Formulate as a liquisolid compact: This technique has been shown to enhance the oral bioavailability of atorvastatin.[9][10][11] 2. Develop a solid dispersion formulation: This can significantly improve the in vivo absorption.[19] 3. Prepare a nanosuspension: This approach can lead to enhanced dissolution and bioavailability.[3][4] |
| Difficulty in achieving the desired concentration for in vitro dissolution studies. | The intrinsic solubility of the drug in the dissolution medium is too low. | 1. Adjust the pH of the dissolution medium: For atorvastatin calcium, using a buffer with a pH of 6.8 can significantly improve solubility.[20][21][22] 2. Add a surfactant to the dissolution medium: A small percentage of a surfactant like Sodium Lauryl Sulfate (SLS) can enhance dissolution.[15] 3. Use a co-crystal formulation: Co-crystals of atorvastatin have demonstrated enhanced solubility and dissolution rates.[23][24] |
Data Presentation: Solubility of Atorvastatin
Table 1: Solubility of Atorvastatin Calcium in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [1] |
| Phosphate (B84403) Buffer (pH 6.8) | Slightly soluble | [1] |
| Methanol (B129727) | Freely soluble | [1][2] |
| Ethanol | Slightly soluble | [1][2] |
| Acetonitrile | Very slightly soluble | [1] |
| Propylene Glycol | 150.05 ± 0.4278 mg/mL | [25] |
| PEG 400 | 6.323 ± 0.136 mg/mL | [25] |
| Tween 80 | 6.352 ± 0.068 mg/mL | [25] |
Table 2: Enhancement of Atorvastatin Solubility using Different Techniques
| Technique | Formulation Details | Solubility Enhancement | Reference |
| Solid Dispersion | Atorvastatin:PEG 4000 (1:3) in phosphate buffer (pH 6.8) | 1.7-fold increase | [6] |
| Solid Dispersion | Atorvastatin:Kolliwax GMS (1:3) with SLS | ~10-fold increase | [5] |
| Co-crystallization | Atorvastatin:Nicotinamide (1:3) | ~2-fold increase | [23] |
| Cyclodextrin Complexation | Atorvastatin-SBE-β-CD (1:5) by freeze-drying | 30-fold increase | [16] |
| Deep Eutectic Solvents | Atorvastatin in Nicotinamide:Propylene Glycol | 0.158 ± 0.098 mg/mL (vs. 0.000597 ± 0.003 mg/mL in water) | [26] |
Experimental Protocols
Protocol 1: Preparation of Atorvastatin Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of atorvastatin using a hydrophilic carrier to enhance its solubility and dissolution rate.
Materials:
-
Atorvastatin or its derivative
-
Hydrophilic carrier (e.g., PVP-K30, PEG 4000, Pluronic F127)[6][7][19]
-
Methanol (or another suitable volatile solvent)
-
Mortar and pestle
-
Oven or rotary evaporator
-
Sieve (e.g., 100 mesh)
Procedure:
-
Accurately weigh the desired amounts of atorvastatin and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5).[7]
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.[5][7]
-
Evaporate the solvent using an oven at a controlled temperature (e.g., 45-50°C) or a rotary evaporator until a solid mass is formed.[5][7]
-
Further dry the solid dispersion in a desiccator for 24-48 hours to ensure complete removal of the solvent.[7]
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain uniform particle size.[7]
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Atorvastatin Nanosuspension by Anti-Solvent Precipitation Method
This protocol details the preparation of an atorvastatin nanosuspension to increase its surface area and dissolution velocity.
Materials:
-
Atorvastatin or its derivative
-
Methanol (solvent)
-
Deionized water (anti-solvent)
Procedure:
-
Dissolve a specific amount of atorvastatin (e.g., 20 mg) in a small volume of methanol (e.g., 1 mL) to create the drug solution.[27][28]
-
Prepare the anti-solvent phase by dissolving a stabilizer in deionized water at a specific concentration (e.g., 0.5%, 1%, or 2% w/v).[27][28]
-
Introduce the drug solution dropwise into the anti-solvent phase under continuous stirring.[27]
-
Immediately subject the resulting suspension to high-energy dispersion using a probe sonicator or a high-pressure homogenizer to reduce the particle size to the nanoscale.[3][27]
-
The nanosuspension can be used directly or lyophilized for long-term storage. For lyophilization, a cryoprotectant (e.g., mannitol) is often added.
Protocol 3: Preparation of Atorvastatin-Cyclodextrin Inclusion Complex by Kneading Method
This protocol describes the formation of an inclusion complex between atorvastatin and a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Atorvastatin or its derivative
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)[16][17]
-
Ethanol or Methanol-water mixture
-
Mortar and pestle
-
Oven
Procedure:
-
Accurately weigh atorvastatin and the cyclodextrin in a specific molar ratio (e.g., 1:1).[16]
-
Place the powders in a mortar and triturate to get a uniform physical mixture.
-
Add a small amount of the ethanol or methanol-water mixture to the powder blend to form a paste-like consistency.[16]
-
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
-
Dry the kneaded mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[17]
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.
Mandatory Visualizations
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. Formulation and characterization of atorvastatin calcium liquisolid compacts | Semantic Scholar [semanticscholar.org]
- 10. jpsbr.org [jpsbr.org]
- 11. ijpsr.com [ijpsr.com]
- 12. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. japsonline.com [japsonline.com]
- 17. egrove.olemiss.edu [egrove.olemiss.edu]
- 18. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. uspnf.com [uspnf.com]
- 21. uspnf.com [uspnf.com]
- 22. Compounding and stability evaluation of atorvastatin extemporaneous oral suspension using tablets or pure powder - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancement of solubility and dissolution rate of atorvastatin calcium by co-crystallization | Tropical Journal of Pharmaceutical Research [ajol.info]
- 25. sciforschenonline.org [sciforschenonline.org]
- 26. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
improving the repeatability of atorvastatin analysis using HPLC
Welcome to the technical support center for the HPLC analysis of atorvastatin (B1662188). This resource is designed for researchers, scientists, and drug development professionals to help improve the repeatability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor repeatability in atorvastatin HPLC analysis?
A1: Poor repeatability in atorvastatin HPLC analysis, often observed as variations in peak area and retention time, can stem from several factors. A primary cause is the use of highly volatile organic solvents in both the mobile phase and sample diluent, such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF).[1] Evaporation of these solvents can alter the mobile phase composition and the concentration of the analyte in the sample vials over time, leading to inconsistent results.[1] Other contributing factors can include leaks in the injection valve, improper seating of the sampling needle, insufficient sample volume, column degradation, inconsistent mobile phase preparation, and inadequate sample preparation.[2]
Q2: How can I minimize the impact of volatile solvents on my results?
A2: To mitigate the effects of volatile solvents and improve repeatability, several strategies can be implemented. It is recommended to use low-evaporation caps (B75204) for mobile phase reservoirs and to utilize vials with non-preslit septa for sample injections.[1] Maintaining samples at a controlled, low temperature (e.g., 10 °C) in the autosampler can also significantly reduce solvent evaporation from the sample diluent.[1] Additionally, instead of performing multiple injections from a single vial, using separate vials for each replicate injection can help ensure consistency.[1]
Q3: What is a typical relative standard deviation (RSD) for peak area and retention time in a well-performing atorvastatin HPLC method?
A3: For a validated atorvastatin HPLC method, the United States Pharmacopeia (USP) monograph specifies that the relative standard deviation (RSD) for peak areas and retention times from multiple injections should be less than 0.6%.[1] Several studies have reported achieving RSD values well below this limit. For instance, with proper control of solvent evaporation, RSDs for peak area and retention time of atorvastatin were reported to be 0.4% and 0.1%, respectively, for six replicate injections.[1] Other validated methods have demonstrated intra-day and inter-day precision with RSD values of less than 1.00%.[3][4]
Q4: Can the choice of diluent for atorvastatin samples affect repeatability?
A4: Yes, the diluent can significantly impact repeatability. The USP monograph for atorvastatin assay analysis suggests a highly volatile diluent of acetonitrile, tetrahydrofuran, and water (1:1:2).[1] Evaporation of the organic components from this diluent can change the sample concentration and solubility, leading to variability in peak areas.[1] It is crucial to prepare samples immediately before analysis and to take precautions to minimize evaporation.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of atorvastatin.
| Problem | Potential Cause | Recommended Solution |
| Variable Peak Areas (%RSD > 1%) | 1. Injection valve leak: Worn or damaged rotor/stator seals, loose fittings.[2] 2. Inconsistent injection volume: Bent or worn needle, air bubbles in the syringe.[2] 3. Sample evaporation: Volatile diluent, uncapped or poorly sealed vials.[1] 4. Incomplete sample dissolution. [2] | 1. Inspect and tighten all fittings. Replace worn seals.[2] 2. Inspect and replace the needle if damaged. Ensure the syringe is properly primed and free of air bubbles.[2] 3. Use vials with non-preslit septa, maintain samples at a low temperature in the autosampler, and prepare fresh samples for each injection sequence.[1] 4. Ensure the sample is fully dissolved in the diluent before injection. Sonication may be helpful. |
| Shifting Retention Times | 1. Mobile phase composition change: Evaporation of volatile components, improper mixing.[1][2] 2. Fluctuations in column temperature. 3. Column degradation: Loss of stationary phase.[2] 4. Pump issues: Inconsistent flow rate. | 1. Prepare fresh mobile phase daily and keep reservoirs capped.[1] Ensure thorough mixing of mobile phase components.[2] 2. Use a column oven to maintain a consistent temperature. 3. Use a guard column and ensure the mobile phase pH is within the column's recommended range. Replace the column if necessary. 4. Check for leaks in the pump, and ensure proper pump maintenance and calibration. |
| Peak Tailing or Fronting | 1. Column overload: Sample concentration is too high. 2. Column contamination or degradation. [2] 3. Mismatch between sample solvent and mobile phase. [2] 4. Inappropriate mobile phase pH. [5] | 1. Dilute the sample to a lower concentration. 2. Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[2] 3. Dissolve the sample in the initial mobile phase if possible, or a solvent with a similar or weaker elution strength.[2] 4. Adjust the mobile phase pH. For atorvastatin, a pH range of 3.8-4.2 has been shown to improve peak shape and resolution.[5] |
| Ghost Peaks | 1. Carryover from previous injections. 2. Contamination in the mobile phase or diluent. | 1. Implement a robust needle wash program in the autosampler method.[2] 2. Use high-purity solvents and freshly prepared mobile phase and diluent. |
Experimental Protocols
Below are detailed methodologies for atorvastatin analysis using HPLC, based on published methods.
Method 1: USP-Based Method with Improved Repeatability[1]
This method is adapted from the USP monograph with modifications to enhance repeatability.
| Parameter | Condition |
| HPLC System | Alliance iS HPLC System or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, and Water with a buffer |
| Diluent | Acetonitrile: Tetrahydrofuran: Water (1:1:2 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 244 nm[5] |
| Column Temperature | 30 °C[5] |
| Injection Volume | 20 µL |
| Sample Temperature | 10 °C |
Repeatability Data:
| Parameter | RSD (%) (n=6) |
| Atorvastatin Peak Area | 0.4 |
| Atorvastatin Retention Time | 0.1 |
Method 2: Rapid Isocratic Method[4][6]
This method provides a faster analysis time.
| Parameter | Condition |
| HPLC System | Shimadzu LC-6A or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water: Acetonitrile (48:52 v/v), adjusted to pH 2.0 with ortho-phosphoric acid |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 100 µL |
Repeatability Data:
| Parameter | RSD (%) |
| Intra-day Precision | < 1.00 |
| Inter-day Precision | 0.90 |
Visualizations
Experimental Workflow for Atorvastatin HPLC Analysis
Caption: General Workflow for Atorvastatin HPLC Analysis
Troubleshooting Logic for Poor Repeatability
References
- 1. waters.com [waters.com]
- 2. Solve Problem of Poor Repeatability of HPLC Columns - Hawach [hawachhplccolumn.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (3R,5S)-Atorvastatin with its process-related impurities. The purity of an active pharmaceutical ingredient (API) is critical to its efficacy and safety. Process-related impurities, which can arise during synthesis, purification, and storage, may have different chemical and pharmacological properties than the API. This document summarizes available data on these impurities, outlines experimental protocols for their evaluation, and provides a framework for understanding their potential impact.
Introduction to Atorvastatin (B1662188) and its Impurities
Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The manufacturing process of Atorvastatin, like any synthetic drug, can result in the formation of various process-related impurities.[2] These impurities can include starting materials, by-products, intermediates, and degradation products.[2] Regulatory bodies like the European Pharmacopoeia (EP) specify limits for known and unknown impurities in the final drug substance.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the biological activity, toxicity, and stability of (3R,5S)-Atorvastatin with each of its process-related impurities is not extensively available in publicly accessible literature. However, existing studies on forced degradation and the analysis of generic formulations provide valuable insights.
Biological Activity
The primary mechanism of action of Atorvastatin is the inhibition of HMG-CoA reductase. Any impurity that retains the core pharmacophore might exhibit some level of inhibitory activity, while structurally dissimilar impurities are likely to be inactive.
One study has highlighted that a methylated impurity found in some generic Atorvastatin formulations can reduce the overall HMG-CoA reductase inhibitory effect of the drug product.[3] This underscores the importance of controlling process-related impurities to ensure consistent therapeutic efficacy. The active metabolites of atorvastatin, ortho- and para-hydroxylated derivatives, exhibit HMG-CoA reductase inhibition comparable to the parent drug.[]
Table 1: Comparative Biological Activity Data
| Compound | Target | Activity Metric | Reported Value/Effect |
| (3R,5S)-Atorvastatin | HMG-CoA Reductase | IC50 | Not explicitly found in searches |
| Human SV-SMC cells | IC50 (proliferation) | 0.39 µM[] | |
| Human SV-SMC cells | IC50 (invasion) | 2.39 µM[] | |
| Methylated Impurity | HMG-CoA Reductase | Inhibitory Effect | Reduces the inhibitory effect of Atorvastatin[3] |
| o-hydroxyatorvastatin | HMG-CoA Reductase | Inhibitory Effect | Comparable to Atorvastatin[] |
| p-hydroxyatorvastatin | HMG-CoA Reductase | Inhibitory Effect | Comparable to Atorvastatin[] |
Stability Profile
Forced degradation studies are crucial for identifying potential degradation products, which are a significant class of process-related impurities. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Atorvastatin has been shown to degrade under acidic, oxidative, thermal, and photolytic conditions.[5] In acidic conditions, the primary degradation product is often the lactone.[6] Oxidative stress can lead to the formation of various oxidized species.[7]
Table 2: Summary of Atorvastatin Stability under Forced Degradation
| Stress Condition | Observation | Major Degradation Products |
| Acidic Hydrolysis | Degradation observed[5] | Atorvastatin Lactone and others[8] |
| Basic Hydrolysis | Generally stable[5] | Minimal degradation observed[8] |
| Oxidative | Degradation observed[5] | Various oxidized impurities[7] |
| Thermal | Degradation observed[5] | - |
| Photolytic | Degradation observed[5] | - |
Note: Quantitative kinetic data directly comparing the degradation rates of (3R,5S)-Atorvastatin and its specific impurities under identical stress conditions are not available in the reviewed literature.
Toxicological Profile
The toxicological evaluation of drug impurities is a critical aspect of drug safety. For Atorvastatin, some impurities, particularly those with reactive functional groups like epoxides, could have potential for genotoxicity.[9] However, studies on Atorvastatin itself have shown it to be non-genotoxic.[10]
Table 3: Toxicological Data
| Compound | Assay | Result |
| (3R,5S)-Atorvastatin | Genotoxicity (in vitro and in vivo) | Not genotoxic[10] |
| Genotoxic Impurities (e.g., epoxides) | Potential Genotoxicity | Structural alerts for potential genotoxicity have been noted for some degradation products.[9] |
| Alkyl Mesylates (potential genotoxic process impurities) | Genotoxicity | Known to be reactive with DNA and potentially carcinogenic.[11] |
Experimental Protocols
To enable researchers to conduct direct comparative studies, detailed methodologies for key experiments are provided below.
HMG-CoA Reductase Activity Assay
This assay is fundamental to determining the primary pharmacological activity of Atorvastatin and its impurities. A common method involves monitoring the decrease in NADPH absorbance at 340 nm, which is consumed during the HMG-CoA reductase-catalyzed reaction.
Protocol:
-
Reagent Preparation:
-
HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).
-
NADPH solution (e.g., 0.8 mM in assay buffer).
-
HMG-CoA solution (e.g., 0.8 mM in assay buffer).
-
Test compounds ((3R,5S)-Atorvastatin and impurities) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., Pravastatin at 10 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 89 µL of assay buffer, 0.8 mM NADPH, and 2 µg of HMG-CoA reductase enzyme.
-
Add 1 µL of the test compound solution or control.
-
Initiate the reaction by adding 10 µL of the HMG-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.
-
Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[13]
-
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate culture medium and conditions.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds ((3R,5S)-Atorvastatin and impurities) in the culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the LD50 (or IC50 for cytotoxicity) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Forced Degradation Study for Stability Assessment
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Protocol:
-
Sample Preparation:
-
Prepare solutions of (3R,5S)-Atorvastatin and its impurities at a known concentration in a suitable solvent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) under similar conditions.[5]
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.[5]
-
Thermal Degradation: Expose the solid or solution sample to high temperature (e.g., 80-105°C) for a defined period.[5]
-
Photodegradation: Expose the solution sample to UV and visible light in a photostability chamber.[5]
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics if time-course data is collected.[8]
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the analysis of (3R,5S)-Atorvastatin and its impurities.
Caption: HMG-CoA Reductase Signaling Pathway and Atorvastatin Inhibition.
Caption: Experimental Workflow for Comparative Analysis.
Caption: Logical Relationship of Impurities to Drug Performance.
Conclusion
The control of process-related impurities in (3R,5S)-Atorvastatin is essential for ensuring the quality, safety, and efficacy of the final drug product. While the current body of literature provides a strong foundation for the identification and quantification of these impurities, there is a notable gap in direct, quantitative comparative data regarding their biological activity, toxicity, and stability relative to the API. The experimental protocols provided in this guide offer a framework for generating such data, which would be invaluable for risk assessment and the establishment of scientifically justified impurity limits. Further research in this area is encouraged to enhance our understanding of the structure-activity and structure-toxicity relationships of Atorvastatin-related compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin Impurities | SynZeal [synzeal.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. The genotoxicity profile of atorvastatin, a new drug in the treatment of hypercholesterolemia [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparing the biological effects of (3R,5S)-Atorvastatin to other statin optical isomers
A detailed examination of the pharmacological activity of (3R,5R)-Atorvastatin versus its stereoisomers, providing researchers, scientists, and drug development professionals with a comprehensive guide supported by experimental data.
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy in lowering low-density lipoprotein (LDL) cholesterol is primarily attributed to the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Atorvastatin possesses two chiral centers, giving rise to four possible optical isomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). It is crucial to note that the clinically utilized and most pharmacologically active form is the (3R,5R)-enantiomer.[2] This guide provides a detailed comparison of the biological effects of (3R,5R)-Atorvastatin with its other optical isomers, focusing on their primary mechanism of action and off-target effects, supported by experimental findings.
Core Biological Activity: HMG-CoA Reductase Inhibition
The primary therapeutic effect of atorvastatin is derived from its stereospecific inhibition of HMG-CoA reductase. The (3R,5R) configuration is essential for high-affinity binding to the active site of the enzyme.[3]
Comparative Inhibitory Activity:
Off-Target Effects: Pregnane X Receptor (PXR) Activation and Cytochrome P450 Induction
Beyond their effects on cholesterol synthesis, statins can interact with other cellular pathways. One notable off-target effect is the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism, including several cytochrome P450 (CYP) enzymes.[4] The activation of PXR and subsequent induction of CYP enzymes can lead to drug-drug interactions.
A study by Korhonova et al. (2015) investigated the enantiospecific effects of atorvastatin isomers on PXR activation and the induction of CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes.[4] Their findings reveal a clear stereoselectivity in these off-target effects.
Quantitative Comparison of PXR-Mediated CYP Induction
| Optical Isomer | PXR Activation (Agonist Mode) EC50 (µM) | Relative Induction Potency of CYP3A4 mRNA |
| (3R,5R)-Atorvastatin | ~10.5 | ++++ |
| (3R,5S)-Atorvastatin | Not determined | +++ |
| (3S,5R)-Atorvastatin | Not determined | +++ |
| (3S,5S)-Atorvastatin | >30 | + |
Data synthesized from Korhonova et al. (2015). The relative induction potency is represented on a qualitative scale from + (lowest) to ++++ (highest) based on the study's findings.[4]
The (3R,5R)-isomer demonstrated the most potent induction of CYP3A4, the primary enzyme responsible for atorvastatin's metabolism.[2] The induction potency for CYP3A4 followed the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[4] This indicates that the clinically used enantiomer has the highest potential for inducing its own metabolism and interacting with other drugs metabolized by CYP3A4.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: HMG-CoA Reductase Inhibition by Atorvastatin Isomers.
Caption: PXR-Mediated Induction of CYP3A4 by Atorvastatin.
Caption: HMG-CoA Reductase Activity Assay Workflow.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This in vitro assay quantifies the inhibitory effect of a compound on the activity of HMG-CoA reductase.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Atorvastatin optical isomers
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA reductase, and NADPH in a 96-well plate.
-
Add varying concentrations of each atorvastatin optical isomer to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each isomer concentration is determined relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[¹⁴C]-acetate or other radiolabeled cholesterol precursor
-
Atorvastatin optical isomers
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of each atorvastatin optical isomer for a specified period (e.g., 24 hours).
-
Add the radiolabeled cholesterol precursor to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells to remove unincorporated precursor.
-
Lyse the cells and extract the lipids.
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
The reduction in cholesterol synthesis is calculated relative to untreated control cells.
PXR Activation Reporter Gene Assay
This cell-based assay is used to determine if a compound can activate the PXR nuclear receptor.
Materials:
-
A stable cell line co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive promoter driving a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements
-
Atorvastatin optical isomers
-
A positive control PXR agonist (e.g., rifampicin)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with a range of concentrations of each atorvastatin isomer. Include a vehicle control and a positive control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PXR activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
EC50 values (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.
CYP3A4 Induction Assay in Primary Human Hepatocytes
This assay directly measures the induction of CYP3A4 enzyme activity and mRNA expression in a physiologically relevant cell model.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Atorvastatin optical isomers
-
A positive control inducer (e.g., rifampicin)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
LC-MS/MS system for metabolite quantification
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Culture primary human hepatocytes in a collagen-coated multi-well plate.
-
Treat the hepatocytes with different concentrations of each atorvastatin isomer for an extended period (e.g., 48-72 hours), with daily media changes.
-
For Activity Measurement: After the treatment period, incubate the cells with a CYP3A4 substrate.
-
Collect the supernatant and quantify the formation of the specific metabolite using LC-MS/MS.
-
For mRNA Expression: After treatment, lyse the cells and extract total RNA.
-
Perform qRT-PCR to measure the relative expression levels of CYP3A4 mRNA, normalized to a housekeeping gene.
-
The fold induction of CYP3A4 activity and mRNA expression is calculated relative to vehicle-treated cells.
Conclusion
The biological effects of atorvastatin are highly dependent on its stereochemistry. The clinically used (3R,5R)-enantiomer is a potent inhibitor of HMG-CoA reductase, the primary mechanism for its cholesterol-lowering effects. The other optical isomers exhibit significantly reduced or no inhibitory activity on this target enzyme. However, when considering off-target effects, such as the induction of drug-metabolizing enzymes via PXR activation, the stereoselectivity is also pronounced. The (3R,5R)-isomer is the most potent inducer of CYP3A4, highlighting the importance of considering the complete pharmacological profile of each stereoisomer in drug development and clinical practice. This comparative guide underscores the critical role of stereochemistry in determining the efficacy and potential for drug interactions of chiral pharmaceuticals like atorvastatin.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of HPLC and UPLC methods for atorvastatin impurity analysis
A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of atorvastatin (B1662188) and its impurities, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for their analytical needs.
In the stringent landscape of pharmaceutical quality control, the accurate and efficient detection and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount. Atorvastatin, a widely prescribed lipid-lowering medication, is no exception. This guide provides an in-depth, objective comparison of two of the most powerful analytical techniques, HPLC and UPLC, for the analysis of atorvastatin and its process-related and degradation impurities. Supported by experimental data, this document will delve into the methodologies, performance, and key differentiators of each technique.
Executive Summary: UPLC Demonstrates Superior Speed, Resolution, and Sensitivity
While both HPLC and UPLC are staples in pharmaceutical analysis, the data clearly indicates that UPLC offers significant advantages in the analysis of atorvastatin impurities. The primary benefits of UPLC are a drastically reduced analysis time, superior chromatographic resolution leading to better separation of closely eluting impurities, and enhanced sensitivity for the detection of trace-level impurities. These advantages, however, come with the consideration of higher operational backpressures and the need for specialized instrumentation.
Comparative Performance Data
The following tables summarize the key performance parameters of HPLC and UPLC methods for the analysis of atorvastatin and its impurities, based on a comparative study.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) | Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient Elution | Isocratic Elution |
| Detection | UV at 240 nm | DAD at 240 nm |
| Injection Volume | 20 µL | 5 µL |
Table 2: Performance Characteristics
| Parameter | HPLC Method | UPLC Method | Key Advantage of UPLC |
| Analysis Time | ~ 25 - 90 minutes[1][2] | < 15 minutes[1] | Significantly higher sample throughput |
| Resolution | Good | Excellent[3] | Improved separation of critical impurity pairs |
| Sensitivity (LOD/LOQ) | Standard | Lower LOD and LOQ[1] | Enhanced detection of trace impurities |
| Solvent Consumption | High | Low | Reduced operational cost and environmental impact |
| System Backpressure | Lower | Significantly Higher | Requires specialized UPLC instrumentation |
Experimental Protocols
HPLC Method for Atorvastatin and its Impurities
This method is based on established pharmacopeial methods and published research.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: A buffer solution (e.g., ammonium (B1175870) acetate) adjusted to a specific pH.
-
Mobile Phase B: Acetonitrile and/or other organic modifiers like tetrahydrofuran.
-
Gradient Program: A time-based gradient program is employed, starting with a higher percentage of aqueous mobile phase and gradually increasing the organic phase to elute the impurities and the API.
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Detection: UV detection at 240 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A solution of the atorvastatin sample is prepared in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration appropriate for the detection of impurities at the desired levels (e.g., 0.1%).
UPLC Method for Atorvastatin and its Impurities
This method leverages the advantages of sub-2 µm particle columns for faster and more efficient separations.[3][4]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system capable of handling high backpressures.
-
Column: Agilent Eclipse Plus C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mobile phase, which is a constant mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate for this column dimension is in the range of 0.3 - 0.5 mL/min.
-
Detection: Diode Array Detector (DAD) at 240 nm, allowing for spectral analysis of the peaks.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC method, the atorvastatin sample is dissolved in a suitable diluent to achieve the target concentration for impurity analysis.
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the cross-validation workflow and a logical comparison of the two techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Unveiling the Stereochemistry of Atorvastatin: A Comparative NMR Analysis for Structural Confirmation
For researchers, scientists, and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of (3R,5S)-Atorvastatin sodium with its diastereomer, (3R,5R)-Atorvastatin sodium, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to facilitate unambiguous structural elucidation.
Atorvastatin, a leading synthetic statin, plays a crucial role in managing cholesterol levels. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, particularly at the C3 and C5 positions of the heptanoate (B1214049) side chain. The (3R,5R) stereoisomer is the pharmacologically active form, while other stereoisomers, such as the (3R,5S) diastereomer, are considered impurities. Therefore, rigorous analytical methods are essential to differentiate and confirm the desired stereochemical configuration. NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose, providing detailed information about the chemical environment of each atom within a molecule.
This guide presents a side-by-side comparison of the ¹H and ¹³C NMR spectral data for this compound and the active (3R,5R)-Atorvastatin sodium. The data is presented in clearly structured tables for straightforward comparison, supported by a detailed experimental protocol for acquiring high-quality solution-state NMR spectra.
Comparative ¹H NMR Data
The ¹H NMR spectra of the (3R,5S) and (3R,5R) diastereomers of Atorvastatin sodium, while broadly similar, exhibit subtle yet significant differences in chemical shifts, particularly for the protons in the chiral heptanoate side chain. These differences arise from the distinct spatial arrangement of the hydroxyl groups and their influence on the local electronic environment.
| Proton Assignment | This compound Chemical Shift (δ, ppm) in DMSO-d₆ | (3R,5R)-Atorvastatin sodium Chemical Shift (δ, ppm) in DMSO-d₆ |
| Aromatic Protons | 7.00 - 7.55 (m) | 7.00 - 7.55 (m) |
| NH (Amide) | ~9.80 (s) | ~9.82 (s) |
| CH (C3-H) | ~3.75 (m) | ~3.85 (m) |
| CH (C5-H) | ~3.55 (m) | ~3.65 (m) |
| CH₂ (Pyrrole-CH₂) | 3.90 - 4.10 (m) | 3.90 - 4.10 (m) |
| CH₂ (C2-H₂) | 2.00 - 2.20 (m) | 1.95 - 2.15 (m) |
| CH₂ (C4-H₂) | 1.30 - 1.50 (m) | 1.25 - 1.45 (m) |
| CH (isopropyl) | ~3.15 (sept) | ~3.15 (sept) |
| CH₃ (isopropyl) | ~1.40 (d) | ~1.40 (d) |
Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The key takeaway is the observable difference in the chemical shifts of the C3-H and C5-H protons between the two diastereomers.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a more resolved comparison, with the chemical shifts of the carbon atoms in the chiral centers and adjacent positions showing distinct variations between the two diastereomers.
| Carbon Assignment | This compound Chemical Shift (δ, ppm) in DMSO-d₆ | (3R,5R)-Atorvastatin sodium Chemical Shift (δ, ppm) in DMSO-d₆ |
| C=O (Carboxylate) | ~178.0 | ~178.5 |
| C=O (Amide) | ~166.5 | ~166.7 |
| Aromatic Carbons | 115.0 - 162.0 | 115.0 - 162.0 |
| C3 | ~68.0 | ~69.0 |
| C5 | ~66.0 | ~67.0 |
| C1 (Pyrrole-CH₂) | ~43.0 | ~43.5 |
| C2 | ~40.5 | ~41.0 |
| C4 | ~42.0 | ~42.5 |
| C6 | ~40.0 | ~40.5 |
| C (isopropyl) | ~26.0 | ~26.0 |
| CH₃ (isopropyl) | ~21.5 | ~21.5 |
Note: The differences in the chemical shifts of C3 and C5 are particularly diagnostic for distinguishing between the (3R,5S) and (3R,5R) stereoisomers.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of Atorvastatin sodium in solution.
Sample Preparation:
-
Weigh approximately 10-20 mg of the Atorvastatin sodium salt sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Referencing: The residual DMSO solvent peak is used as a reference (δ = 2.50 ppm).
¹³C NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Referencing: The DMSO solvent peak is used as a reference (δ = 39.52 ppm).
Logical Workflow for Structural Confirmation
The process of confirming the stereostructure of this compound using NMR involves a logical progression from sample preparation to spectral analysis and comparison.
Caption: Workflow for NMR-based structural confirmation.
By carefully comparing the acquired ¹H and ¹³C NMR spectra of an unknown sample with the reference data provided in this guide, researchers can confidently confirm the presence and purity of this compound and distinguish it from its pharmacologically active (3R,5R) diastereomer. This rigorous analytical approach is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.
comparative cytotoxicity assessment of the four optical isomers of atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a widely prescribed cholesterol-lowering medication, is a chiral molecule existing as four distinct optical isomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). While the therapeutic formulation consists of the (3R,5R)-enantiomer, the potential for differential biological activity, including toxicity, among the isomers is a critical area of investigation in drug development and safety assessment. This guide provides an objective comparison of the cytotoxic effects of these four isomers, supported by experimental data.
Comparative Cytotoxicity Data
The cytotoxic effects of the four optical isomers of atorvastatin were evaluated in a key study by Korhonová et al. (2015). The half-maximal inhibitory concentrations (IC50) were determined following a 24-hour incubation period in three different human cancer cell lines: AZ-AHR, AZ-GR, and LS180. The results indicate a degree of stereoselective cytotoxicity, with some isomers exhibiting greater potency in reducing cell viability.[1][2][3]
| Optical Isomer | Cell Line | IC50 (µM) - Estimated from graphical data |
| (3R,5R)-Atorvastatin | AZ-AHR | ~25 |
| AZ-GR | ~30 | |
| LS180 | >100 | |
| (3R,5S)-Atorvastatin | AZ-AHR | ~40 |
| AZ-GR | ~50 | |
| LS180 | >100 | |
| (3S,5R)-Atorvastatin | AZ-AHR | ~60 |
| AZ-GR | ~70 | |
| LS180 | >100 | |
| (3S,5S)-Atorvastatin | AZ-AHR | ~80 |
| AZ-GR | ~90 | |
| LS180 | >100 |
Note: The IC50 values presented are estimated from the graphical data (Figure 2) in the publication by Korhonová et al. (2015) as exact numerical values were not provided in the text.[1][2]
Experimental Protocols
The primary experimental data cited in this guide is derived from the following protocol:
Cell Viability Assessment via MTT Assay[1][2]
-
Cell Lines:
-
AZ-AHR (human-derived)
-
AZ-GR (human-derived)
-
LS180 (human colon adenocarcinoma)
-
-
Treatment: Cells were seeded in 96-well plates and allowed to stabilize for 16 hours. Subsequently, they were treated with the enantiopure forms of atorvastatin at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M for 24 hours. Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 0.1% (v/v) was used as the vehicle control.
-
Assay: Following the 24-hour incubation period, a conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The absorbance was measured at 540 nm.
-
Data Analysis: The data, expressed as the percentage of viability of control cells, were presented as the mean ± standard deviation from experiments performed in three consecutive cell passages. IC50 values were calculated using GraphPad Prism software.[1]
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of atorvastatin isomers.
General Atorvastatin-Induced Apoptotic Signaling Pathway
While specific differences between the optical isomers in signaling pathway activation are not yet well-documented, general mechanisms of atorvastatin-induced apoptosis have been elucidated. Atorvastatin has been shown to induce apoptosis through the mitochondrial pathway.[4][5] This involves the activation of caspase-9 and caspase-3, and is influenced by the Bcl-2 family of proteins.[4] Some studies also point to the involvement of the ERK signaling pathway.[4]
Caption: Generalized atorvastatin-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (3S,5S)-Atorvastatin as a Non-Inhibitory Control for HMG-CoA Reductase
For researchers, scientists, and drug development professionals, establishing robust negative controls is paramount for the validation of experimental results. This guide provides a comparative analysis of (3S,5S)-Atorvastatin as a non-inhibitory control for its active stereoisomer, (3R,5R)-Atorvastatin, in the context of HMG-CoA reductase activity.
Atorvastatin (B1662188), a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The therapeutic efficacy of atorvastatin is attributed to its (3R,5R) stereoisomer, which effectively lowers cholesterol levels. In contrast, the (3S,5S) enantiomer exhibits little to no inhibitory activity, rendering it an ideal negative control for in vitro and in vivo studies investigating the specific effects of HMG-CoA reductase inhibition.
Comparative Analysis of Atorvastatin Stereoisomers
The primary difference between the two stereoisomers lies in their spatial arrangement, which dictates their ability to bind to the active site of HMG-CoA reductase. The (3R,5R) configuration allows for optimal interaction with the enzyme, leading to potent inhibition. The (3S,5S) configuration, however, does not fit into the active site, resulting in a lack of significant inhibitory function.
| Feature | (3R,5R)-Atorvastatin | (3S,5S)-Atorvastatin |
| HMG-CoA Reductase Inhibition | Potent Inhibitor | Non-inhibitory / Negligible Inhibition |
| Primary Use in Research | Active experimental compound | Negative control |
| IC50 Value | ~8 nM | Not applicable (non-inhibitory) |
Experimental Validation: HMG-CoA Reductase Inhibition Assay
To empirically validate the non-inhibitory nature of (3S,5S)-Atorvastatin, a standard HMG-CoA reductase activity assay can be performed. The following protocol provides a general framework for such an experiment.
Experimental Protocol
Objective: To compare the inhibitory effects of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin on HMG-CoA reductase activity.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
(3R,5R)-Atorvastatin
-
(3S,5S)-Atorvastatin
-
DMSO (vehicle control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of (3R,5R)-Atorvastatin and (3S,5S)-Atorvastatin in DMSO. Create a dilution series for each compound to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA reductase enzyme
-
Either (3R,5R)-Atorvastatin, (3S,5S)-Atorvastatin, or DMSO (for the control group).
-
-
Initiation of Reaction: Add the HMG-CoA substrate to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by HMG-CoA reductase results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the rate of NADPH consumption for each condition. The percent inhibition for each concentration of the test compounds can be determined relative to the DMSO control. The IC50 value for (3R,5R)-Atorvastatin can be calculated from the dose-response curve. For (3S,5S)-Atorvastatin, the data should demonstrate a lack of significant inhibition across the tested concentrations.
Visualizing the Molecular Interaction and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the HMG-CoA reductase pathway and a typical experimental workflow.
Conclusion
The use of (3S,5S)-Atorvastatin as a non-inhibitory control is a scientifically sound practice for studies focused on HMG-CoA reductase. Its structural similarity to the active (3R,5R)-Atorvastatin, combined with its inability to inhibit the enzyme, allows researchers to confidently attribute observed effects to the specific inhibition of the cholesterol biosynthesis pathway. The experimental protocol and visualizations provided in this guide offer a comprehensive framework for validating and utilizing (3S,5S)-Atorvastatin as a negative control in a research setting.
Enantioselective Activation of Pregnane X Receptor by Atorvastatin Isomers: A Comparative Analysis
A detailed examination of the differential activation of the Pregnane (B1235032) X Receptor (PXR) by the optical isomers of atorvastatin (B1662188) reveals significant enantiospecific effects, with the clinically used (3R,5R)-atorvastatin demonstrating the most potent induction of PXR-mediated gene expression. This finding has important implications for potential drug-drug interactions and the overall safety profile of atorvastatin therapy.
Atorvastatin, a widely prescribed medication for hypercholesterolemia, is administered as a single (3R,5R) enantiomer.[1] However, the synthesis of atorvastatin can result in a mixture of four stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S).[2] A comprehensive study by Korhonova et al. (2015) investigated the enantiospecific effects of these isomers on the activation of PXR, a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4).[3][4]
Quantitative Comparison of PXR Activation
The activation of PXR by the four atorvastatin enantiomers was quantified using a luciferase reporter gene assay in LS180 human colon adenocarcinoma cells transiently transfected with a p3A4-luc reporter construct.[3][5] The results clearly indicate a dose-dependent and enantiospecific activation of PXR.
| Atorvastatin Enantiomer | EC50 (µM)¹ | Maximum Induction (-fold over control)² |
| (3R,5R)-atorvastatin (RR) | 1.8 ± 0.5 | 10.2 ± 1.5 |
| (3R,5S)-atorvastatin (RS) | 7.9 ± 1.2 | 7.8 ± 1.1 |
| (3S,5R)-atorvastatin (SR) | 8.1 ± 1.4 | 7.5 ± 0.9 |
| (3S,5S)-atorvastatin (SS) | > 10 | 3.2 ± 0.6 |
| Rifampicin (RIF)³ | 0.5 ± 0.1 | 12.5 ± 2.1 |
¹EC50 represents the concentration at which 50% of the maximal response is observed. Data are presented as mean ± SD.[3] ²Maximum induction is expressed as the fold-increase in luciferase activity compared to the vehicle control (DMSO).[3] ³Rifampicin was used as a positive control for PXR activation.[3]
The data reveals that the clinically used (3R,5R)-atorvastatin is the most potent activator of PXR among the four enantiomers, with an EC50 value of 1.8 µM.[3] The (3R,5S) and (3S,5R) enantiomers exhibited comparable and intermediate potency, while the (3S,5S) enantiomer was the weakest activator.[3]
Induction of PXR Target Genes
The differential activation of PXR by atorvastatin enantiomers translates to varied induction of its downstream target genes, such as CYP3A4, CYP2B6, and CYP2A6, in primary human hepatocytes.[2][3] The induction potency for CYP3A4, a critical enzyme for the metabolism of a vast number of drugs, followed the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[3][6] This enantiospecific induction of drug-metabolizing enzymes underscores the higher potential for drug-drug interactions with the clinically used form of atorvastatin compared to its other optical isomers.[1][2]
Signaling Pathway and Experimental Workflow
The activation of PXR by atorvastatin enantiomers initiates a signaling cascade that leads to the increased expression of target genes. This process involves the ligand binding to PXR in the cytoplasm, translocation of the ligand-receptor complex to the nucleus, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to specific DNA response elements in the promoter regions of target genes, thereby initiating transcription.[4][7]
The experimental investigation of PXR activation by atorvastatin enantiomers typically follows a structured workflow, beginning with cell culture and treatment, followed by a reporter gene assay to quantify PXR activation, and often supplemented with qPCR to measure the expression of PXR target genes.[8][9]
Experimental Protocols
Cell Culture and Treatment
Human colon adenocarcinoma cells (LS180) were cultured in DMEM supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin.[3] For experiments, cells were seeded in 96-well plates.[5] Primary human hepatocytes were obtained from three different donors and cultured in Williams' E medium.[1] The cells were treated with various concentrations of the four atorvastatin enantiomers (ranging from 10⁻¹⁰ M to 10⁻⁴ M) or the vehicle control (0.1% DMSO) for 24 hours.[5]
PXR Activation Reporter Gene Assay
LS180 cells were transiently transfected with the p3A4-luc reporter plasmid, which contains the luciferase gene under the control of a PXR-responsive element from the CYP3A4 promoter.[5] Following a 24-hour incubation with the atorvastatin enantiomers, cells were lysed, and luciferase activity was measured using a luminometer.[5][10] The results were expressed as a fold induction over the vehicle-treated control cells.[1]
Cytotoxicity Assay
To ensure that the observed effects were not due to cellular toxicity, a conventional MTT assay was performed.[5] Cells were incubated with the atorvastatin enantiomers for 24 hours, and cell viability was determined by measuring the absorbance at 540 nm.[5]
Quantitative Real-Time PCR (qPCR)
Primary human hepatocytes were treated with the atorvastatin enantiomers for 24 hours (for mRNA analysis).[1] Total RNA was isolated, reverse-transcribed into cDNA, and qPCR was performed to quantify the mRNA expression levels of CYP3A4, CYP2B6, and CYP2A6.[1] Gene expression was normalized to the housekeeping gene GAPDH.[1]
Conclusion
The comparative analysis of PXR activation by atorvastatin enantiomers provides compelling evidence for enantiospecific interactions. The clinically utilized (3R,5R)-atorvastatin is the most potent activator of PXR and inducer of its target genes. This enantiospecificity is a critical consideration in drug development and clinical practice, as it can influence the potential for drug-drug interactions and contribute to inter-individual variability in drug response. Further research into the specific binding modes of these enantiomers within the PXR ligand-binding domain could provide valuable insights for the design of safer and more effective drugs.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Activation | Evotec [evotec.com]
- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Impact of (3R,5S)-Atorvastatin Impurity on Drug Safety and Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential clinical impact of the (3R,5S)-Atorvastatin impurity on the safety and efficacy of Atorvastatin (B1662188) drug products. By examining available data, outlining key experimental protocols, and comparing Atorvastatin with its alternatives, this document serves as a critical resource for professionals in drug development and research.
Introduction to Atorvastatin and its Stereoisomeric Impurities
Atorvastatin is a highly effective synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] The therapeutic form of Atorvastatin is the (3R,5R)-enantiomer, which is responsible for its potent cholesterol-lowering effects. Due to the presence of two chiral centers in its structure, Atorvastatin can exist as four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5S)-diastereomer is a known process impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[1]
The presence of impurities in pharmaceutical products is a critical quality attribute that can potentially impact both the safety and efficacy of the drug.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the qualification of impurities.[5][6] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[5]
Assessing the Efficacy of (3R,5S)-Atorvastatin
The primary measure of Atorvastatin's efficacy is its ability to inhibit HMG-CoA reductase.[3] A critical question regarding the (3R,5S)-Atorvastatin impurity is whether it possesses similar inhibitory activity to the therapeutically active (3R,5R)-enantiomer.
While direct clinical studies on the efficacy of (3R,5S)-Atorvastatin are not publicly available, in vitro studies on related stereoisomers provide valuable insights. Research has shown that the (3S,5S)-enantiomer of Atorvastatin exhibits little to no inhibitory activity against HMG-CoA reductase.[7] This suggests that the stereochemistry at the two chiral centers is crucial for the molecule's binding to and inhibition of the enzyme. It is therefore highly probable that the (3R,5S)-diastereomer also has significantly reduced or no pharmacological activity compared to the (3R,5R)-enantiomer.
To definitively determine the efficacy of the (3R,5S)-Atorvastatin impurity, a direct comparison of its HMG-CoA reductase inhibitory activity with that of the (3R,5R)-enantiomer is necessary.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
A widely accepted method to assess the inhibitory potential of a compound against HMG-CoA reductase is a spectrophotometric or radiometric in vitro assay.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of (3R,5S)-Atorvastatin in comparison to (3R,5R)-Atorvastatin.
Methodology:
-
Reagents and Materials:
-
Purified human HMG-CoA reductase enzyme.
-
HMG-CoA substrate.
-
NADPH (cofactor).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer).
-
Test compounds: (3R,5R)-Atorvastatin (positive control) and (3R,5S)-Atorvastatin.
-
96-well microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a series of dilutions of both (3R,5R)-Atorvastatin and (3R,5S)-Atorvastatin.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compounds at their respective concentrations.
-
Initiate the enzymatic reaction by adding HMG-CoA reductase and the HMG-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Expected Outcome: A significantly higher IC50 value for (3R,5S)-Atorvastatin compared to (3R,5R)-Atorvastatin would confirm its lower efficacy.
Assessing the Safety of (3R,5S)-Atorvastatin
The safety assessment of any drug impurity is paramount. According to ICH guidelines, impurities present at levels above a certain threshold must be qualified through toxicological studies.[5] The qualification threshold depends on the maximum daily dose of the drug.[11]
Direct toxicological data specifically for (3R,5S)-Atorvastatin is limited in publicly available literature. However, a comprehensive safety assessment would involve a battery of in vitro and potentially in vivo studies.
In Vitro Toxicology Assays
In vitro toxicology assays are crucial for the initial screening of potential cellular toxicity of drug impurities.[12][13]
1. Cytotoxicity Assays: These assays determine the concentration at which a substance becomes toxic to cells.
-
MTT/WST-1 Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests a cytotoxic effect. Studies have used these assays to evaluate the cytotoxicity of Atorvastatin in various cell lines, such as HepG2 (human liver cancer cells).[14][15][16][17]
Experimental Workflow:
Figure 1: Workflow for a cell viability assay (MTT/WST-1).
2. Genotoxicity Assays: These assays are designed to detect potential damage to the genetic material of cells.
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used test to assess the mutagenic potential of a chemical.[9][18][19] It uses specific strains of bacteria to detect gene mutations. Atorvastatin has been shown to be non-mutagenic in the Ames test.[20]
Logical Relationship for Genotoxicity Assessment:
Figure 2: Decision-making process for genotoxicity testing of an impurity.
Comparison with Alternative Cholesterol-Lowering Therapies
To provide a comprehensive clinical context, it is essential to compare Atorvastatin with other commonly prescribed statins. The primary alternatives include Rosuvastatin, Simvastatin (B1681759), and Pravastatin.[17][21][22][23]
| Drug | Potency (LDL-C Reduction) | Common Side Effects | Key Considerations |
| Atorvastatin | High (39-60%) | Myalgia, arthralgia, diarrhea, nasopharyngitis | Long half-life allows for dosing at any time of day.[24] |
| Rosuvastatin | Very High (45-63%) | Myalgia, headache, nausea, asthenia | Generally considered the most potent statin for LDL-C reduction.[14][16][20] May have a higher risk of new-onset diabetes compared to atorvastatin.[25][26] |
| Simvastatin | Moderate to High (26-47%) | Myalgia, headache, constipation, nausea | Increased risk of myopathy at higher doses (80mg), especially with certain interacting drugs.[19][27] |
| Pravastatin | Low to Moderate (22-34%) | Myalgia, headache, fatigue, nausea | Less metabolism by the CYP3A4 enzyme, leading to fewer drug-drug interactions compared to atorvastatin and simvastatin.[15] |
Data compiled from multiple sources.[14][15][16][17][19][20][21][22][23][24][25][26][27]
Signaling Pathway: Atorvastatin's Mechanism of Action
Atorvastatin's therapeutic effect is achieved through the inhibition of the mevalonate (B85504) pathway, a critical metabolic pathway for cholesterol synthesis.
Figure 3: Simplified signaling pathway of Atorvastatin's mechanism of action.
Conclusion and Recommendations
Based on the available evidence, the (3R,5S)-Atorvastatin impurity is unlikely to contribute to the therapeutic efficacy of the drug due to the high stereospecificity of the HMG-CoA reductase enzyme. The primary concern regarding this impurity is its potential to impact drug safety.
Recommendations for Drug Development Professionals:
-
Impurity Profiling: Implement robust analytical methods to accurately quantify the levels of (3R,5S)-Atorvastatin and other impurities in the API and finished drug product.
-
Qualification Studies: If the level of (3R,5S)-Atorvastatin exceeds the ICH qualification threshold, a comprehensive toxicological assessment, including in vitro cytotoxicity and genotoxicity studies, is warranted.
-
Process Optimization: Continuously optimize the synthetic process to minimize the formation of the (3R,5S)-diastereomer and other impurities, adhering to the principles of Quality by Design (QbD).
For researchers and scientists, further investigation into the specific pharmacological and toxicological profiles of all Atorvastatin stereoisomers would provide a more complete understanding of their potential clinical impact. This includes direct comparative studies on HMG-CoA reductase inhibition and a broader range of in vitro toxicity assays. Such data would be invaluable for refining risk assessments and ensuring the highest standards of drug safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. Pharmacogenomics of statins: understanding susceptibility to adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ames test - Wikipedia [en.wikipedia.org]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. The genotoxicity profile of atorvastatin, a new drug in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity of atorvastatin and simvastatin on primary rainbow trout (Oncorhynchus mykiss) hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 27. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Metabolic Profiles of (3R,5S)-Atorvastatin and (3R,5R)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two stereoisomers of atorvastatin (B1662188): (3R,5S)-Atorvastatin and the clinically used (3R,5R)-Atorvastatin. While direct comparative metabolic studies are limited in publicly available literature, this document synthesizes existing data on the metabolism of (3R,5R)-Atorvastatin and explores evidence of stereoselectivity in the broader context of atorvastatin's interactions with metabolic enzymes.
Introduction to Atorvastatin Stereoisomers
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available and therapeutically active form is (3R,5R)-Atorvastatin.[1][2] Understanding the metabolic fate of different stereoisomers is crucial in drug development, as stereochemistry can significantly influence pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7] This guide focuses on the known metabolic profile of (3R,5R)-Atorvastatin and investigates potential metabolic distinctions for the (3R,5S) isomer based on available stereoselectivity data.
Metabolic Profile of (3R,5R)-Atorvastatin
The metabolism of the active (3R,5R)-Atorvastatin is extensive and primarily occurs in the liver.[8][9][10][11] The key metabolic pathways are oxidation, lactonization, and glucuronidation.[10][11]
Phase I Metabolism: Oxidation
The initial and major metabolic pathway for (3R,5R)-Atorvastatin is hydroxylation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11][12][13][14] This process leads to the formation of two major active metabolites:
-
ortho-hydroxyatorvastatin (o-OH-atorvastatin)
-
para-hydroxyatorvastatin (p-OH-atorvastatin)
These hydroxylated metabolites are equipotent to the parent drug in their ability to inhibit HMG-CoA reductase and contribute significantly to the overall therapeutic effect.[15]
Phase II Metabolism: Glucuronidation
(3R,5R)-Atorvastatin and its hydroxylated metabolites can undergo glucuronidation, a process that conjugates the molecule with glucuronic acid to increase its water solubility and facilitate excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being the primary isoforms involved.[16][17]
Lactonization
(3R,5R)-Atorvastatin can also be converted to its inactive lactone form.[15] This process can occur via the formation of an acyl glucuronide intermediate.[18][19]
Quantitative Metabolic Data for (3R,5R)-Atorvastatin
The following table summarizes key quantitative parameters related to the metabolism of (3R,5R)-Atorvastatin.
| Parameter | Value | Enzyme(s) Involved | Reference |
| Primary Metabolites | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin | CYP3A4 | [12][13][14] |
| CYP3A4 Contribution | Major isoform responsible for metabolism | CYP3A4 | [12][13][14] |
| Glucuronidation Isoforms | UGT1A1, UGT1A3 | UGT1A1, UGT1A3 | [16][17] |
| Oral Bioavailability | ~14% (due to extensive first-pass metabolism) | CYP3A4, UGTs | [11][20] |
| Plasma Half-life | ~14 hours (parent drug) | CYP3A4, UGTs | [19] |
| Half-life of Inhibitory Activity | 20-30 hours (due to active metabolites) | - | [19] |
Stereoselective Induction of Metabolic Enzymes by Atorvastatin Isomers
While direct metabolic data for (3R,5S)-Atorvastatin is scarce, a study investigating the enantiospecific effects of all four atorvastatin optical isomers on the induction of drug-metabolizing enzymes provides valuable insights into potential stereoselective metabolism.[1][2][21][22][23][24][25]
The study found that the different stereoisomers of atorvastatin exhibited varying potencies in activating the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of CYP3A4 and other drug-metabolizing enzymes.[1][2][21][22][23][24][25] The induction potency for CYP3A4 was observed in the following order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[23]
This differential induction suggests that the stereochemistry of atorvastatin plays a significant role in its interaction with the regulatory pathways of its own metabolism. The higher induction potential of the (3R,5R) isomer could imply a more complex metabolic profile, potentially involving auto-induction of its own clearance with chronic dosing. Conversely, the lower induction potential of the (3R,5S) isomer might suggest a different pharmacokinetic profile, although further studies are needed to confirm this.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the metabolic profiles of atorvastatin stereoisomers.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolism of a test compound by the cytochrome P450 enzymes present in human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound (e.g., (3R,5S)-Atorvastatin or (3R,5R)-Atorvastatin)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the human liver microsomes (typically at a final protein concentration of 0.2-1.0 mg/mL), potassium phosphate buffer, and MgCl₂.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add the test compound to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated degradation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step precipitates the proteins and stops the enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the parent compound and its metabolites.
Analytical Method: LC-MS/MS for Atorvastatin and Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of atorvastatin and its hydroxylated metabolites.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Visualizations
Atorvastatin Metabolic Pathway
Caption: Metabolic pathways of (3R,5R)-Atorvastatin.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism assay.
Conclusion
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 2. Chiral screening approach of atorvastatin diastereomers by HPLC method [medjpps.periodikos.com.br]
- 3. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Types of stereoselectivity in drug metabolism: a heuristic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]
- 15. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. endocrine-abstracts.org [endocrine-abstracts.org]
- 23. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
- 25. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
head-to-head comparison of atorvastatin with rosuvastatin and pravastatin in clinical trials
In the management of hypercholesterolemia, a major risk factor for cardiovascular disease, statins remain a cornerstone of therapy. This guide provides a detailed, evidence-based comparison of three commonly prescribed statins: atorvastatin (B1662188), rosuvastatin (B1679574), and pravastatin (B1207561). The following analysis, supported by data from key clinical trials, is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative performance.
Mechanism of Action: A Shared Pathway
Atorvastatin, rosuvastatin, and pravastatin belong to the statin class of drugs, which lower cholesterol levels by competitively inhibiting HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase.[1][2][3][4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in the cholesterol biosynthesis pathway.[2][3] The inhibition of this enzyme in the liver leads to decreased hepatic cholesterol concentrations. This, in turn, stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which enhances the uptake and clearance of LDL cholesterol from the circulation.[1][2][3] The overall effect is a reduction in total cholesterol, LDL cholesterol (LDL-C), and triglycerides, along with a modest increase in high-density lipoprotein cholesterol (HDL-C).[1][3]
Clinical Efficacy: A Comparative Analysis
Head-to-head clinical trials have been instrumental in elucidating the comparative efficacy of these statins. The STELLAR (Statin Therapies for Elevated Lipid Levels compared Across doses to Rosuvastatin) trial, a landmark 6-week, open-label, randomized, multicenter study, provides a robust dataset for comparison.[5]
LDL-C Reduction:
Rosuvastatin has consistently demonstrated superior efficacy in lowering LDL-C levels compared to atorvastatin and pravastatin on a milligram-to-milligram basis.[5][6][7] In the STELLAR trial, rosuvastatin (10-80 mg) reduced LDL-C by a mean of 8.2% more than atorvastatin (10-80 mg) and 26% more than pravastatin (10-40 mg).[5] Another study found that after 12 weeks, rosuvastatin achieved a 50.0% reduction in LDL-C, while atorvastatin achieved a 39.9% reduction.[6]
HDL-C and Triglyceride Modulation:
The STELLAR trial also highlighted differences in the effects on other lipid parameters. Mean percent changes in HDL-C were generally higher in the rosuvastatin groups (+7.7% to +9.6%) compared to the atorvastatin and pravastatin groups.[5] Furthermore, rosuvastatin was found to be more effective at reducing triglycerides than pravastatin.[5] In a study on dyslipidemic diabetic patients, 10 mg of rosuvastatin was the most effective at reducing LDL-C and triglycerides.[8]
| Efficacy Endpoint | Rosuvastatin | Atorvastatin | Pravastatin | Source |
| Mean LDL-C Reduction | Superior to atorvastatin and pravastatin.[5][6] | Less potent than rosuvastatin, but superior to pravastatin.[5][9] | Less potent than rosuvastatin and atorvastatin.[5][9] | [5][6][9] |
| Mean HDL-C Increase | Generally higher increases compared to the other two.[5] | Modest increases.[5] | Modest increases.[5] | [5] |
| Triglyceride Reduction | More effective than pravastatin.[5] | Effective in reducing triglycerides.[9] | Less effective than rosuvastatin.[5] | [5][9] |
Safety and Tolerability Profile
The safety profiles of atorvastatin, rosuvastatin, and pravastatin are generally comparable, with most adverse events being mild and transient.[5][6] Common side effects include muscle pain, diarrhea, and nausea.[6][10]
Muscle-Related Adverse Events: Myalgia is a known class effect of statins.[11] While generally mild, there is a rare risk of more severe muscle-related side effects like myopathy and rhabdomyolysis.[12]
New-Onset Diabetes Mellitus: Some studies have suggested a higher risk of new-onset diabetes with rosuvastatin compared to atorvastatin.[13][14] In the LODESTAR trial, rosuvastatin was associated with a higher risk of new-onset diabetes mellitus requiring antidiabetics compared with atorvastatin.[13]
Liver Enzyme Elevations: Statins can cause elevations in liver transaminases.[11][12] One meta-analysis found that patients randomized to pravastatin had significantly lower odds of transaminase elevations compared to those on atorvastatin.[11]
Renal Effects: A study in Qatari diabetic patients suggested that atorvastatin was the safest in relation to renal function, with the lowest number of patients developing new-onset microalbuminuria compared to rosuvastatin and pravastatin.[8]
| Safety Parameter | Rosuvastatin | Atorvastatin | Pravastatin | Source |
| Common Adverse Events | Mild muscle pain, gastrointestinal disturbances.[6] | Mild muscle pain, gastrointestinal disturbances.[6] | Generally well-tolerated.[9] | [6][9] |
| New-Onset Diabetes | Higher risk reported in some studies compared to atorvastatin.[13][14] | Lower risk reported in some head-to-head comparisons with rosuvastatin.[13][14] | Data on direct comparison for this outcome is less robust. | [13][14] |
| Liver Enzyme Elevation | Can occur. | Can occur; higher odds of elevation compared to pravastatin in some analyses.[11] | Lower odds of elevation compared to atorvastatin in some analyses.[11] | [11] |
| Renal Safety | Associated with a higher incidence of new-onset microalbuminuria than atorvastatin in one study.[8] | Associated with the lowest incidence of new-onset microalbuminuria in one study.[8] | Associated with the highest incidence of new-onset microalbuminuria in one study.[8] | [8] |
Experimental Protocol: The STELLAR Trial
The STELLAR trial provides a clear example of a head-to-head comparison protocol.
Objective: To compare the efficacy of rosuvastatin with atorvastatin, pravastatin, and simvastatin (B1681759) in reducing LDL-C in patients with hypercholesterolemia.[5]
Study Design: A 6-week, parallel-group, open-label, randomized, multicenter trial.[5]
Patient Population: 2,431 adults with hypercholesterolemia (LDL-C ≥160 and <250 mg/dL; triglycerides <400 mg/dL).[5]
Intervention: After a dietary lead-in period, patients were randomized to receive one of the following treatments:
-
Rosuvastatin: 10, 20, 40, or 80 mg
-
Atorvastatin: 10, 20, 40, or 80 mg
-
Pravastatin: 10, 20, or 40 mg
-
Simvastatin: 10, 20, 40, or 80 mg[5]
Primary Endpoint: The primary efficacy measure was the percentage change in LDL-C from baseline at 6 weeks.[5]
Pharmacokinetic Properties
The pharmacokinetic profiles of these statins differ, which can have implications for their metabolism and potential for drug-drug interactions.
| Pharmacokinetic Parameter | Rosuvastatin | Atorvastatin | Pravastatin | Source |
| Hydrophilicity | Hydrophilic.[2] | Lipophilic.[15] | Hydrophilic.[15] | [2][15] |
| Metabolism | Minimal metabolism via the Cytochrome P450 system.[2] | Extensively metabolized by CYP3A4.[1][7] | Not significantly metabolized by CYP450 enzymes. | [1][2][7] |
| Drug Interactions | Fewer CYP3A4-mediated interactions.[2][7] | Higher potential for interactions with CYP3A4 inhibitors/inducers.[7] | Fewer interactions related to CYP450 metabolism.[15] | [2][7][15] |
Conclusion
In head-to-head clinical trials, rosuvastatin consistently demonstrates superior efficacy in lowering LDL-C compared to atorvastatin and pravastatin. Atorvastatin is more potent than pravastatin. The safety profiles of the three statins are broadly similar, although some evidence suggests a higher risk of new-onset diabetes with rosuvastatin and a potentially more favorable renal safety profile for atorvastatin. Pravastatin, being hydrophilic and not extensively metabolized by the CYP450 system, may have a lower potential for certain drug-drug interactions. This comparative analysis underscores the importance of considering both the efficacy and safety profiles of these agents in the context of individual patient characteristics and risk factors for guiding future research and development in lipid-lowering therapies.
References
- 1. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pravastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR* Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 7. drugs.com [drugs.com]
- 8. Comparison of Efficacy and Safety of Rosuvastatin, Atorvastatin and Pravastatin among Dyslipidemic Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of atorvastatin compared to pravastatin in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forhers.com [forhers.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Pravastatin vs. Lipitor: Differences, similarities, and which is better for you [singlecare.com]
- 13. bmj.com [bmj.com]
- 14. Cholesterol: Comparing the risks, safety of rosuvastatin, atorvastatin [medicalnewstoday.com]
- 15. Pravastatin vs Atorvastatin | Power [withpower.com]
Safety Operating Guide
Proper Disposal of (3R,5S)-Atorvastatin Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (3R,5S)-Atorvastatin sodium is critical for maintaining a safe laboratory environment and ensuring environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, focusing on operational and disposal plans to minimize risk and ensure regulatory compliance. This compound, an active pharmaceutical ingredient, is not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA); however, it is recognized as being toxic to aquatic organisms with the potential for long-term adverse effects on the aquatic environment.[1] Therefore, it is imperative that this compound is not discharged into drains or water courses.[2]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In the event of a spill, prevent dust generation. Spills should be cleaned up using a damp cloth or a high-efficiency particulate air (HEPA) filtered vacuum.[1][3]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous material disposal company.[2] Alternatively, incineration in a facility equipped with an afterburner and scrubber is an acceptable method.[2]
For laboratory settings, small quantities of waste containing this compound should be collected in a designated, clearly labeled, and sealed container. Avoid mixing with incompatible materials.
Decontamination of Labware:
Labware that has come into contact with this compound should be decontaminated. A thorough wash with soap and plenty of water is recommended.[2] For more rigorous cleaning, surfaces and equipment can be scrubbed with alcohol.
Quantitative Data for (3R,5S)-Atorvastatin
The following table summarizes key quantitative data related to the environmental impact and occupational exposure for Atorvastatin. This information is crucial for risk assessment and for understanding the importance of proper disposal.
| Parameter | Value | Species | Reference |
| Aquatic Toxicity | |||
| LC50 (96h) | >92 mg/L | Pimephales promelas (fathead minnow) | [2] |
| EC50 (48h) | 200 mg/L | Daphnia magna (water flea) | [2] |
| EC50 (72h) | 108 mg/L | Pseudokirchneriella subcapitata (green algae) | [2] |
| NOEC (33d) | 0.49 mg/L | Pimephales promelas (fathead minnow) | [2] |
| NOEC (21d) | 0.2 mg/L | Daphnia magna (water flea) | [2] |
| Occupational Exposure Limits (for Atorvastatin Calcium) | |||
| Bulgaria OEL - TWA | 10.0 mg/m³ | N/A | [1] |
| France OEL - TWA | 10 mg/m³ | N/A | [1] |
| Latvia OEL - TWA | 6 mg/m³ | N/A | [1] |
| Poland OEL - TWA | 10 mg/m³ | N/A | [1] |
| Portugal OEL - TWA | 10 mg/m³ | N/A | [1] |
| Switzerland OEL - TWAs | 3 mg/m³ | N/A | [1] |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. EC50: Effective Concentration, 50%. The concentration of a drug that gives half-maximal response. NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant effect is observed. OEL: Occupational Exposure Limit. An upper limit on the acceptable concentration of a hazardous substance in workplace air for a particular material or class of materials. TWA: Time-Weighted Average. The average exposure over a specified period of time, usually a nominal eight hours.
Experimental Protocols for Waste Degradation
For research laboratories interested in exploring degradation methods for aqueous waste containing Atorvastatin, advanced oxidation processes (AOPs) such as ozonation and photocatalysis have shown promise.
Ozonation: This process involves bubbling ozone gas through the aqueous waste. Ozone is a powerful oxidant that can break down Atorvastatin into less harmful compounds. The process typically involves an ozone generator and a contact chamber where the waste is treated.
Photocatalysis: This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate reactive oxygen species that degrade the Atorvastatin molecules. A study has shown that the photo-degradation of Atorvastatin is significantly faster in the presence of TiO₂ under light irradiation.
It is important to note that these are advanced techniques and should only be performed by trained personnel with a thorough understanding of the processes and safety precautions. The resulting treated effluent should be analyzed to ensure complete degradation before any further disposal steps are taken.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
Personal protective equipment for handling (3R,5S)-Atorvastatin sodium
Essential Safety and Handling Guide for (3R,5S)-Atorvastatin Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be required for additional protection. | Protects against eye irritation from dust or splashes. |
| Hand Protection | Chemically impervious gloves inspected prior to use. Gloves must meet the specifications of EU Directive 89/686/EEC and the EN 374 standard. | Prevents skin contact and irritation. |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or risk of splashing, fire/flame resistant and impervious clothing, an apron, or full-body protection is necessary. | Protects skin from exposure and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. If dust is generated or exposure limits are exceeded, an approved particulate respirator should be worn. For firefighting, a self-contained breathing apparatus is essential. | Prevents inhalation of dust, which may cause respiratory irritation. Active Pharmaceutical Ingredients (APIs) can have potent biological effects, making control of airborne exposure critical. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling Protocol
-
Engineering Controls : Always handle the substance in a well-ventilated area. The use of local exhaust ventilation, such as a fume hood, is recommended to control emissions at the source.
-
Pre-Handling :
-
Read the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Ensure a safety shower and eyewash station are accessible.
-
Don all required PPE as specified in the table above.
-
-
During Handling :
-
Minimize the generation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after use.
-
Remove and properly store or dispose of contaminated clothing.
-
Emergency and First Aid Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE before cleaning the spill.
-
Avoid methods that generate dust. Use a damp cloth or a HEPA-filtered vacuum for cleaning up dry solids.
-
Collect the spilled material into a suitable, labeled container for hazardous waste disposal.
-
Thoroughly clean the spill surface to remove any residual contamination.
Disposal Plan
-
Chemical Waste : Excess or expired this compound must be treated as hazardous waste. It should be disposed of by a licensed hazardous material disposal company, potentially via incineration with an afterburner and scrubber.
-
Contaminated Materials : All contaminated items, including PPE, containers, and cleaning materials, must be placed in a suitable, sealed, and clearly labeled container for disposal as hazardous waste.
-
Environmental Precautions : Do not allow the chemical or its containers to enter drains, waterways, or soil.
Visual Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
